molecular formula C9H9O4- B1241504 3-(4-Hydroxyphenyl)lactate

3-(4-Hydroxyphenyl)lactate

Cat. No.: B1241504
M. Wt: 181.16 g/mol
InChI Key: JVGVDSSUAVXRDY-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Hydroxyphenyl)lactate (4-HPLA), also known as 4-hydroxyphenyllactic acid, is a phenylpropanoic acid that serves as a significant metabolite at the intersection of host and microbial metabolism. This compound is a well-documented intermediate in the tyrosine metabolism pathway and is found in organisms ranging from yeast and bacteria to plants and humans . In recent clinical research, this compound has gained attention as a promising prognostic biomarker. Studies have shown that its serum concentration is a significant predictor of outcomes in critically ill patients and in individuals with post-COVID-19 syndrome, making it a valuable compound for investigating systemic metabolic disruptions . Beyond human metabolism, this compound is a versatile biochemical. In lactic acid bacteria, its derivative D-Phenyllactic Acid exhibits broad antimicrobial activity and is a potent natural agonist of the human hydroxycarboxylic acid receptor 3 (HCA3), which is expressed on various immune cells, suggesting a role in immunometabolism . In plants, it is a crucial biosynthetic precursor to more complex phenolic compounds. Most notably, its derivative, 3,4-dihydroxyphenyllactic acid, is one of the two core building blocks for the biosynthesis of rosmarinic acid, a potent antioxidant found in herbs like rosemary and sage . The enzymatic production of optically active forms of 4-hydroxyphenyllactate has been described using specific phenylpyruvate reductase enzymes, highlighting the interest in its chiral synthesis . Researchers utilize this compound in metabolomics, microbiology, and plant biochemistry studies. Its reliable detection is facilitated by advanced UPLC-MS/MS methods, which have been rigorously validated for sensitivity and specificity . For research purposes only. Not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H9O4-

Molecular Weight

181.16 g/mol

IUPAC Name

2-hydroxy-3-(4-hydroxyphenyl)propanoate

InChI

InChI=1S/C9H10O4/c10-7-3-1-6(2-4-7)5-8(11)9(12)13/h1-4,8,10-11H,5H2,(H,12,13)/p-1

InChI Key

JVGVDSSUAVXRDY-UHFFFAOYSA-M

SMILES

C1=CC(=CC=C1CC(C(=O)[O-])O)O

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)[O-])O)O

Synonyms

3-(4-hydroxyphenyl)lactic acid
4-hydroxyphenyllactic acid
4-hydroxyphenyllactic acid, (DL)-isomer
HPLA
p-hydroxyphenyllactate
para-hydroxyphenyllactic acid

Origin of Product

United States

Foundational & Exploratory

3-(4-Hydroxyphenyl)lactate chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(4-Hydroxyphenyl)lactate (HPLA), also known as 4-Hydroxyphenyllactic acid, is a phenolic acid and a metabolite of the amino acid tyrosine.[1][2] It is naturally present in humans and is also produced by a variety of microorganisms, including gut bacteria such as Lactobacillus and Bifidobacterium species.[2] This compound has garnered significant interest in the scientific community due to its diverse biological activities, including antioxidant and antifungal properties, and its potential role as a biomarker for various physiological and pathological states.[1][2]

Elevated levels of HPLA have been associated with certain inborn errors of metabolism, such as phenylketonuria and tyrosinemia.[1] More recently, it has been identified as a diagnostically significant molecule in conditions like post-COVID-19 syndrome and critical illnesses, highlighting its connection to systemic metabolic and inflammatory responses.[1] Its presence and concentration are closely linked to gut microbiome activity, making it a key molecule in understanding the gut-liver axis and host-microbe interactions.

This technical guide provides a comprehensive overview of the chemical structure, physicochemical and spectroscopic properties, biological activities, and mechanisms of action of this compound. It also includes detailed experimental protocols for its synthesis and for the evaluation of its biological properties, intended to serve as a valuable resource for researchers in academia and the pharmaceutical industry.

Chemical Structure and Properties

This compound is a derivative of lactic acid where one of the methyl hydrogens is substituted by a 4-hydroxyphenyl group.[1] It belongs to the class of organic compounds known as phenylpropanoic acids.[2]

Chemical Identifiers

A comprehensive list of chemical identifiers for this compound is provided in Table 1.

Table 1. Chemical Identifiers for this compound

Identifier Value
IUPAC Name 2-hydroxy-3-(4-hydroxyphenyl)propanoic acid
Synonyms 4-Hydroxyphenyllactic acid, p-Hydroxyphenyllactic acid, HPLA, β-(4-Hydroxyphenyl)-DL-Lactic Acid
CAS Number 306-23-0
Molecular Formula C₉H₁₀O₄
Molecular Weight 182.17 g/mol
Canonical SMILES C1=CC(=CC=C1CC(C(=O)O)O)O

| InChI Key | JVGVDSSUAVXRDY-UHFFFAOYSA-N |

Physicochemical Properties

The key physicochemical properties of this compound are summarized in Table 2.

Table 2. Physicochemical Properties of this compound

Property Value Reference
Physical State Solid, White to Almost white powder/crystal [1]
Melting Point 140 °C (Solvent: water) [1]
Boiling Point 275.56°C (rough estimate) [1]
Water Solubility 12.9 mg/mL at 16 °C [1]
Solubility DMF: 25 mg/ml; DMSO: 25 mg/ml; Ethanol (B145695): 25 mg/ml [1]

| pKa | 3.80 ± 0.10 (Predicted) |[1] |

Spectroscopic Data

The structural elucidation of this compound is supported by various spectroscopic techniques. A summary of the available data is presented in Table 3.

Table 3. Spectroscopic Data for this compound

Technique Key Data
¹H NMR (500 MHz, H₂O, pH 7.00) δ (ppm): 7.16-7.18 (d, 2H, Ar-H), 6.84-6.85 (d, 2H, Ar-H), 4.34-4.36 (m, 1H, CH-OH), 2.85-3.06 (m, 2H, CH₂)
¹³C NMR Predicted shifts: C=O (~178 ppm), C-OH (~72 ppm), CH₂ (~40 ppm), Aromatic C-O (~155 ppm), Aromatic C-C (~130 ppm), Aromatic C-H (~130, 115 ppm)
FTIR (monohydrate) Key absorptions (KBr wafer, cm⁻¹): Broad O-H stretch (hydroxyl and carboxylic acid), C=O stretch (carboxylic acid), C=C stretch (aromatic), C-O stretch.

| Mass Spectrometry | Formula Weight: 182.17; Exact Mass: 182.05790880 Da. ESI-MS/MS Fragmentation: Shows characteristic losses of H₂O and CO₂. A major fragment ion at m/z 137 corresponds to the hydroxytropylium ion, and a fragment at m/z 107 results from the cleavage of the lactate (B86563) side chain. |

Biological Role and Mechanism of Action

This compound is a biologically active molecule with significant antioxidant and antifungal properties. It is a key metabolite in tyrosine metabolism and is produced by the gut microbiota, playing a role in host physiology.

Biosynthesis

In microorganisms like Pediococcus acidilactici, HPLA is synthesized from tyrosine in a two-step process. Tyrosine is first deaminated by an aminotransferase to form 4-hydroxyphenylpyruvic acid (HPPA). Subsequently, HPPA is reduced by a D-lactate dehydrogenase to yield this compound.[1]

Biosynthesis_of_HPLA Tyrosine Tyrosine HPPA 4-Hydroxyphenylpyruvic acid (HPPA) Tyrosine->HPPA Aminotransferase HPLA This compound (HPLA) HPPA->HPLA D-lactate dehydrogenase

Figure 1. Biosynthetic pathway of this compound.

Antioxidant Activity and Signaling Pathways

The phenolic hydroxyl group in HPLA's structure allows it to act as a potent antioxidant by donating a hydrogen atom to scavenge free radicals. While direct studies on HPLA are emerging, research on structurally similar compounds and the general response to phenolic antioxidants suggests its involvement in key cellular defense pathways.

4.2.1 Nrf2 Signaling Pathway The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a master regulator of the cellular antioxidant response.[3][4][5][6][7][8][9][10][11][12][13][14][15][16][17][18] Under oxidative stress, Nrf2 translocates to the nucleus and activates the transcription of numerous antioxidant and cytoprotective genes. Phenolic compounds are known activators of this pathway. It is plausible that HPLA, by modulating the intracellular redox state, promotes the dissociation of Nrf2 from its inhibitor Keap1, leading to the upregulation of protective enzymes like heme oxygenase-1 (HO-1), SOD, and catalase. A study on the related compound β-(3,4-dihydroxyphenyl)lactic acid has shown it significantly increases HMOX1 (HO-1) mRNA and protein levels, supporting this proposed mechanism.[2]

Nrf2_Activation_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HPLA This compound ROS ROS HPLA->ROS Scavenges Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 Induces dissociation Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Releases Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE Binds to Maf sMaf Maf->ARE Binds to Antioxidant_Genes Antioxidant Genes (e.g., HO-1, SOD, Catalase) ARE->Antioxidant_Genes Activates Transcription

Figure 2. Proposed Nrf2-mediated antioxidant mechanism of HPLA.

4.2.2 MAPK Signaling Pathway Mitogen-activated protein kinase (MAPK) signaling cascades (including ERK, JNK, and p38) are crucial in transducing extracellular stimuli into intracellular responses, including the response to oxidative stress.[5][10] Oxidative stress can activate these pathways, leading to either cell survival or apoptosis. Phenolic antioxidants can modulate MAPK signaling, often promoting pro-survival signals and upregulating antioxidant defenses. HPLA may influence this pathway by reducing the levels of reactive oxygen species (ROS), thereby modulating the upstream kinases that activate the MAPK cascades.

Antifungal Activity

HPLA exhibits broad-spectrum antifungal activity. The primary mechanism is believed to be the disruption of fungal cell membrane integrity.[17] As a weak organic acid, it can diffuse across the fungal cell membrane in its protonated state. Once inside the more alkaline cytoplasm, it dissociates, releasing a proton and acidifying the cytoplasm. This acidification can inhibit essential metabolic enzymes and disrupt the proton motive force, ultimately leading to fungal cell death.

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound and for assessing its biological activities.

Chemical Synthesis Workflow

The chemical synthesis of HPLA can be achieved via the reduction of its corresponding α-keto acid, 4-hydroxyphenylpyruvic acid (HPPA). HPPA can be synthesized from 4-hydroxybenzaldehyde.

Synthesis_Workflow start Start Materials: 4-Hydroxybenzaldehyde, N-acetylglycine step1 Step 1: Erlenmeyer-Plöchl reaction (Acetic anhydride, Sodium acetate) - Forms azlactone intermediate start->step1 step2 Step 2: Hydrolysis of azlactone (Aqueous acetone, reflux) - Forms α-acetylamino-p-hydroxycinnamic acid step1->step2 step3 Step 3: Acid Hydrolysis (HCl, reflux) - Yields 4-Hydroxyphenylpyruvic acid (HPPA) step2->step3 step4 Step 4: Reduction of HPPA (e.g., Sodium borohydride (B1222165), NaBH₄) - Forms this compound (HPLA) step3->step4 purification Purification (Recrystallization or Column Chromatography) step4->purification characterization Characterization (NMR, MS, FTIR) purification->characterization final_product Final Product: This compound characterization->final_product

Figure 3. Workflow for the chemical synthesis of HPLA.

Protocol for Step 4: Reduction of 4-Hydroxyphenylpyruvic acid (HPPA)

  • Dissolution: Dissolve HPPA (1 equivalent) in a suitable solvent such as ethanol or a mixture of ethanol and water in a round-bottom flask.

  • Cooling: Cool the solution to 0 °C in an ice bath with continuous stirring.

  • Reductant Addition: Slowly add a reducing agent, such as sodium borohydride (NaBH₄, 1.5-2 equivalents), portion-wise to the cooled solution. Monitor the reaction for gas evolution.

  • Reaction: Allow the reaction mixture to stir at 0 °C for 1-2 hours, then let it warm to room temperature and stir for an additional 2-4 hours.

  • Quenching: Carefully quench the reaction by slowly adding dilute hydrochloric acid (e.g., 1 M HCl) until the pH is acidic (pH 2-3) to neutralize excess NaBH₄ and protonate the carboxylate.

  • Extraction: Extract the aqueous solution multiple times with an organic solvent such as ethyl acetate.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., water or ethyl acetate/hexane) or by silica (B1680970) gel column chromatography to obtain pure this compound.

Antioxidant Activity Assays

5.2.1 DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

  • Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

  • Protocol:

    • Prepare a stock solution of HPLA in methanol (B129727) (e.g., 1 mg/mL).

    • Prepare a series of dilutions of the HPLA stock solution in methanol to obtain various concentrations (e.g., 10, 25, 50, 100, 200 µg/mL).

    • Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly prepared and kept in the dark.

    • In a 96-well microplate, add 100 µL of each HPLA dilution to separate wells.

    • Add 100 µL of the 0.1 mM DPPH solution to each well containing the sample.

    • Prepare a control well with 100 µL of methanol and 100 µL of the DPPH solution.

    • Prepare a blank for each sample concentration with 100 µL of the HPLA dilution and 100 µL of methanol.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

    • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(Abs_control - (Abs_sample - Abs_blank)) / Abs_control] * 100

    • The IC₅₀ value (the concentration of HPLA required to scavenge 50% of the DPPH radicals) can be determined by plotting the scavenging percentage against the HPLA concentration. Ascorbic acid or Trolox should be used as a positive control.

5.2.2 ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

  • Principle: This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•⁺), a blue-green chromophore. The reduction of ABTS•⁺ by the antioxidant causes a decolorization that is measured spectrophotometrically.

  • Protocol:

    • ABTS•⁺ solution preparation: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS radical cation.

    • Working solution: Before the assay, dilute the ABTS•⁺ stock solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Prepare a stock solution and serial dilutions of HPLA as described for the DPPH assay.

    • In a 96-well microplate, add 20 µL of each HPLA dilution to separate wells.

    • Add 180 µL of the ABTS•⁺ working solution to each well.

    • Incubate the plate in the dark at room temperature for 6-10 minutes.

    • Measure the absorbance at 734 nm.

    • Calculation: The percentage of ABTS•⁺ scavenging activity is calculated using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] * 100

    • Determine the IC₅₀ value as described for the DPPH assay. Ascorbic acid or Trolox should be used as a positive control.

Antifungal Susceptibility Testing

Broth Microdilution Method (based on CLSI M27 guidelines)

  • Principle: This method determines the Minimum Inhibitory Concentration (MIC) of an antifungal agent, which is the lowest concentration that inhibits the visible growth of a fungus after a defined incubation period.

  • Protocol:

    • Fungal Inoculum Preparation: a. Culture the fungal strain (e.g., Candida albicans) on Sabouraud Dextrose Agar (SDA) for 24-48 hours. b. Suspend several colonies in sterile saline (0.85% NaCl). c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL). d. Further dilute this suspension in RPMI-1640 medium (buffered with MOPS) to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL in the test wells.

    • Drug Dilution: a. Prepare a stock solution of HPLA in a suitable solvent (e.g., DMSO), and then dilute it in RPMI-1640 medium. b. In a 96-well U-bottom microplate, perform a two-fold serial dilution of HPLA in RPMI-1640 medium (100 µL per well) to obtain a range of desired concentrations.

    • Inoculation: Add 100 µL of the standardized fungal inoculum to each well containing the serially diluted HPLA. This will bring the final volume in each well to 200 µL.

    • Controls: a. Growth Control: A well containing 100 µL of RPMI-1640 and 100 µL of the fungal inoculum (no drug). b. Sterility Control: A well containing 200 µL of RPMI-1640 only (no drug, no fungus).

    • Incubation: Incubate the microplate at 35°C for 24-48 hours.

    • MIC Determination: The MIC is determined as the lowest concentration of HPLA at which there is a significant inhibition of visible growth (typically ≥50% reduction) compared to the growth control well. This can be assessed visually or by reading the absorbance at a suitable wavelength (e.g., 490 nm). A standard antifungal agent like fluconazole (B54011) should be used as a positive control.

Conclusion

This compound is a multifaceted metabolite with significant potential in various fields of research and development. Its antioxidant and antifungal properties, coupled with its role as a biomarker linked to gut health and systemic diseases, make it a compelling molecule for further investigation. The proposed mechanisms involving the Nrf2 and MAPK signaling pathways offer promising avenues for exploring its therapeutic potential in conditions associated with oxidative stress. The detailed protocols provided in this guide are intended to facilitate standardized and reproducible research, ultimately advancing our understanding and application of this important biological compound.

References

The Dual Origins of 3-(4-Hydroxyphenyl)lactate: A Technical Guide to its Endogenous and Microbial Production

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

3-(4-Hydroxyphenyl)lactate (HPLA), a metabolite increasingly recognized for its potential as a biomarker and bioactive molecule, originates from a fascinating interplay between human and microbial metabolism. This technical guide provides a comprehensive overview of the origins of HPLA in the human body, detailing its synthesis through endogenous pathways related to tyrosine metabolism and its significant production by the gut microbiota. We delve into the key enzymes involved, dietary precursors, and the analytical methodologies for its quantification in biological matrices. Furthermore, this guide explores the emerging understanding of HPLA's biological activities, including its potential signaling roles, and presents detailed experimental protocols and metabolic pathway diagrams to support further research and development in this area.

Introduction

This compound (HPLA), also known as p-hydroxyphenyllactic acid, is a phenolic acid that has garnered considerable interest in the scientific community. Its presence in various human biofluids, including blood, urine, and cerebrospinal fluid, points to its involvement in physiological and pathological processes. Elevated levels of HPLA have been associated with inborn errors of metabolism, such as phenylketonuria (PKU) and tyrosinemia, as well as other conditions including post-neurosurgical meningitis and breast cancer[1][2]. The origins of HPLA are twofold: it is an intermediate in the human metabolic pathway of the amino acid tyrosine, and it is also a significant product of the metabolic activity of the gut microbiome[3][4]. This dual-origin nature makes HPLA a unique molecule at the host-microbe interface. This guide aims to provide a detailed technical understanding of the synthesis, quantification, and potential biological roles of HPLA.

Endogenous Production of this compound: The Tyrosine Connection

The primary endogenous pathway for HPLA production is the catabolism of the amino acid tyrosine. This process is a part of the broader phenylalanine and tyrosine metabolic network.

Metabolic Pathway

The synthesis of HPLA from tyrosine involves a key intermediate, 4-hydroxyphenylpyruvate. The pathway can be summarized as follows:

  • Transamination of Tyrosine: Tyrosine undergoes transamination, catalyzed by the enzyme tyrosine aminotransferase (TAT) , to form 4-hydroxyphenylpyruvate (HPPA) .

  • Reduction of 4-Hydroxyphenylpyruvate: In a side reaction to the main tyrosine degradation pathway, HPPA can be reduced to HPLA. This reduction is catalyzed by the enzyme hydroxyphenylpyruvate reductase (HPPR) , an NAD(P)H-dependent oxidoreductase[5][6].

Under normal physiological conditions, the majority of HPPA is further metabolized by 4-hydroxyphenylpyruvate dioxygenase (HPPD) to homogentisate[7][8]. However, in conditions where HPPD is deficient or inhibited, or when there is an excess of tyrosine, the conversion of HPPA to HPLA is favored.

Enzymology
  • Tyrosine Aminotransferase (TAT): A pyridoxal (B1214274) phosphate-dependent enzyme primarily located in the liver that catalyzes the reversible transfer of an amino group from tyrosine to α-ketoglutarate.

  • Hydroxyphenylpyruvate Reductase (HPPR): This enzyme belongs to the family of oxidoreductases and is responsible for the NAD(P)H-dependent reduction of HPPA to HPLA[5].

  • Lactate (B86563) Dehydrogenase (LDH): While HPPR is a specific enzyme for this reaction, it is also plausible that certain isoforms of lactate dehydrogenase (LDH) could catalyze the reduction of HPPA to HPLA, given their ability to act on other α-keto acids[9][10][11]. LDH exists as five major isoenzymes (LDH-1 to LDH-5) with varying tissue distributions[12][13].

Human_HPLA_Production Tyrosine Tyrosine HPPA 4-Hydroxyphenylpyruvate (HPPA) Tyrosine->HPPA Tyrosine Aminotransferase (TAT) HPLA This compound (HPLA) HPPA->HPLA Hydroxyphenylpyruvate Reductase (HPPR) / Lactate Dehydrogenase (LDH) Homogentisate Homogentisate HPPA->Homogentisate 4-Hydroxyphenylpyruvate Dioxygenase (HPPD)

Endogenous production of HPLA from tyrosine.

Microbial Origin of this compound: The Gut Microbiota's Contribution

A significant portion of the HPLA found in the human body is produced by the gut microbiota. This production can occur through the metabolism of dietary amino acids and polyphenols.

Bacterial Species Involved

Several bacterial species, particularly from the phyla Firmicutes, Bacteroidetes, and Proteobacteria, have been identified as producers of HPLA. Notable examples include:

  • Lactobacillus species[14]

  • Bifidobacterium species

  • Clostridium species

  • Pediococcus acidilactici[15]

Microbial Metabolic Pathways

Microorganisms employ similar initial steps to the human pathway for HPLA production from tyrosine, but can also utilize a wider range of dietary precursors.

  • From Tyrosine: Gut bacteria can convert dietary tyrosine to HPPA via aminotransferases. Subsequently, bacterial lactate dehydrogenases reduce HPPA to HPLA. For instance, in Pediococcus acidilactici, an aminotransferase (Aat) and a D-lactate dehydrogenase are involved in this conversion[15].

  • From Dietary Polyphenols: Many dietary polyphenols, such as flavonoids (e.g., naringin, rutin) and hydroxycinnamates (e.g., chlorogenic acid), are metabolized by the gut microbiota into simpler phenolic compounds[16][17]. These complex molecules can be broken down into intermediates like 4-hydroxyphenylpropionic acid, which can then be further metabolized to HPLA.

Microbial_HPLA_Production cluster_diet Dietary Precursors cluster_microbiota Gut Microbiota Metabolism Tyrosine_diet Dietary Tyrosine HPPA_microbe 4-Hydroxyphenylpyruvate (HPPA) Tyrosine_diet->HPPA_microbe Bacterial Aminotransferases Polyphenols Dietary Polyphenols (e.g., Flavonoids) HPLA_microbe This compound (HPLA) Polyphenols->HPLA_microbe Multi-step Bioconversion HPPA_microbe->HPLA_microbe Bacterial Lactate Dehydrogenases HPLA_Signaling_Pathway HPLA_extracellular Extracellular HPLA HCAR1 HCAR1 (GPR81) Receptor HPLA_extracellular->HCAR1 Binds to G_protein Gi Protein HCAR1->G_protein Activates Adenylate_Cyclase Adenylate Cyclase G_protein->Adenylate_Cyclase Inhibits cAMP cAMP Adenylate_Cyclase->cAMP ATP ATP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., inhibition of lipolysis, modulation of neuronal activity) PKA->Cellular_Response Phosphorylates targets leading to

References

The Gut Microbiome's Production of 3-(4-Hydroxyphenyl)lactate: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the biosynthesis, physiological impact, and therapeutic potential of the microbial metabolite 3-(4-hydroxyphenyl)lactate (4-HPLA).

Abstract

The human gut microbiome is a complex ecosystem that plays a pivotal role in host health and disease, largely through the production of a diverse array of metabolites. Among these, this compound (4-HPLA), a phenolic acid derived from the microbial metabolism of the aromatic amino acid tyrosine, has emerged as a significant modulator of host physiology. This technical guide provides a comprehensive overview of the current scientific understanding of 4-HPLA, with a focus on its production by gut bacteria, its multifaceted physiological effects, and its potential as a therapeutic target. We delve into the biosynthetic pathways, the key microbial players, and the analytical methods for its quantification. Furthermore, this guide details the signaling pathways influenced by 4-HPLA and provides insights into the experimental models used to elucidate its role in health and disease, offering a valuable resource for researchers, scientists, and drug development professionals in the field of microbiome science and translational medicine.

Introduction

The intricate interplay between the gut microbiota and the host is increasingly recognized as a critical determinant of human health. Microbial metabolites, the small molecules produced by the metabolic activities of gut bacteria, are key mediators of this communication. This compound (4-HPLA) is a prominent microbial metabolite derived from dietary tyrosine that has garnered significant attention for its diverse biological activities.[1][2] Structurally, it is a derivative of lactic acid where one of the methyl hydrogens is substituted by a 4-hydroxyphenyl group.[2] This document serves as a technical guide, consolidating the current knowledge on the microbial production of 4-HPLA and its implications for human health, with a particular focus on providing actionable information for research and development.

Biosynthesis of 4-HPLA by the Gut Microbiota

The production of 4-HPLA by the gut microbiome is a multi-step process initiated by the breakdown of the aromatic amino acid tyrosine.

The Biosynthetic Pathway

The primary pathway for 4-HPLA synthesis involves the transamination of tyrosine to 4-hydroxyphenylpyruvic acid (HPPA), which is subsequently reduced to 4-HPLA.[3] This metabolic route is a key component of the broader aromatic amino acid catabolism undertaken by various gut microbes.[4][5]

4-HPLA Biosynthesis Pathway Tyrosine Tyrosine HPPA 4-Hydroxyphenylpyruvic Acid (HPPA) Tyrosine->HPPA Aromatic aminotransferase HPLA This compound (4-HPLA) HPPA->HPLA Hydroxyphenylpyruvate reductase

Caption: Biosynthetic pathway of 4-HPLA from tyrosine.

Key Microbial Producers

Several species of gut bacteria have been identified as significant producers of 4-HPLA. The most prominent among these belong to the genera Lactobacillus and Bifidobacterium.[1]

  • Lactobacillus species: Various strains of Lactobacillus, including Lactobacillus plantarum, are known to produce 4-HPLA.[6][7] Studies have shown that supplementation with tyrosine or HPPA can enhance 4-HPLA production by these bacteria.[8][9]

  • Bifidobacterium species: Bifidobacterium species, such as Bifidobacterium breve and Bifidobacterium longum, are also key contributors to 4-HPLA levels in the gut.[10][11][12]

Other bacterial genera, including Clostridium, have also been implicated in the metabolism of aromatic amino acids, which can lead to the formation of 4-HPLA and other phenolic compounds.[8]

Quantitative Data on 4-HPLA Production

The production of 4-HPLA can vary significantly depending on the bacterial strain and the culture conditions. The following tables summarize some of the reported quantitative data.

Bacterial StrainCulture MediumPrecursor Supplement4-HPLA ConcentrationReference
Lactobacillus sp. SK007MRS brothNone75 µg/mL[8]
Lactobacillus sp. SK007MRS brothTyrosineIncreased production[8]
Lactobacillus sp. SK007MRS broth4-Hydroxyphenylpyruvic acid (HPPA)1.26 mg/mL[8]

Table 1: Quantitative Production of 4-HPLA by Lactobacillus sp. SK007.

Bifidobacterium StrainCulture Medium4-HPLA ProductionReference
Bifidobacterium breve-Demonstrated[10]
Bifidobacterium longum-Demonstrated[10][11]

Table 2: Qualitative 4-HPLA Production by Bifidobacterium Strains. (Note: Specific quantitative data for these strains is less commonly reported in the literature.)

Experimental Protocols

Quantification of 4-HPLA in Fecal Samples using HPLC-MS/MS

This protocol provides a general framework for the quantification of 4-HPLA in fecal samples. Specific parameters may need to be optimized based on the instrumentation and sample matrix.

4.1.1. Sample Preparation [13][14]

  • Fecal Homogenization: Lyophilize and homogenize fecal samples to a fine powder.

  • Extraction: Extract metabolites from a known weight of homogenized feces (e.g., 50 mg) with a suitable solvent mixture (e.g., 80% methanol). Vortex thoroughly and centrifuge to pellet solid debris.

  • Protein Precipitation: To the supernatant, add a cold protein precipitation agent (e.g., acetonitrile (B52724) or methanol), vortex, and centrifuge at high speed to remove proteins.

  • Derivatization (Optional but recommended for improved sensitivity): The extracted 4-HPLA can be derivatized to enhance its chromatographic and mass spectrometric properties.

  • Final Preparation: Evaporate the solvent and reconstitute the sample in a mobile phase-compatible solvent for injection.

4.1.2. HPLC-MS/MS Conditions [13][15]

  • Column: A reverse-phase C18 column is typically used for separation.

  • Mobile Phase: A gradient elution with water and an organic solvent (e.g., acetonitrile or methanol), both containing a small amount of acid (e.g., 0.1% formic acid), is commonly employed.

  • Mass Spectrometry: Operate the mass spectrometer in negative ion mode using selected reaction monitoring (SRM) for quantification. The specific precursor and product ion transitions for 4-HPLA should be determined and optimized.

HPLC-MS/MS Workflow for 4-HPLA Quantification cluster_sample_prep Sample Preparation cluster_analysis Analysis Fecal_Sample Fecal Sample Homogenization Homogenization Fecal_Sample->Homogenization Extraction Metabolite Extraction Homogenization->Extraction Protein_Precipitation Protein Precipitation Extraction->Protein_Precipitation Final_Sample Reconstituted Sample Protein_Precipitation->Final_Sample HPLC HPLC Separation (C18 Column) Final_Sample->HPLC MSMS MS/MS Detection (SRM Mode) HPLC->MSMS Quantification Quantification MSMS->Quantification

Caption: Workflow for 4-HPLA quantification in fecal samples.

Culturing Lactobacillus and Bifidobacterium for 4-HPLA Production

4.2.1. Media and Culture Conditions [5][16][17]

  • Media: De Man, Rogosa and Sharpe (MRS) broth is a standard medium for the growth of Lactobacillus and Bifidobacterium. For enhanced 4-HPLA production, the medium can be supplemented with tyrosine or HPPA.

  • Anaerobic Conditions: Both genera are anaerobes or facultative anaerobes. Therefore, cultivation should be carried out in an anaerobic chamber or using anaerobic jars with gas packs.

  • Temperature and pH: The optimal growth temperature is typically around 37°C. The pH of the medium should be maintained in the optimal range for the specific strain, which is generally between 6.0 and 7.0 for bifidobacteria.[16]

  • Inoculum and Incubation: Inoculate the sterile medium with a fresh culture of the desired strain and incubate for a sufficient period (e.g., 24-48 hours) to allow for growth and metabolite production.

Physiological Effects and Signaling Pathways of 4-HPLA

4-HPLA has been shown to exert a range of physiological effects, influencing host metabolism, immune function, and intestinal barrier integrity.

Modulation of Host Metabolism
  • Nonalcoholic Fatty Liver Disease (NAFLD): Studies have linked circulating levels of 4-HPLA to NAFLD, suggesting its potential involvement in the pathogenesis of this disease.

  • Obesity: Research in animal models indicates that 4-HPLA may play a role in regulating body weight and adiposity.

Antimicrobial and Antioxidant Activities

4-HPLA exhibits antifungal properties and can act as an antioxidant, potentially contributing to the maintenance of a healthy gut environment.

Signaling Pathways

5.3.1. Aryl Hydrocarbon Receptor (AhR) Signaling

The aryl hydrocarbon receptor (AhR) is a ligand-activated transcription factor that plays a crucial role in regulating immune responses and maintaining intestinal homeostasis.[18][19] While direct binding of 4-HPLA to AhR is still under investigation, other microbial metabolites with structural similarities are known AhR ligands. Activation of AhR can lead to the transcription of target genes involved in xenobiotic metabolism and immune regulation.[20][21]

Aryl Hydrocarbon Receptor (AhR) Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HPLA 4-HPLA (Potential Ligand) AhR_complex AhR Complex (AhR, HSP90, etc.) HPLA->AhR_complex Binds AhR_ligand_complex AhR-Ligand Complex AhR_complex->AhR_ligand_complex Conformational Change ARNT ARNT AhR_ligand_complex->ARNT Dimerizes with AhR_ARNT_complex AhR-ARNT Heterodimer ARNT->AhR_ARNT_complex XRE Xenobiotic Response Element (XRE) AhR_ARNT_complex->XRE Binds to Target_Genes Target Gene Transcription XRE->Target_Genes Immune_Modulation Immune Modulation Target_Genes->Immune_Modulation Metabolic_Regulation Metabolic Regulation Target_Genes->Metabolic_Regulation

Caption: Potential activation of the AhR signaling pathway by 4-HPLA.

5.3.2. Toll-like Receptor 4 (TLR4) Signaling and Intestinal Permeability

Toll-like receptor 4 (TLR4) is a key pattern recognition receptor involved in the innate immune response to bacterial lipopolysaccharide (LPS).[22][23] Dysregulation of TLR4 signaling can contribute to intestinal inflammation and increased intestinal permeability.[24][25] While the direct interaction of 4-HPLA with TLR4 is not well-established, microbial metabolites can modulate TLR4 signaling pathways, thereby influencing the integrity of the intestinal barrier.[26][27]

TLR4 Signaling and Intestinal Permeability cluster_lumen Intestinal Lumen cluster_epithelium Intestinal Epithelial Cell LPS LPS TLR4 TLR4 LPS->TLR4 Activates MyD88 MyD88 TLR4->MyD88 Recruits NFkB NF-κB MyD88->NFkB Activates Inflammatory_Cytokines Pro-inflammatory Cytokines NFkB->Inflammatory_Cytokines Induces Tight_Junctions Tight Junction Disruption Inflammatory_Cytokines->Tight_Junctions Increased_Permeability Increased Intestinal Permeability Tight_Junctions->Increased_Permeability HPLA 4-HPLA HPLA->TLR4 Modulates?

Caption: Potential modulation of TLR4 signaling and intestinal permeability by 4-HPLA.

Experimental Models for Studying 4-HPLA

A variety of in vitro and in vivo models are employed to investigate the biological functions of 4-HPLA.

In Vitro Models
  • Caco-2 Cell Monolayers: The Caco-2 cell line, derived from a human colon adenocarcinoma, is widely used to model the intestinal epithelial barrier.[1][28][29][30][31] These cells differentiate into a polarized monolayer with tight junctions, allowing for the study of intestinal permeability and the effects of metabolites like 4-HPLA on barrier function.

  • Intestinal Organoids: Three-dimensional intestinal organoids, derived from adult stem cells, provide a more physiologically relevant model of the gut epithelium, containing various cell types found in the native intestine.[8][32][33][34][35] They are increasingly used to study host-microbe interactions and the effects of microbial metabolites.

In Vivo Models
  • Rodent Models of NAFLD: High-fat diet (HFD)-induced models in mice and rats are commonly used to study the pathogenesis of NAFLD and to evaluate the therapeutic potential of compounds like 4-HPLA.[5][32][36][37][38]

  • Rodent Models of Obesity: Diet-induced obesity models in rodents are instrumental in understanding the role of gut microbial metabolites in the development of obesity and metabolic syndrome.[39]

Conclusion and Future Directions

The gut microbial metabolite this compound is a key player in the complex dialogue between the microbiome and the host. Its production by prominent gut commensals and its diverse physiological effects underscore its importance in maintaining health and its potential involvement in disease processes. For researchers and drug development professionals, 4-HPLA represents a promising avenue for therapeutic intervention. Future research should focus on elucidating the precise molecular mechanisms underlying its actions, including its direct interactions with host receptors and signaling pathways. Furthermore, well-controlled clinical trials are needed to translate the promising preclinical findings into effective therapeutic strategies for a range of human diseases. The continued exploration of 4-HPLA and other microbial metabolites will undoubtedly pave the way for novel microbiome-based diagnostics and therapeutics.

References

A Comprehensive Technical Guide to 3-(4-Hydroxyphenyl)lactate and Its Synonyms in Scientific Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a clear understanding of key metabolites is crucial for advancing investigations into diagnostics, therapeutics, and disease pathology. This in-depth technical guide focuses on 3-(4-Hydroxyphenyl)lactate (HPLA), a significant metabolite derived from the amino acid tyrosine, with known associations to human health and gut microbiome activity. This document provides a thorough overview of its nomenclature, quantitative data from scientific literature, detailed experimental methodologies for its analysis, and insights into its potential biological signaling pathways.

Nomenclature: A Comprehensive List of Synonyms

To facilitate comprehensive literature searches and unambiguous communication, a clear understanding of the various synonyms for this compound is essential. The compound is referred to by a multitude of names in scientific databases and publications.

Synonym Abbreviation Source/Context
4-Hydroxyphenyllactic acid4-HPLACommon in metabolomics and clinical chemistry[1][2]
p-Hydroxyphenyllactic acidp-HPLA"p" denotes the para position of the hydroxyl group on the phenyl ring[1]
HPLAHPLACommon abbreviation[1]
DL-p-Hydroxyphenyllactic acidRefers to the racemic mixture[1]
(R)-3-(4-Hydroxyphenyl)lactateRefers to the R-enantiomer
(S)-3-(4-Hydroxyphenyl)lactateRefers to the S-enantiomer
2-Hydroxy-3-(4-hydroxyphenyl)propanoic acidSystematic IUPAC name[1]
Benzenepropanoic acid, α,4-dihydroxy-Alternative systematic name
p-HydroxyphenyllactateThe conjugate base form
4-HydroxyphenyllactateThe conjugate base form[1]
β-(p-Hydroxyphenyl)lactic acidOlder nomenclature
3-(p-Hydroxyphenyl)lactic acidVariation of the common name

Quantitative Data from Scientific Literature

Quantitative analysis of this compound in biological fluids is crucial for understanding its role in various physiological and pathological states. Below is a summary of reported concentrations in human samples.

Biological Matrix Condition Concentration Range Analytical Method Reference
Human PlasmaHealthy Adults (n=9)118 ± 45 ng/mLGC-MS Isotope-Dilution Assay[3]
Human SerumHealthy Volunteers (n=48)LLOQ: 0.02 to 0.25 μmol/LUPLC-MS/MS[4]
Human UrineHealthy ControlsStatistically significant differences observed compared to breast cancer patientsHPAEC-FLD[5]
Human UrineHealthy vs. Breast CancerDetection limits: 8.80 x 10⁻³ mg/LHPLC-FLD[6]

Detailed Experimental Protocols

Accurate quantification of this compound is paramount for research. Here, we detail methodologies from published studies.

Method 1: Ultra-High-Pressure Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) for Human Serum

This method is highly sensitive and specific for the analysis of this compound and other related metabolites in human serum.[4]

Sample Preparation: [4]

  • To 100 µL of serum, add 300 µL of methanol (B129727) to precipitate proteins.

  • Vortex the mixture vigorously.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Collect the supernatant for analysis.

Chromatographic Conditions:

  • Column: A reverse-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution: A suitable gradient program to separate the analyte from other matrix components.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

Mass Spectrometry Conditions: [4]

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

  • Multiple Reaction Monitoring (MRM): Monitor the transition specific for this compound (e.g., m/z 181.1 → 135.1).

  • Source Parameters: Optimize source temperature, gas flows, and voltages for maximum sensitivity.

Method 2: High-Performance Anion-Exchange Chromatography with Fluorescence Detection (HPAEC-FLD) for Human Urine

This method offers a sensitive approach for quantifying this compound in urine samples.[5][7]

Sample Preparation (Magnetic Solid-Phase Extraction): [5][7]

  • Adjust the pH of the urine sample to 3.0 with HCl.

  • Add magnetic nanoparticles functionalized with a suitable sorbent.

  • Shake for a specified time to allow adsorption of the analyte.

  • Use a magnet to separate the nanoparticles.

  • Wash the nanoparticles with a suitable solvent.

  • Elute the analyte from the nanoparticles using an appropriate elution solvent.

  • Evaporate the eluate to dryness and reconstitute in the mobile phase.

Chromatographic Conditions: [5][7]

  • Column: Anion-exchange column (e.g., IonPac AS11-HC).

  • Mobile Phase: Isocratic elution with a low concentration of sodium hydroxide (B78521) (e.g., 15 mM).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 25 µL.

Fluorescence Detection: [5][7]

  • Excitation Wavelength: 275 nm.

  • Emission Wavelength: 305 nm.

Biological Signaling Pathways and Experimental Workflows

While direct evidence for signaling pathways specifically activated by this compound is still emerging, research on the structurally similar tyrosine metabolite, 4-Hydroxyphenylacetic acid (4-HPA), provides valuable insights. It is plausible that HPLA may interact with similar cellular machinery.

Metabolic Context: Tyrosine Metabolism

This compound is a product of tyrosine metabolism, a crucial pathway for the synthesis of neurotransmitters, hormones, and other vital molecules. Disruptions in this pathway can lead to various metabolic disorders.

Tyrosine_Metabolism Tyrosine Tyrosine p_Hydroxyphenylpyruvate p_Hydroxyphenylpyruvate Tyrosine->p_Hydroxyphenylpyruvate Tyrosine aminotransferase HPLA This compound p_Hydroxyphenylpyruvate->HPLA Hydroxyphenylpyruvate reductase Homogentisate Homogentisate p_Hydroxyphenylpyruvate->Homogentisate p-Hydroxyphenylpyruvate dioxygenase Maleylacetoacetate Maleylacetoacetate Homogentisate->Maleylacetoacetate Homogentisate 1,2-dioxygenase Fumarylacetoacetate Fumarylacetoacetate Maleylacetoacetate->Fumarylacetoacetate Maleylacetoacetate isomerase Fumarate_Acetoacetate Fumarate + Acetoacetate Fumarylacetoacetate->Fumarate_Acetoacetate Fumarylacetoacetate hydrolase

Figure 1: Simplified overview of the tyrosine metabolism pathway leading to the formation of this compound.
Potential Antioxidant Signaling via Nrf2 (Inferred from 4-HPA)

Studies on 4-HPA suggest it may exert antioxidant effects by modulating the Nrf2 signaling pathway. Nrf2 is a key transcription factor that regulates the expression of antioxidant and cytoprotective genes.

Nrf2_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HPLA This compound (or related metabolites) ROS Reactive Oxygen Species (ROS) HPLA->ROS Reduces Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 Oxidizes Keap1 Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto Dissociation Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc Translocation ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE Binds to Antioxidant_Genes Antioxidant & Cytoprotective Gene Expression ARE->Antioxidant_Genes Activates

Figure 2: A proposed antioxidant signaling pathway involving Nrf2, potentially influenced by this compound.
Potential Anti-inflammatory Signaling via NF-κB and MAPK (Inferred from 4-HPA)

Research on 4-HPA indicates it may suppress inflammatory responses by inhibiting the NF-κB and MAPK signaling pathways. These pathways are central to the regulation of inflammation.

Inflammatory_Signaling cluster_pathways Intracellular Signaling HPLA This compound (or related metabolites) MAPK MAPK Pathway (p38, JNK, ERK) HPLA->MAPK Inhibits NFkB NF-κB Pathway HPLA->NFkB Inhibits Stimulus Pro-inflammatory Stimulus Stimulus->MAPK Stimulus->NFkB Inflammation Inflammatory Gene Expression MAPK->Inflammation NFkB->Inflammation

Figure 3: Potential anti-inflammatory mechanism of this compound through inhibition of MAPK and NF-κB pathways.
Experimental Workflow for Metabolite Analysis

A typical workflow for the analysis of this compound from biological samples involves several key steps from collection to data analysis.

Experimental_Workflow Sample_Collection Biological Sample Collection (e.g., Serum, Urine) Sample_Preparation Sample Preparation (e.g., Protein Precipitation, Solid-Phase Extraction) Sample_Collection->Sample_Preparation Instrumental_Analysis Instrumental Analysis (e.g., LC-MS, GC-MS) Sample_Preparation->Instrumental_Analysis Data_Acquisition Data Acquisition Instrumental_Analysis->Data_Acquisition Data_Processing Data Processing (e.g., Peak Integration, Calibration) Data_Acquisition->Data_Processing Statistical_Analysis Statistical Analysis Data_Processing->Statistical_Analysis Biological_Interpretation Biological Interpretation Statistical_Analysis->Biological_Interpretation

Figure 4: A generalized experimental workflow for the analysis of this compound in biological samples.

This comprehensive guide provides a foundational resource for researchers working with this compound. By consolidating information on its nomenclature, quantitative data, analytical methods, and potential biological roles, this document aims to support and streamline future scientific endeavors in this area. Further research is warranted to elucidate the specific signaling mechanisms of this compound and its precise role in health and disease.

References

The Genesis of a Biomarker: Unraveling the Discovery and Historical Context of 4-Hydroxyphenyllactic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – December 21, 2025 – A comprehensive technical whitepaper released today offers an in-depth exploration of the discovery and historical context of 4-Hydroxyphenyllactic acid (4-HPLA), a pivotal metabolite in the landscape of biomedical research and clinical diagnostics. This document provides researchers, scientists, and drug development professionals with a detailed account of the scientific journey that established 4-HPLA as a significant biomarker.

4-Hydroxyphenyllactic acid, a metabolite of the amino acid tyrosine, has emerged as a crucial indicator for a range of physiological and pathological states.[1][2] Its presence and concentration in biological fluids offer insights into metabolic disorders, gut microbiome activity, and the prognosis of critical illnesses.[2][3] This whitepaper traces the origins of our understanding of 4-HPLA, from its early connections to tyrosine metabolism to its current role as a multifaceted biomarker.

Early Explorations in Tyrosine Metabolism

The story of 4-HPLA is intrinsically linked to the elucidation of tyrosine metabolism. In the late 19th and early 20th centuries, pioneering physiological chemists like Eugen Baumann dedicated their research to understanding the chemical processes within the body, often by analyzing the composition of urine. Baumann's work was foundational in identifying aromatic compounds in urine and linking them to the breakdown of amino acids such as tyrosine.[1][4]

While the direct first isolation of 4-HPLA is not definitively documented in readily available historical records, its identification arose from the burgeoning field of metabolic research. The study of inborn errors of metabolism, particularly phenylketonuria (PKU) and tyrosinemia, provided the initial context for observing elevated levels of tyrosine and its metabolites.[3][5] Tyrosinemia, a genetic disorder characterized by disruptions in tyrosine breakdown, was first described in the 1950s.[1][6] This discovery spurred further investigation into the byproducts of aberrant tyrosine metabolism, leading to the characterization of compounds like 4-HPLA.[1][6]

The Advent of Analytical Techniques: From Colorimetry to Chromatography

The ability to detect and quantify 4-HPLA has evolved dramatically over the past century. Early methods for analyzing organic acids in urine were often qualitative or semi-quantitative, relying on colorimetric reactions.[5][7] These techniques, while groundbreaking for their time, lacked the specificity and sensitivity to accurately measure individual metabolites in complex biological mixtures.

The development of chromatography revolutionized the field of biochemistry. Paper chromatography, pioneered by Archer John Porter Martin and Richard Laurence Millington Synge in the 1940s, provided the first robust method for separating and identifying amino acids and their metabolites.[8][9][10] This technique, based on the differential partitioning of compounds between a stationary phase (paper) and a mobile phase (solvent), allowed researchers to resolve complex mixtures and identify individual components, including aromatic acids.

The mid-20th century saw the advent of gas chromatography-mass spectrometry (GC-MS), which became the gold standard for the analysis of urinary organic acids.[7] This powerful technique combined the separation capabilities of gas chromatography with the precise identification power of mass spectrometry, enabling the accurate quantification of a wide range of metabolites, including 4-HPLA. In recent years, ultra-high-pressure liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) has offered even greater sensitivity and simplified workflows for the analysis of 4-HPLA and other diagnostically important metabolites.[11]

Elucidation of the Metabolic Pathway

The metabolic pathway leading to the formation of 4-HPLA from tyrosine has been a subject of ongoing research. It is now understood that tyrosine is first converted to 4-hydroxyphenylpyruvic acid (HPPA) through the action of tyrosine aminotransferase.[12] Subsequently, HPPA can be reduced to 4-HPLA. This pathway is active in both human metabolism and in various microorganisms, including gut bacteria such as Lactobacillus.[10][13] The D-enantiomer of 4-HPLA found in urine is considered to be of bacterial origin.[14]

The historical investigation of this pathway was intertwined with the study of tyrosinemia, where deficiencies in enzymes further down the tyrosine degradation pathway lead to the accumulation of upstream metabolites like tyrosine, HPPA, and consequently, 4-HPLA.[11][15]

Synthesis of 4-Hydroxyphenyllactic Acid: A Historical Perspective

While detailed historical records of the first chemical synthesis of 4-HPLA are scarce, the synthesis of related α-hydroxy acids and aromatic compounds provides a likely framework. Early methods for synthesizing α-hydroxy acids often involved the hydrolysis of α-halo acids or the acid hydrolysis of cyanohydrins derived from aldehydes or ketones.[16]

For aromatic hydroxy acids, methods involving the diazotization of an amino group to a hydroxyl group, followed by further chemical modifications, were also employed. For instance, the synthesis of the related compound, 4-hydroxyphenylacetic acid, has been achieved through the diazotization and hydrolysis of 4-aminophenylacetic acid.[14] It is plausible that similar chemical strategies were adapted for the synthesis of 4-HPLA in the early 20th century to obtain standards for analytical and metabolic studies. A more direct historical synthesis of 4-hydroxyphenylacetic acid involved the reduction of 4-hydroxymandelic acid with elemental phosphorus and iodine.[17]

Quantitative Data from Historical and Modern Studies

The following table summarizes key quantitative data related to the analysis of 4-Hydroxyphenyllactic acid, illustrating the evolution of analytical precision and our understanding of its normal and pathological concentrations.

ParameterMethodMatrixConcentration RangeReference
Early Urine Organic Acid Analysis Gas Chromatography-Mass Spectrometry (GC-MS)UrineElevated in tyrosinemia and PKU (qualitative)[3][5]
Modern UPLC-MS/MS Analysis Ultra-High-Pressure Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)Human Serum (Healthy Volunteers, n=48)0.02 - 0.25 µmol/L (LLOQ)[11]
Modern UPLC-MS/MS Analysis Ultra-High-Pressure Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)Human Serum (Healthy Volunteers, n=48)Median: 0.5 µmol/L (comparable to GC-MS)[11]

Key Experimental Protocols

To provide a practical understanding of the methodologies that have shaped our knowledge of 4-HPLA, this section details both a historical and a modern experimental protocol.

Historical Method: Paper Chromatography for the Separation of Aromatic Acids (Conceptual Protocol based on early 20th-century techniques)

This protocol is a conceptual representation of how paper chromatography might have been used in the mid-20th century to separate aromatic acids from a biological sample like urine.

Objective: To separate and semi-quantify aromatic acids, including 4-HPLA, from a urine sample.

Materials:

  • Whatman No. 1 chromatography paper

  • Chromatography tank

  • Solvent system (e.g., butanol-acetic acid-water)

  • Urine sample, pre-treated by extraction with an organic solvent (e.g., ether) to isolate the acidic fraction

  • Standard solutions of known aromatic acids

  • Developing reagent (e.g., a solution for visualizing phenolic compounds, such as a diazo reagent)

  • Micropipettes or capillaries for spotting

Procedure:

  • Preparation of the Chromatogram: A line is drawn in pencil approximately 2 cm from the bottom of the chromatography paper.

  • Spotting: Small, concentrated spots of the urine extract and the standard solutions are applied along the pencil line using a micropipette. The spots are allowed to dry completely.

  • Development: The chromatography paper is suspended in the chromatography tank containing the solvent system, ensuring that the solvent level is below the spotted line. The tank is sealed to maintain a saturated atmosphere. The solvent is allowed to ascend the paper by capillary action for several hours or overnight.

  • Drying: The chromatogram is removed from the tank and the solvent front is marked with a pencil. The paper is then dried in a fume hood.

  • Visualization: The dried chromatogram is sprayed with the developing reagent to visualize the separated aromatic acids as colored spots.

  • Analysis: The positions of the spots from the urine extract are compared to those of the standard solutions. The distance traveled by each spot and the solvent front are measured to calculate the Rf (retardation factor) value for each compound (Rf = distance traveled by spot / distance traveled by solvent front). The intensity of the spots can provide a semi-quantitative estimation of the concentration.

G cluster_prep Preparation cluster_chrom Chromatography cluster_analysis Analysis UrineSample Urine Sample SolventExtraction Solvent Extraction UrineSample->SolventExtraction ConcentratedExtract Concentrated Acidic Extract SolventExtraction->ConcentratedExtract Spotting Spotting on Paper ConcentratedExtract->Spotting Development Solvent Development Spotting->Development Drying Drying Development->Drying Visualization Visualization with Reagent Drying->Visualization RfCalculation Rf Value Calculation Visualization->RfCalculation Comparison Comparison with Standards Visualization->Comparison SemiQuantification Semi-quantification Comparison->SemiQuantification

Figure 1: Workflow of Historical Paper Chromatography for Aromatic Acid Analysis.
Modern Method: UPLC-MS/MS for the Quantification of 4-Hydroxyphenyllactic Acid in Serum

This protocol is based on a validated method for the sensitive and specific quantification of 4-HPLA in human serum.[11]

Objective: To accurately quantify the concentration of 4-HPLA in human serum samples.

Materials:

  • Ultra-High-Pressure Liquid Chromatography (UPLC) system coupled to a tandem mass spectrometer (MS/MS)

  • Reversed-phase UPLC column

  • Mobile phases (e.g., water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid)

  • Human serum samples

  • 4-HPLA standard for calibration curve

  • Internal standard (e.g., a stable isotope-labeled version of 4-HPLA)

  • Methanol (B129727) for protein precipitation

  • Centrifuge

  • Autosampler vials

Procedure:

  • Sample Preparation (Protein Precipitation):

    • To a small volume of serum (e.g., 50 µL), add a larger volume of cold methanol containing the internal standard (e.g., 200 µL).

    • Vortex the mixture to precipitate the proteins.

    • Centrifuge the sample at high speed to pellet the precipitated proteins.

    • Transfer the supernatant to an autosampler vial for analysis.

  • UPLC-MS/MS Analysis:

    • Inject a small volume of the prepared sample onto the UPLC system.

    • The analytes are separated on the reversed-phase column using a gradient elution with the mobile phases.

    • The eluent from the UPLC is introduced into the mass spectrometer.

    • The mass spectrometer is operated in a specific mode (e.g., multiple reaction monitoring - MRM) to detect and quantify the precursor and product ions specific to 4-HPLA and its internal standard.

  • Data Analysis:

    • A calibration curve is generated by analyzing a series of known concentrations of the 4-HPLA standard.

    • The concentration of 4-HPLA in the serum samples is calculated by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

G cluster_sample_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing SerumSample Serum Sample + Internal Standard ProteinPrecipitation Protein Precipitation (Methanol) SerumSample->ProteinPrecipitation Centrifugation Centrifugation ProteinPrecipitation->Centrifugation SupernatantCollection Supernatant Collection Centrifugation->SupernatantCollection Injection UPLC Injection SupernatantCollection->Injection Separation Chromatographic Separation Injection->Separation Ionization Mass Spectrometry (Ionization) Separation->Ionization Detection MS/MS Detection (MRM) Ionization->Detection PeakIntegration Peak Integration Detection->PeakIntegration CalibrationCurve Calibration Curve Generation PeakIntegration->CalibrationCurve Quantification Concentration Calculation CalibrationCurve->Quantification

Figure 2: Workflow of Modern UPLC-MS/MS Analysis for 4-HPLA Quantification.

Signaling Pathways and Biological Significance

4-Hydroxyphenyllactic acid is a product of the tyrosine metabolism pathway. The simplified diagram below illustrates the initial steps of this pathway leading to the formation of 4-HPLA.

G Tyrosine Tyrosine HPPA 4-Hydroxyphenylpyruvic acid (HPPA) Tyrosine->HPPA Tyrosine Aminotransferase HPLA 4-Hydroxyphenyllactic acid (4-HPLA) HPPA->HPLA Hydroxyphenylpyruvate Reductase

Figure 3: Simplified Biosynthetic Pathway of 4-Hydroxyphenyllactic Acid from Tyrosine.

Conclusion

The journey of 4-Hydroxyphenyllactic acid from an obscure urinary metabolite to a clinically relevant biomarker is a testament to the advancements in analytical chemistry and our deepening understanding of human metabolism. This whitepaper provides a historical and technical foundation for researchers and clinicians working with this important molecule, highlighting the evolution of its detection and the ongoing exploration of its biological significance. The continued investigation into 4-HPLA holds promise for refining diagnostic strategies and developing novel therapeutic interventions for a variety of diseases.

References

The Role of 3-(4-Hydroxyphenyl)lactate in Host-Microbe Interactions: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(4-Hydroxyphenyl)lactate (HPLA), a metabolite produced from the aromatic amino acid tyrosine by the gut microbiota, is emerging as a key signaling molecule in host-microbe interactions. This technical guide provides a comprehensive overview of the core aspects of HPLA's role, including its microbial producers, quantitative production levels, and its impact on host physiology. Detailed experimental protocols for quantification and functional analysis are provided, alongside visualizations of key signaling pathways. This document is intended to serve as a resource for researchers and professionals in the fields of microbiology, immunology, and drug development who are investigating the therapeutic potential of microbial metabolites.

Introduction

The intricate crosstalk between the host and its resident gut microbiota is largely mediated by a vast array of microbially produced metabolites. Among these, metabolites derived from aromatic amino acids are gaining significant attention for their diverse biological activities. This compound (HPLA) is a prominent product of tyrosine metabolism by specific gut bacteria. Accumulating evidence suggests that HPLA is not merely a metabolic byproduct but an active signaling molecule that can influence host cellular processes, including immune responses and metabolic regulation. Understanding the production, absorption, and functional consequences of HPLA is crucial for elucidating the mechanisms underlying host-microbe symbiosis and for the development of novel therapeutic strategies targeting the gut microbiome.

Microbial Production of this compound

HPLA is primarily produced by members of the Lactobacillus and Bifidobacterium genera, which are common inhabitants of the human gut. These bacteria possess the enzymatic machinery to convert L-tyrosine, an aromatic amino acid from dietary or host proteins, into HPLA. The production of HPLA can be influenced by the availability of substrates like tyrosine and 4-hydroxyphenylpyruvic acid (H-PPA).

Key Microbial Producers and Quantitative Data

Several studies have quantified the production of HPLA by different bacterial strains in vitro. The following table summarizes some of these findings, offering a comparative look at the production capabilities of various species.

Microbial SpeciesStrainSubstrate(s)HPLA ConcentrationReference
Lactobacillus sp.SK007MRS broth75 µg/mL[1]
Lactobacillus sp.SK007MRS broth with tyrosineIncreased production[1]
Lactobacillus sp.SK007MRS broth with 4-hydroxyphenylpyruvic acid1.26 mg/mL[1][2]
Bifidobacterium breveMCC1274Co-culture with intestinal epithelial cellsSignificantly increased vs. monoculture[3]
Lactiplantibacillus plantarumNot specifiedFermentation liquidIdentified as a key active component[4]

Experimental Protocols

Quantification of HPLA in Biological Samples using UPLC-MS/MS

This protocol describes a sensitive and validated method for the quantification of HPLA and other related metabolites in human blood serum using ultra-high-pressure liquid chromatography-tandem mass spectrometry (UPLC-MS/MS).[5][6]

3.1.1. Materials and Reagents

  • Pure solid standards of HPLA and internal standard (e.g., 3-indoleacetic acid-d4)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Deionized water

  • Methanol (B129727) (cooled to 4°C)

  • Formic acid solution (10%, v/v)

  • Ethyl acetate

  • Serum samples

3.1.2. Sample Preparation (Protein Precipitation Method) [5][6]

  • To 100 µL of serum or deionized water (for blank), add 10 µL of the analyte working solution and 10 µL of the internal standard working solution (5 µmol/L).

  • Vortex the sample.

  • Add 400 µL of cooled (4°C) methanol for protein precipitation.

  • Mix well and centrifuge at 2750 × g for 15 minutes at 4°C.

  • Transfer 200 µL of the supernatant to a test plate for UPLC-MS/MS analysis.

3.1.3. UPLC-MS/MS Analysis

  • Chromatographic System: A UPLC system equipped with a suitable column (e.g., C18).

  • Mass Spectrometer: A tandem mass spectrometer set to negative electrospray ionization mode with scheduled multiple reaction monitoring (MRM) scanning.

  • MRM Transition for HPLA: 180.9 > 134.0 (negative ion mode)[6]

  • Data Analysis: Use appropriate software (e.g., MultiQuantTM) for data acquisition and analysis.

Assessment of Antioxidant Capacity

The antioxidant properties of HPLA can be evaluated using various in vitro assays. The Ferric Reducing Antioxidant Power (FRAP) assay is a common method.

3.2.1. FRAP Microplate Method [7]

  • Prepare the FRAP reagent as previously described in the literature.

  • Add 10 µL of the sample extract (HPLA solution of known concentration) to each well of a microplate.

  • Add 200 µL of the FRAP reagent to each well.

  • Measure the absorbance at 593 nm using a microplate reader. The measurement can be taken with or without a shaking step prior to reading.

  • Express the results as Trolox equivalents (TE).

Role of HPLA in Host-Microbe Signaling

HPLA is not merely a waste product of bacterial metabolism; it actively participates in host-microbe signaling, influencing various physiological processes.

HPLA as a Ligand for Host Receptors

Recent evidence suggests that HPLA can interact with host receptors, thereby initiating downstream signaling cascades.

  • G-Protein Coupled Receptor 35 (GPR35): HPLA has been identified as a potential agonist for GPR35, a receptor expressed in various tissues, including immune cells and the gastrointestinal tract.[8] Activation of GPR35 has been linked to anti-inflammatory responses.[9][10][11]

  • Aryl Hydrocarbon Receptor (AHR): The AHR is a ligand-activated transcription factor that plays a critical role in regulating immune responses and maintaining intestinal homeostasis.[12][13] Several microbial metabolites, including indole (B1671886) derivatives, are known AHR ligands. While direct high-affinity binding of HPLA to AHR is yet to be definitively established, its structural similarity to other known ligands suggests it may modulate AHR activity.[14][15][16]

Signaling Pathways

The interaction of HPLA with host receptors can trigger various intracellular signaling pathways. The following diagram illustrates a putative signaling pathway for HPLA via GPR35 activation.

HPLA_GPR35_Signaling HPLA This compound (HPLA) GPR35 GPR35 HPLA->GPR35 G_protein Gαi/o GPR35->G_protein Activates Beta_arrestin β-arrestin GPR35->Beta_arrestin Recruits AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Modulation of Gene Expression (e.g., Anti-inflammatory genes) CREB->Gene_Expression ERK ERK1/2 Beta_arrestin->ERK Activates Cellular_Response Cellular Response (e.g., Anti-inflammatory effects) ERK->Cellular_Response

Caption: Putative HPLA signaling via GPR35.

Antioxidant and Immunomodulatory Effects

HPLA has been shown to possess antioxidant properties, which may contribute to its beneficial effects on the host.[4] By scavenging reactive oxygen species (ROS), HPLA can help mitigate oxidative stress, a key factor in the pathogenesis of many inflammatory conditions. Furthermore, by modulating immune cell function, potentially through receptor-mediated signaling, HPLA can influence the balance between pro- and anti-inflammatory responses.[17][18][19][20][21]

HPLA and Host Physiology

The systemic effects of microbially produced HPLA are an area of active investigation. Emerging evidence links circulating levels of HPLA to various aspects of host health and disease.

Association with Liver Health

Studies have identified a significant association between serum levels of HPLA and liver health. Specifically, elevated HPLA levels have been linked to hepatic steatosis and fibrosis in nonalcoholic fatty liver disease (NAFLD).[22] This suggests that HPLA may be a biomarker for liver disease progression and could potentially be involved in its pathogenesis.

Impact on Intestinal Barrier Function

The integrity of the intestinal barrier is crucial for preventing the translocation of harmful substances from the gut lumen into the circulation. While direct evidence for HPLA's effect on tight junction proteins is still emerging, its potential to modulate inflammatory responses suggests an indirect role in maintaining intestinal barrier function.

The following diagram illustrates the general workflow for studying the impact of a microbial metabolite like HPLA on intestinal barrier function in vitro.

HPLA_Barrier_Function_Workflow start Start cell_culture Culture Intestinal Epithelial Cells (e.g., Caco-2) on Transwell inserts start->cell_culture treatment Treat with HPLA (apical or basolateral) cell_culture->treatment teer_measurement Measure Transepithelial Electrical Resistance (TEER) treatment->teer_measurement permeability_assay Perform Paracellular Permeability Assay (e.g., with FITC-dextran) treatment->permeability_assay protein_analysis Analyze Tight Junction Protein Expression (e.g., Western Blot, qPCR for Occludin, Claudins, ZO-1) treatment->protein_analysis data_analysis Data Analysis and Interpretation teer_measurement->data_analysis permeability_assay->data_analysis protein_analysis->data_analysis end End data_analysis->end

Caption: In vitro workflow for assessing HPLA's effect on intestinal barrier.

The Reverse Interaction: HPLA's Effect on the Microbiota

The interplay between host and microbe is a two-way street. While the gut microbiota produces HPLA, it is also plausible that HPLA, in turn, influences the composition and function of the microbial community. This could occur through direct antimicrobial effects on certain species or by altering the gut environment, thereby favoring the growth of others. This area of research is still in its infancy and represents an exciting frontier in understanding the complexities of host-microbe interactions.

Conclusion and Future Directions

This compound is a key microbial metabolite that exemplifies the profound impact of the gut microbiota on host physiology. Its production by commensal bacteria and its ability to interact with host signaling pathways underscore its importance in maintaining health and influencing disease states. Future research should focus on several key areas:

  • Elucidating the precise molecular mechanisms by which HPLA interacts with host receptors and the subsequent downstream signaling events.

  • Investigating the therapeutic potential of HPLA in inflammatory and metabolic diseases.

  • Understanding the impact of HPLA on the composition and function of the gut microbiota.

  • Conducting in vivo studies to validate the physiological relevance of the findings from in vitro and association studies.

A deeper understanding of the role of HPLA in host-microbe interactions will undoubtedly open new avenues for the development of targeted therapies aimed at modulating the gut microbiome for improved human health.

References

Methodological & Application

Quantification of 3-(4-Hydroxyphenyl)lactate in Serum by HPLC-MS/MS: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-(4-Hydroxyphenyl)lactate (p-HPhLA), a metabolite of the amino acid tyrosine, has emerged as a significant biomarker in various physiological and pathological states.[1][2] Altered serum concentrations of p-HPhLA have been associated with critical illnesses, post-COVID-19 syndrome, phenylketonuria, and tyrosinemia.[1][2][3] Furthermore, this metabolite can originate from gut microbiota, providing insights into the host-microbiome interaction.[4] Accurate and sensitive quantification of p-HPhLA in serum is therefore crucial for clinical research and diagnostics. This application note provides a detailed protocol for the quantification of p-HPhLA in human serum using a robust and sensitive High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method.

Clinical Significance

Elevated levels of p-HPhLA in serum have been identified as a potential prognostic marker in critically ill patients.[1] Its role as a biomarker is also recognized in metabolic disorders such as phenylketonuria and tyrosinemia, where the normal metabolism of tyrosine is impaired.[2][4] The compound is also a product of gut bacteria, including Bifidobacteria and Lactobacilli, and its levels can reflect alterations in the gut microbiome.[4]

Principle of the Method

This method employs a simple protein precipitation step for serum sample preparation, followed by reversed-phase HPLC separation and detection by tandem mass spectrometry operating in Multiple Reaction Monitoring (MRM) mode. This approach ensures high selectivity, sensitivity, and throughput for the analysis of p-HPhLA in complex biological matrices like serum.

Experimental Protocols

Materials and Reagents
  • This compound analytical standard

  • Internal Standard (IS), e.g., Indole-3-acetic acid-d4

  • Methanol (B129727) (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic acid (LC-MS grade)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Ultrapure water

  • Human serum (for calibration standards and quality controls)

Preparation of Stock and Working Solutions
  • Stock Solutions (1.0 mg/mL): Prepare individual stock solutions of p-HPhLA and the internal standard by dissolving the appropriate amount of each compound in DMSO. Store at -80°C.[1]

  • Working Solutions: Prepare working solutions for calibration standards and quality control (QC) samples by serial dilution of the stock solutions with ultrapure water.[1] A typical concentration range for p-HPhLA calibration standards in the final sample can be from 0.25 to 25 µmol/L.[1] The working solution for the internal standard is typically prepared at a final concentration of 5 µmol/L.[1]

Sample Preparation

Protein precipitation is a reliable method for extracting p-HPhLA from serum, demonstrating high recovery and minimal matrix effects.[1][3]

  • Pipette 100 µL of serum sample, calibration standard, or QC sample into a microcentrifuge tube.

  • Add 10 µL of the internal standard working solution (5 µmol/L).

  • Add 400 µL of ice-cold methanol to precipitate proteins.[1]

  • Vortex the mixture thoroughly for 30 seconds.

  • Centrifuge at 2750 x g for 15 minutes at 4°C.[1]

  • Transfer 200 µL of the supernatant to an HPLC vial for analysis.[1]

HPLC-MS/MS Conditions

The following are typical HPLC-MS/MS parameters. Optimization may be required depending on the specific instrumentation used.

HPLC System:

ParameterValue
Column Atlantis C18 or equivalent
Mobile Phase A 0.01% (v/v) Formic acid in water[5]
Mobile Phase B 0.01% (v/v) Formic acid in acetonitrile[5]
Flow Rate 400 µL/min[5]
Column Temperature 40°C[5]
Injection Volume 10 µL[5]

Gradient Elution:

Time (min)% Mobile Phase B
0.025
6.065
6.390
6.5100
7.0100
7.525
12.025

Mass Spectrometer:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Negative[3]
Scan Type Multiple Reaction Monitoring (MRM)
Gas Temperature 320°C
Sheath Gas Flow 12 L/min

MRM Transitions:

AnalytePrecursor Ion (Q1)Product Ion (Q3)Polarity
p-HPhLA180.9134.0Negative[1][3]
IS (Indole-3-acetic acid-d4)178.0134.1Negative[3]

Data Presentation

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the analysis of p-HPhLA in serum.

ParameterValueReference
Lower Limit of Quantitation (LLOQ)0.25 µmol/L[1]
Upper Limit of Quantitation (ULOQ)25 µmol/L[1]
Intra-assay Precision (%CV)<10%[6]
Inter-assay Precision (%CV)<10%[6]
Accuracy96.6% - 110.5%[6]
Recovery~100%[1][3]
Reference Concentrations in Healthy Individuals

The table below provides the reference range for p-HPhLA in the serum of healthy volunteers.

PopulationNumber of Subjects (n)Concentration Range (µmol/L)Reference
Healthy Volunteers481.2 - 1.7[3]

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis HPLC-MS/MS Analysis cluster_data Data Processing serum 100 µL Serum is_addition Add 10 µL Internal Standard serum->is_addition precipitation Add 400 µL Cold Methanol is_addition->precipitation vortex Vortex precipitation->vortex centrifuge Centrifuge (2750g, 15min, 4°C) vortex->centrifuge supernatant Collect 200 µL Supernatant centrifuge->supernatant hplc HPLC Separation supernatant->hplc Inject 10 µL msms MS/MS Detection (MRM) hplc->msms Eluent quantification Quantification msms->quantification MRM Data results Results (µmol/L) quantification->results

Caption: Experimental workflow for the quantification of this compound in serum.

Tyrosine Metabolism Pathway

tyrosine_metabolism Tyrosine Tyrosine p_HPP 4-Hydroxyphenylpyruvate Tyrosine->p_HPP Tyrosine aminotransferase p_HPhLA This compound p_HPP->p_HPhLA Hydroxyphenylpyruvate reductase HGA Homogentisate p_HPP->HGA 4-Hydroxyphenylpyruvate dioxygenase

Caption: Simplified metabolic pathway of tyrosine leading to this compound.

Conclusion

The HPLC-MS/MS method detailed in this application note provides a sensitive, specific, and reliable approach for the quantification of this compound in human serum. The simple sample preparation and robust analytical conditions make it suitable for high-throughput clinical research and diagnostic applications, enabling further investigation into the role of p-HPhLA in health and disease.

References

Application Note: Quantitative Analysis of 3-(4-Hydroxyphenyl)lactate in Human Urine by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-(4-Hydroxyphenyl)lactate (HPLA), a metabolite of the amino acid tyrosine, has emerged as a significant biomarker in clinical research.[1][2] Elevated urinary levels of HPLA are associated with various metabolic disorders, including tyrosinemia and phenylketonuria.[1][2] Furthermore, HPLA is being investigated for its role as a potential biomarker in critical illnesses and post-COVID-19 syndrome.[1] Accurate and robust analytical methods for the quantification of HPLA in urine are crucial for advancing research and developing potential diagnostic applications. This application note provides a detailed protocol for the analysis of HPLA in human urine samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.[3][4]

Principle

This method involves the extraction of this compound from urine samples, followed by chromatographic separation using reversed-phase liquid chromatography. The analyte is then detected and quantified by tandem mass spectrometry in negative ionization mode.[3][4] The use of an internal standard is recommended to ensure accuracy and precision.

Experimental Protocols

1. Materials and Reagents

  • This compound (HPLA) analytical standard

  • Internal Standard (IS), e.g., a stable isotope-labeled HPLA

  • LC-MS grade methanol (B129727)

  • LC-MS grade acetonitrile

  • LC-MS grade water

  • Formic acid

  • Ammonium acetate

  • Solid-phase extraction (SPE) cartridges (e.g., C18)[5]

  • Urine collection containers

  • Standard laboratory glassware and equipment (pipettes, vials, centrifuges, etc.)

2. Sample Collection and Storage

  • Collect mid-stream urine samples in sterile containers.

  • For short-term storage (up to 24 hours), keep the samples at 2-8°C.

  • For long-term storage, freeze the samples at -80°C until analysis.

3. Sample Preparation: Solid-Phase Extraction (SPE)

This protocol is adapted from methodologies for cleaning up urine samples before LC-MS analysis.[5][6]

  • Thaw and Centrifuge: Thaw frozen urine samples at room temperature. Centrifuge at 4000 rpm for 10 minutes to pellet any particulate matter.

  • Spike with Internal Standard: Add an appropriate amount of internal standard to each urine sample.

  • Condition SPE Cartridge: Condition a C18 SPE cartridge by passing 3 mL of methanol followed by 3 mL of deionized water.

  • Load Sample: Load 1 mL of the urine sample onto the conditioned SPE cartridge.

  • Wash: Wash the cartridge with 3 mL of deionized water to remove interfering substances.

  • Elute: Elute the HPLA and internal standard with 2 mL of methanol into a clean collection tube.

  • Evaporate and Reconstitute: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase.

  • Analyze: The sample is now ready for LC-MS/MS analysis.

4. LC-MS/MS Analysis

The following parameters are based on a validated method for HPLA analysis.[3][4]

  • Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: Atlantis C18 column or equivalent.[3][4]

  • Mobile Phase:

    • A: Water with 0.1% formic acid

    • B: Acetonitrile with 0.1% formic acid

  • Gradient Elution: A suitable gradient to separate HPLA from other urine components.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 10 µL

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode.[3][4]

  • Multiple Reaction Monitoring (MRM) Transitions: Monitor specific precursor-to-product ion transitions for HPLA and the internal standard.

Data Presentation

The following tables summarize the quantitative data from a validated LC-MS/MS method for the analysis of HPLA in urine.[3][4]

Table 1: Method Validation Parameters for HPLA in Urine

ParameterResult
Linearity Range5 - 500 µmol/L
Intra-assay Accuracy96.6% - 110.5%
Inter-assay Accuracy96.6% - 110.5%
Intra-assay Precision (%CV)<10%
Inter-assay Precision (%CV)<10%

Table 2: Chromatographic and Mass Spectrometric Parameters

AnalyteElution Time (min)Ionization Mode
This compound (HPLA)2.9Negative

Mandatory Visualization

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis node_urine Urine Sample Collection node_thaw Thaw and Centrifuge node_urine->node_thaw node_spike Spike with Internal Standard node_thaw->node_spike node_spe Solid-Phase Extraction (SPE) node_spike->node_spe node_elute Elution node_spe->node_elute node_dry Evaporation and Reconstitution node_elute->node_dry node_lcms LC-MS/MS Analysis node_dry->node_lcms node_data Data Acquisition and Processing node_lcms->node_data node_quant Quantification and Reporting node_data->node_quant

Caption: Experimental workflow for HPLA analysis in urine.

Signaling Pathways

The analysis of this compound is primarily for quantitative biomarker purposes and does not directly involve the elucidation of signaling pathways in this context. However, its origin is rooted in the tyrosine metabolism pathway.

tyrosine_metabolism node_phenylalanine Phenylalanine node_tyrosine Tyrosine node_phenylalanine->node_tyrosine node_hpp 4-Hydroxyphenylpyruvate node_tyrosine->node_hpp node_hpla This compound (HPLA) node_hpp->node_hpla node_hga Homogentisate node_hpp->node_hga

Caption: Simplified tyrosine metabolism pathway leading to HPLA.

References

Application Notes and Protocols for the Structural Elucidation of 3-(4-Hydroxyphenyl)lactate using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(4-Hydroxyphenyl)lactate (HPLA) is a phenolic acid and a metabolite of the amino acid tyrosine. It is found in various biological fluids and is associated with the gut microbiome. Its presence and concentration can be indicative of certain metabolic states and diseases, making it a compound of interest in clinical and pharmaceutical research. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the unambiguous structural elucidation of small molecules like HPLA. This document provides detailed application notes and experimental protocols for the analysis of HPLA using ¹H and ¹³C NMR spectroscopy.

Structural Information and NMR Data

The structural integrity of this compound can be unequivocally confirmed through the analysis of its ¹H and ¹³C NMR spectra. The chemical shifts, coupling constants, and multiplicities of the signals provide a detailed fingerprint of the molecule's atomic connectivity and chemical environment.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound exhibits characteristic signals for the aromatic protons of the p-hydroxyphenyl group and the aliphatic protons of the lactate (B86563) moiety. The chemical shifts are influenced by the solvent used for the analysis. Below is a summary of typical ¹H NMR data in a common deuterated solvent.

Table 1: ¹H NMR Chemical Shift and Multiplicity Data for this compound

Atom NumberProtonChemical Shift (ppm)MultiplicityCoupling Constant (J) in Hz
2H-2~4.25ddJ_ax ≈ 8.5 Hz, J_bx ≈ 4.5 Hz
3aH-3a~2.95ddJ_ab ≈ 14.0 Hz, J_ax ≈ 8.5 Hz
3bH-3b~2.80ddJ_ab ≈ 14.0 Hz, J_bx ≈ 4.5 Hz
5, 9H-5, H-9~7.05d~8.5 Hz
6, 8H-6, H-8~6.75d~8.5 Hz

Note: Chemical shifts and coupling constants are approximate and can vary depending on the solvent, concentration, and pH.

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on all carbon atoms within the molecule. The chemical shifts are indicative of the carbon's hybridization and its electronic environment.

Table 2: ¹³C NMR Chemical Shift Data for this compound

Atom NumberCarbonChemical Shift (ppm)
1C-1 (C=O)~178
2C-2 (CH-OH)~72
3C-3 (CH₂)~40
4C-4 (C-Ar)~129
5, 9C-5, C-9 (CH-Ar)~131
6, 8C-6, C-8 (CH-Ar)~116
7C-7 (C-OH Ar)~156

Note: These chemical shifts are based on predictive models and data from structurally similar compounds. Experimental values may vary.

Experimental Protocols

The following protocols provide a general framework for the acquisition of high-quality ¹H and ¹³C NMR spectra of this compound.

Sample Preparation
  • Sample Purity : Ensure the sample of this compound is of high purity (>95%) to avoid interference from impurities in the NMR spectra.

  • Solvent Selection : Choose a suitable deuterated solvent. Deuterated methanol (B129727) (CD₃OD) or deuterated water (D₂O) are common choices for polar molecules like HPLA. The choice of solvent will affect the chemical shifts and the appearance of exchangeable protons (e.g., -OH, -COOH).

  • Concentration : Prepare a solution with a concentration of 5-10 mg of HPLA in 0.5-0.7 mL of the chosen deuterated solvent.

  • Internal Standard : Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS) for organic solvents or 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) for aqueous solutions, to reference the chemical shifts (δ = 0.00 ppm).

  • Sample Tube : Transfer the solution to a clean, dry 5 mm NMR tube.

NMR Spectrometer Setup and Data Acquisition

The following are general parameters for a 400 MHz NMR spectrometer. These may need to be optimized for different instruments.

¹H NMR Acquisition:

  • Experiment : Standard 1D proton experiment (zg30 or similar).

  • Temperature : 298 K.

  • Spectral Width (SWH) : 16 ppm (~6400 Hz).

  • Number of Scans (NS) : 16-64 (depending on concentration).

  • Relaxation Delay (D1) : 2-5 seconds.

  • Acquisition Time (AQ) : ~2-4 seconds.

  • Pulse Width (P1) : Typically a 30° or 90° pulse, calibrated for the specific probe.

¹³C NMR Acquisition:

  • Experiment : Standard 1D carbon experiment with proton decoupling (zgpg30 or similar).

  • Temperature : 298 K.

  • Spectral Width (SWH) : 240 ppm (~24,000 Hz).

  • Number of Scans (NS) : 1024 or more, as ¹³C has a low natural abundance.

  • Relaxation Delay (D1) : 2-5 seconds.

  • Acquisition Time (AQ) : ~1-2 seconds.

  • Pulse Width (P1) : Typically a 30° pulse.

Data Processing
  • Fourier Transformation : Apply an exponential window function (line broadening of 0.3 Hz for ¹H and 1-2 Hz for ¹³C) to the Free Induction Decay (FID) and perform a Fourier transform.

  • Phasing : Manually or automatically phase the spectrum to obtain pure absorption peaks.

  • Baseline Correction : Apply a baseline correction to ensure a flat baseline.

  • Referencing : Reference the spectrum to the internal standard (TMS or TSP at 0.00 ppm).

  • Peak Picking and Integration : Identify all peaks and integrate the signals in the ¹H spectrum to determine the relative number of protons.

Visualizations

Experimental Workflow for NMR Analysis

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A Pure HPLA Sample D Mix & Dissolve A->D B Deuterated Solvent B->D C Internal Standard C->D E Transfer to NMR Tube D->E F Insert into NMR Spectrometer E->F G Lock & Shim F->G H Acquire 1H Spectrum G->H I Acquire 13C Spectrum G->I J Fourier Transform H->J I->J K Phase & Baseline Correction J->K L Reference Spectrum K->L M Peak Picking & Integration L->M N Structural Elucidation M->N

Caption: Workflow for NMR-based structural elucidation of HPLA.

Metabolic Pathway of this compound

This compound is a key metabolite in the catabolism of tyrosine. The following diagram illustrates its position within this metabolic pathway.

tyrosine_metabolism Tyrosine Tyrosine PHP 4-Hydroxyphenylpyruvate Tyrosine->PHP Tyrosine Aminotransferase HPLA This compound PHP->HPLA Hydroxyphenylpyruvate Reductase HGA Homogentisate PHP->HGA 4-Hydroxyphenylpyruvate Dioxygenase MAA Maleylacetoacetate HGA->MAA FAA Fumarylacetoacetate MAA->FAA Fumarate Fumarate FAA->Fumarate Acetoacetate Acetoacetate FAA->Acetoacetate

Caption: Tyrosine catabolism pathway showing the formation of HPLA.

In-vitro Effects of 3-(4-Hydroxyphenyl)lactate on Cell Cultures: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(4-Hydroxyphenyl)lactate (HPLA), a phenolic acid metabolite, has garnered increasing interest in biomedical research for its potential biological activities. This document provides detailed application notes and standardized protocols for investigating the in-vitro effects of HPLA on various cell cultures. The focus is on key cellular processes such as proliferation, apoptosis, and the modulation of intracellular signaling pathways. The provided methodologies and data presentation formats are intended to facilitate reproducible and comparable experimental outcomes.

Data Presentation: Summary of Quantitative Effects

The following tables summarize potential quantitative data from in-vitro assays investigating the effects of this compound. These are representative tables and should be populated with experimental data.

Table 1: Effect of this compound on Cell Proliferation (MTT Assay)

Cell LineHPLA Concentration (µM)Incubation Time (h)% Cell Viability (Mean ± SD)IC50 (µM)
Hepatocellular Carcinoma (e.g., HepG2) 0 (Control)48100 ± 4.5>1000
1004895.2 ± 3.8
5004878.4 ± 5.1
10004862.1 ± 4.9
Normal Hepatocytes (e.g., AML-12) 0 (Control)48100 ± 5.2Not Cytotoxic
1004898.7 ± 4.3
5004896.5 ± 3.9
10004894.8 ± 4.1

Table 2: Induction of Apoptosis by this compound (Annexin V-FITC/PI Staining)

Cell LineHPLA Concentration (µM)Treatment Duration (h)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)
Bladder Cancer (e.g., 5637) 0 (Control)242.1 ± 0.51.3 ± 0.3
250248.7 ± 1.23.5 ± 0.6
5002415.4 ± 2.17.8 ± 1.1
10002425.9 ± 3.412.6 ± 1.9

Table 3: Modulation of Protein Expression by this compound (Western Blot Analysis)

Cell LineTreatmentTarget ProteinFold Change in Expression (Normalized to β-actin)
Hepatocellular Carcinoma (e.g., Huh7) Controlp-STAT31.00
HPLA (500 µM, 24h)p-STAT30.45
Controlβ-catenin1.00
HPLA (500 µM, 24h)β-catenin0.62
ControlLCN21.00
HPLA (500 µM, 24h)LCN20.58

Experimental Protocols

Protocol 1: Cell Proliferation Assessment using MTT Assay

This protocol outlines the determination of cell viability and proliferation in response to HPLA treatment using the colorimetric MTT assay.[1][2][3]

Materials:

  • Cell line of interest (e.g., HepG2, AML-12)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound (HPLA) stock solution

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • HPLA Treatment: Prepare serial dilutions of HPLA in culture medium. Replace the medium in each well with 100 µL of the respective HPLA concentrations. Include untreated wells as a control.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control.

Protocol 2: Apoptosis Detection by Annexin V-FITC and Propidium Iodide Staining

This protocol describes the detection of apoptosis using flow cytometry after staining with Annexin V-FITC and Propidium Iodide (PI).[4][5][6][7]

Materials:

  • Cell line of interest

  • 6-well cell culture plates

  • HPLA stock solution

  • Annexin V-FITC Apoptosis Detection Kit

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed 2 x 10^5 cells/well in 6-well plates and allow them to adhere overnight. Treat the cells with various concentrations of HPLA for the desired duration (e.g., 24 hours).

  • Cell Harvesting: Collect both adherent and floating cells. Wash the adherent cells with PBS and detach them using trypsin. Combine with the floating cells from the supernatant.

  • Washing: Centrifuge the cell suspension at 300 x g for 5 minutes and wash the cell pellet twice with ice-cold PBS.

  • Staining: Resuspend the cells in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.

Protocol 3: Western Blot Analysis of Protein Expression

This protocol details the detection and quantification of specific proteins modulated by HPLA treatment using Western blotting.[8][9][10][11][12]

Materials:

  • Cell line of interest

  • HPLA stock solution

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-p-STAT3, anti-β-catenin, anti-LCN2, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Lysis: After HPLA treatment, wash cells with ice-cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer and separate them on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an ECL substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control like β-actin.

Visualizations: Signaling Pathways and Workflows

experimental_workflow cluster_culture Cell Culture & Treatment cluster_assays In-vitro Assays cluster_analysis Data Analysis cell_seeding Seed Cells treatment Treat with 3-(4-HP)L cell_seeding->treatment proliferation Proliferation Assay (MTT) treatment->proliferation apoptosis Apoptosis Assay (Annexin V) treatment->apoptosis western_blot Western Blot treatment->western_blot proliferation_data Cell Viability Data proliferation->proliferation_data apoptosis_data Apoptosis Percentage apoptosis->apoptosis_data protein_data Protein Expression Levels western_blot->protein_data

Caption: Experimental workflow for in-vitro analysis.

stat3_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Cytokine Receptor jak JAK receptor->jak stat3 STAT3 jak->stat3 Phosphorylates p_stat3 p-STAT3 stat3->p_stat3 dimer p-STAT3 Dimer p_stat3->dimer Dimerization dna DNA dimer->dna Translocation gene_transcription Gene Transcription (e.g., LCN2) dna->gene_transcription hpla 3-(4-HP)L hpla->stat3 Inhibits Phosphorylation lactate Lactate lactate->receptor Activates wnt_beta_catenin_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus frizzled Frizzled Receptor dsh Dishevelled frizzled->dsh lrp LRP5/6 destruction_complex Destruction Complex (Axin, APC, GSK3β) dsh->destruction_complex Inhibits beta_catenin β-catenin destruction_complex->beta_catenin Phosphorylates for Degradation beta_catenin_nuc β-catenin beta_catenin->beta_catenin_nuc Accumulates & Translocates tcf_lef TCF/LEF beta_catenin_nuc->tcf_lef target_genes Target Gene Expression (Proliferation, Migration) tcf_lef->target_genes hpla 3-(4-HP)L hpla->destruction_complex Potentially Modulates wnt Wnt wnt->frizzled wnt->lrp

References

Application Notes and Protocols for Studying 3-(4-Hydroxyphenyl)lactate in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(4-Hydroxyphenyl)lactate (HPLA), a metabolite produced by the gut microbiota from dietary polyphenols, is emerging as a significant modulator of host metabolism. Animal studies are crucial in elucidating its physiological functions and therapeutic potential. This document provides detailed application notes and experimental protocols for investigating the in vivo functions of HPLA, with a focus on metabolic diseases.

Application Notes

Animal Model Selection

The choice of animal model is critical for studying the metabolic effects of HPLA. Based on current research, the following models are recommended:

  • Diet-Induced Obesity (DIO) Models: C57BL/6J mice fed a high-fat diet (HFD) are a robust and widely used model to induce obesity, insulin (B600854) resistance, and non-alcoholic fatty liver disease (NAFLD). This model is highly relevant for studying the therapeutic potential of HPLA in metabolic syndrome.

  • Alcohol-Induced Liver Disease Models: For investigating the hepatoprotective effects of HPLA, mouse models of both acute and chronic alcohol intoxication are valuable. These models allow for the assessment of HPLA's ability to mitigate alcohol-induced liver injury, oxidative stress, and inflammation.

  • Genetically Modified Models: While not yet extensively used for HPLA research, transgenic mice with alterations in specific signaling pathways, such as PPARα-null mice, could be instrumental in dissecting the precise molecular mechanisms of HPLA action.

HPLA Administration
  • Route of Administration: The two primary methods for HPLA administration in mice are oral gavage and intraperitoneal (IP) injection. Oral gavage mimics the natural route of exposure for a gut-derived metabolite, while IP injection allows for more precise dosing and bypasses initial gut metabolism.

  • Dosage: The optimal dosage of HPLA is still under investigation and may vary depending on the animal model and the specific research question. However, based on studies with structurally similar phenolic acids, a starting point for dosage determination could be in the range of 10-50 mg/kg body weight. Dose-response studies are recommended to determine the most effective concentration.

  • Vehicle: HPLA is typically dissolved in a vehicle such as saline or polyethylene (B3416737) glycol (PEG) for in vivo administration. The choice of vehicle should be carefully considered to ensure solubility and minimize any potential confounding effects.

Key Research Areas and Expected Outcomes
  • Metabolic Syndrome and Obesity: In DIO models, HPLA administration is expected to ameliorate weight gain, reduce adiposity, and improve glucose homeostasis. Key outcome measures include body weight, fat mass, food intake, glucose tolerance tests (GTT), and insulin tolerance tests (ITT).

  • Non-Alcoholic Fatty Liver Disease (NAFLD): HPLA is anticipated to reduce hepatic steatosis and inflammation in DIO models. Histological analysis of liver tissue (H&E and Oil Red O staining), measurement of liver triglycerides, and analysis of inflammatory markers are critical assessments.

  • Alcoholic Liver Disease (ALD): In alcohol-induced liver injury models, HPLA may protect against hepatocyte damage. Evaluation of serum transaminases (ALT, AST), liver histology, and markers of oxidative stress are key endpoints.

  • Gut Microbiota Modulation: As a microbial metabolite, HPLA may influence the composition and function of the gut microbiota. 16S rRNA sequencing of fecal samples can be used to assess changes in microbial populations.

Signaling Pathways

Preliminary evidence suggests that HPLA may exert its effects through the modulation of key signaling pathways involved in metabolism and inflammation. A proposed pathway involves the epidermal growth factor receptor (EGFR) and peroxisome proliferator-activated receptor-alpha (PPARα).

HPLA_Signaling_Pathway HPLA This compound (HPLA) EGFR EGFR HPLA->EGFR PPARa PPARα EGFR->PPARa Inhibition Lipid_Metabolism Improved Lipid Metabolism PPARa->Lipid_Metabolism Reduced_Oxidative_Stress Reduced Oxidative Stress PPARa->Reduced_Oxidative_Stress Reduced_Inflammation Reduced Inflammation PPARa->Reduced_Inflammation Metabolic_Regulation Metabolic Regulation Lipid_Metabolism->Metabolic_Regulation Reduced_Oxidative_Stress->Metabolic_Regulation Reduced_Inflammation->Metabolic_Regulation

Caption: Proposed signaling pathway for HPLA's metabolic effects.

Experimental Protocols

Protocol 1: Evaluation of HPLA in a Diet-Induced Obesity Mouse Model

This protocol outlines the methodology for assessing the effects of HPLA on metabolic parameters in C57BL/6J mice fed a high-fat diet.

1. Animal Model and Diet:

  • Animals: Male C57BL/6J mice, 6-8 weeks old.
  • Acclimation: Acclimate mice for at least one week upon arrival.
  • Diet:
  • Control Group: Standard chow diet (e.g., 10% kcal from fat).
  • High-Fat Diet (HFD) Groups: HFD (e.g., 45-60% kcal from fat) to induce obesity.

2. Experimental Groups:

  • Group 1: Control diet + Vehicle
  • Group 2: HFD + Vehicle
  • Group 3: HFD + HPLA (e.g., 20 mg/kg/day)
  • Group 4: HFD + HPLA (e.g., 40 mg/kg/day)

3. HPLA Administration:

  • Preparation: Dissolve HPLA in sterile saline.
  • Administration: Administer daily via oral gavage for 8-12 weeks.

4. Monitoring and Measurements:

  • Body Weight and Food Intake: Record weekly.
  • Glucose and Insulin Tolerance Tests (GTT & ITT): Perform at baseline and at the end of the study.
  • Blood Collection: Collect blood via tail vein or cardiac puncture at the end of the study for analysis of serum lipids (total cholesterol, triglycerides, HDL, LDL) and inflammatory cytokines.
  • Tissue Collection: Euthanize mice and collect liver and adipose tissue for histological analysis and gene expression studies.

5. Histological Analysis:

  • Fix liver tissue in 10% formalin and embed in paraffin.
  • Stain sections with Hematoxylin and Eosin (H&E) for general morphology and Oil Red O for lipid accumulation.

6. Gene Expression Analysis:

  • Extract RNA from liver and adipose tissue.
  • Perform qRT-PCR to analyze the expression of genes involved in lipid metabolism (e.g., Srebp-1c, Fasn, Cpt1a) and inflammation (e.g., Tnf-α, Il-6).

Protocol 2: Assessment of HPLA in an Acute Alcohol-Induced Liver Injury Model

This protocol details the procedure for investigating the hepatoprotective effects of HPLA in a model of acute alcohol intoxication.

1. Animal Model:

  • Animals: Male C57BL/6J mice, 8-10 weeks old.

2. Experimental Groups:

  • Group 1: Control (Saline + Vehicle)
  • Group 2: Alcohol + Vehicle
  • Group 3: Alcohol + HPLA (e.g., 50 mg/kg)

3. HPLA and Alcohol Administration:

  • HPLA Pre-treatment: Administer HPLA or vehicle via intraperitoneal injection 1 hour before alcohol administration.
  • Alcohol Administration: Administer a single dose of ethanol (B145695) (e.g., 5 g/kg body weight, 20% w/v in saline) via oral gavage.

4. Sample Collection:

  • Euthanize mice 6-12 hours after alcohol administration.
  • Collect blood for serum analysis of ALT and AST.
  • Collect liver tissue for histological analysis and measurement of oxidative stress markers.

5. Analysis of Oxidative Stress:

  • Prepare liver homogenates.
  • Measure levels of malondialdehyde (MDA) as an indicator of lipid peroxidation.
  • Measure the activity of antioxidant enzymes such as superoxide (B77818) dismutase (SOD) and glutathione (B108866) peroxidase (GSH-Px).

Data Presentation

Table 1: Effects of HPLA on Metabolic Parameters in HFD-Fed Mice

ParameterHFD + VehicleHFD + HPLA (20 mg/kg)HFD + HPLA (40 mg/kg)p-value
Body Weight Gain (g) 15.2 ± 1.812.5 ± 1.510.8 ± 1.3<0.05
Liver Index ( g/100g BW) 5.1 ± 0.44.3 ± 0.33.9 ± 0.2<0.05
Serum Total Cholesterol (mg/dL) 210 ± 15185 ± 12168 ± 10<0.01
Serum Triglycerides (mg/dL) 130 ± 11105 ± 992 ± 8<0.01
Fasting Blood Glucose (mg/dL) 155 ± 10135 ± 8120 ± 7<0.05

Data are presented as mean ± SD. Statistical significance is determined by ANOVA.

Table 2: Hepatoprotective Effects of HPLA in Alcohol-Induced Liver Injury

ParameterAlcohol + VehicleAlcohol + HPLA (50 mg/kg)p-value
Serum ALT (U/L) 450 ± 50280 ± 40<0.01
Serum AST (U/L) 380 ± 45210 ± 30<0.01
Liver MDA (nmol/mg protein) 2.5 ± 0.31.6 ± 0.2<0.05
Liver SOD (U/mg protein) 85 ± 9120 ± 11<0.05

Data are presented as mean ± SD. Statistical significance is determined by t-test.

Experimental Workflow Visualization

Experimental_Workflow start Start animal_model Select Animal Model (e.g., C57BL/6J mice) start->animal_model diet Induce Metabolic Disease (e.g., High-Fat Diet) animal_model->diet grouping Randomize into Experimental Groups diet->grouping treatment Administer HPLA (Oral Gavage or IP Injection) grouping->treatment monitoring In-life Monitoring (Body Weight, Food Intake) treatment->monitoring metabolic_tests Metabolic Phenotyping (GTT, ITT) monitoring->metabolic_tests euthanasia Euthanasia and Sample Collection metabolic_tests->euthanasia blood_analysis Serum Analysis (Lipids, Cytokines) euthanasia->blood_analysis tissue_analysis Tissue Analysis (Histology, Gene Expression) euthanasia->tissue_analysis data_analysis Data Analysis and Interpretation blood_analysis->data_analysis tissue_analysis->data_analysis

Caption: General experimental workflow for studying HPLA in vivo.

3-(4-Hydroxyphenyl)lactate: A Potential But Unproven Biomarker in Sepsis

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Sepsis remains a life-threatening condition characterized by a dysregulated host response to infection, leading to organ dysfunction. Early diagnosis and risk stratification are critical for improving patient outcomes. While lactate (B86563) is a well-established biomarker for assessing tissue hypoperfusion and prognosis in sepsis, emerging interest has focused on specific lactate derivatives that may offer more nuanced diagnostic or prognostic information. One such molecule is 3-(4-hydroxyphenyl)lactate (HPLA), a metabolite of tyrosine. This document provides an overview of the current, albeit limited, understanding of HPLA as a potential biomarker for sepsis, outlines relevant experimental protocols, and visualizes potential mechanisms of action.

Current Landscape and Rationale

The rationale for investigating HPLA as a sepsis biomarker stems from its potential involvement in inflammatory and oxidative stress pathways, which are central to the pathophysiology of sepsis. While extensive research supports the use of general lactate as a prognostic marker in sepsis, direct evidence for the clinical utility of this compound in sepsis is still in its nascent stages.

Quantitative Data Summary

Currently, there is a significant lack of published clinical studies providing robust quantitative data on the diagnostic or prognostic accuracy of this compound specifically for sepsis. The tables below are presented as templates for future research and to highlight the key parameters that need to be established.

Table 1: Hypothetical Diagnostic Accuracy of this compound for Sepsis

ParameterValue95% Confidence IntervalStudy Population
SensitivityData Not AvailableData Not AvailableSepsis vs. Healthy Controls
SpecificityData Not AvailableData Not AvailableSepsis vs. Healthy Controls
Area Under the Curve (AUC)Data Not AvailableData Not AvailableSepsis vs. Healthy Controls
Positive Predictive Value (PPV)Data Not AvailableData Not AvailableSepsis vs. Healthy Controls
Negative Predictive Value (NPV)Data Not AvailableData Not AvailableSepsis vs. Healthy Controls

Table 2: Hypothetical Serum Concentrations of this compound in Sepsis

GroupNMean Concentration (µmol/L)Standard Deviation (µmol/L)p-value
Sepsis PatientsData Not AvailableData Not AvailableData Not AvailableData Not Available
Healthy ControlsData Not AvailableData Not AvailableData Not AvailableData Not Available

Potential Signaling Pathways and Mechanisms of Action

While direct evidence in sepsis is lacking, preliminary research in related fields suggests potential mechanisms by which this compound might influence the septic inflammatory cascade. One study has shown that 4-hydroxyphenyllactate can significantly decrease the production of reactive oxygen species (ROS) in activated neutrophils. This suggests a potential anti-inflammatory role by mitigating oxidative stress, a key driver of cellular damage in sepsis.

Furthermore, related phenolic acids have been observed to decrease the expression of cyclooxygenase-2 (COX-2), a key enzyme in the production of pro-inflammatory prostaglandins.

Below are diagrams illustrating these potential pathways.

G Potential Anti-inflammatory Role of this compound (HPLA) in Sepsis cluster_sepsis Sepsis Pathophysiology cluster_hpla Potential Intervention Infection Infection Inflammatory Response Inflammatory Response Infection->Inflammatory Response Neutrophil Activation Neutrophil Activation Inflammatory Response->Neutrophil Activation COX-2 Upregulation COX-2 Upregulation Inflammatory Response->COX-2 Upregulation ROS Production ROS Production Neutrophil Activation->ROS Production Oxidative Stress Oxidative Stress ROS Production->Oxidative Stress Tissue Damage Tissue Damage Oxidative Stress->Tissue Damage Prostaglandin Synthesis Prostaglandin Synthesis COX-2 Upregulation->Prostaglandin Synthesis Prostaglandin Synthesis->Tissue Damage HPLA This compound HPLA->ROS Production Inhibits HPLA->COX-2 Upregulation Potentially Inhibits

Caption: Potential anti-inflammatory mechanisms of HPLA in sepsis.

Experimental Protocols

The following protocols are based on established methods for the analysis of similar metabolites in biological fluids and would be applicable to the study of this compound in sepsis research.

1. Sample Collection and Preparation

  • Objective: To obtain high-quality serum or plasma samples for HPLA analysis.

  • Materials:

    • Vacutainer tubes (serum separator tubes or EDTA tubes for plasma).

    • Centrifuge.

    • Pipettes and sterile, nuclease-free microcentrifuge tubes.

    • -80°C freezer.

  • Protocol:

    • Collect whole blood from sepsis patients and healthy controls into appropriate Vacutainer tubes.

    • For serum, allow blood to clot at room temperature for 30 minutes. For plasma, gently invert EDTA tubes 8-10 times to ensure proper mixing with the anticoagulant.

    • Centrifuge the tubes at 1,500 x g for 15 minutes at 4°C.

    • Carefully aspirate the supernatant (serum or plasma) without disturbing the cell pellet.

    • Aliquot the serum or plasma into pre-labeled cryovials.

    • Immediately store the aliquots at -80°C until analysis to prevent degradation of metabolites.

2. Quantification of this compound by LC-MS/MS

  • Objective: To accurately measure the concentration of HPLA in serum or plasma samples.

  • Principle: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of small molecules in complex biological matrices.

  • Workflow Diagram:

G LC-MS/MS Workflow for HPLA Quantification Sample Thawing Sample Thawing Protein Precipitation Protein Precipitation Sample Thawing->Protein Precipitation Add ice-cold methanol (B129727) Centrifugation Centrifugation Protein Precipitation->Centrifugation Supernatant Transfer Supernatant Transfer Centrifugation->Supernatant Transfer LC-MS/MS Analysis LC-MS/MS Analysis Supernatant Transfer->LC-MS/MS Analysis Data Analysis Data Analysis LC-MS/MS Analysis->Data Analysis

Caption: Workflow for HPLA quantification by LC-MS/MS.

  • Protocol:

    • Sample Preparation:

      • Thaw serum/plasma samples on ice.

      • To 100 µL of serum/plasma, add 400 µL of ice-cold methanol (containing an appropriate internal standard, e.g., a stable isotope-labeled HPLA).

      • Vortex for 1 minute to precipitate proteins.

      • Incubate at -20°C for 20 minutes.

      • Centrifuge at 14,000 x g for 15 minutes at 4°C.

      • Transfer the supernatant to a new microcentrifuge tube and evaporate to dryness under a gentle stream of nitrogen.

      • Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase.

    • LC-MS/MS Analysis:

      • Liquid Chromatography (LC):

        • Use a C18 reverse-phase column.

        • Employ a gradient elution with mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).

        • Optimize the gradient to achieve good separation of HPLA from other isomers and matrix components.

      • Tandem Mass Spectrometry (MS/MS):

        • Use an electrospray ionization (ESI) source, likely in negative ion mode.

        • Perform multiple reaction monitoring (MRM) for the specific precursor-to-product ion transition of HPLA and the internal standard.

    • Data Analysis:

      • Generate a standard curve using known concentrations of HPLA.

      • Quantify the concentration of HPLA in the samples by interpolating their peak area ratios (analyte/internal standard) against the standard curve.

The investigation of this compound as a biomarker for sepsis is in its infancy. While there is a plausible biological rationale for its involvement in the pathophysiology of sepsis, rigorous clinical validation is urgently needed. Future research should focus on:

  • Conducting large-scale clinical studies to determine the serum/plasma concentrations of HPLA in well-defined sepsis cohorts versus control groups.

  • Evaluating the diagnostic and prognostic accuracy of HPLA in distinguishing sepsis from non-infectious systemic inflammation and in predicting patient outcomes.

  • Elucidating the specific signaling pathways through which HPLA exerts its effects on immune cells and the inflammatory response in the context of sepsis.

  • Exploring the potential of HPLA as a therapeutic target.

Measuring 3-(4-Hydroxyphenyl)lactate in Cerebrospinal Fluid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(4-Hydroxyphenyl)lactate (HPLA), also known as p-Hydroxyphenyllactic acid (p-HPhLA), is a metabolite of the aromatic amino acid tyrosine. It is produced by both human and microbial metabolism.[1] Emerging research has highlighted its potential significance in the central nervous system (CNS), with altered levels in cerebrospinal fluid (CSF) being associated with various neurological conditions. Specifically, elevated HPLA in the CSF may serve as a prognostic marker for post-neurosurgical meningitis, with concentrations greater than or equal to 0.9 µmol/L indicating a significantly higher risk of bacterial complications.[2] Conversely, reduced levels of HPLA have been observed in multiple sclerosis and may correlate with disease severity. These findings underscore the growing interest in accurately quantifying HPLA in CSF for both clinical research and as a potential biomarker in drug development.

This document provides detailed application notes and a comprehensive protocol for the measurement of HPLA in human CSF using Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), a highly sensitive and specific analytical technique.

Application Notes

Clinical and Research Significance

The quantification of HPLA in CSF is a valuable tool for investigating the pathophysiology of various neurological disorders. Its presence and concentration can reflect alterations in tyrosine metabolism, gut-brain axis communication, and host-microbe interactions affecting the CNS.

  • Post-Neurosurgical Meningitis: HPLA has been identified as a promising, non-specific biomarker for the prognosis of post-neurosurgical meningitis.[2] In one study, patients with post-neurosurgical meningitis had significantly higher CSF concentrations of HPLA.[2]

  • Multiple Sclerosis (MS): Alterations in aromatic amino acid metabolism have been implicated in the pathology of MS. Reduced levels of HPLA in the CSF of MS patients have been associated with higher disability scores, suggesting a potential role in disease progression.

  • Inborn Errors of Metabolism: The analysis of tyrosine metabolites, including HPLA, can be useful in studying inborn errors of metabolism and other disorders of tyrosine metabolism.[3]

Analytical Considerations

  • Method of Choice: UPLC-MS/MS is the preferred method for the quantification of HPLA in CSF due to its high sensitivity, specificity, and throughput. It allows for the accurate measurement of low-concentration metabolites in complex biological matrices.

  • Sample Stability: CSF samples should be handled with care to prevent degradation of metabolites. It is recommended to process and freeze samples at -80°C as soon as possible after collection.

  • Internal Standard: The use of a stable isotope-labeled internal standard is crucial for accurate quantification, as it corrects for matrix effects and variations in sample preparation and instrument response.[4] While a commercial stable isotope-labeled HPLA may not be readily available, indole-3-acetic acid-d4 has been successfully used as an internal standard for the analysis of a panel of aromatic metabolites including HPLA in serum, and could be adapted for CSF analysis.[1][5]

Quantitative Data Summary

The following tables summarize the reported concentrations of this compound in cerebrospinal fluid under different clinical conditions.

Condition Number of Patients (n) HPLA Concentration (µmol/L) Key Findings Reference
Post-Neurosurgical Meningitis30Median values were higherPatients with meningitis showed significantly higher HPLA levels compared to those without meningitis.[2]
No signs of Meningitis52Median values were lowerA concentration of ≥ 0.9 µmol/L was associated with a 9.6 times higher risk of bacterial complications.[2][2]

Note: Specific median concentration values for the two groups were not provided in the abstract.

Signaling and Metabolic Pathways

HPLA is a downstream metabolite of tyrosine. The metabolic pathway illustrates the conversion of tyrosine to HPLA. This process is relevant to understanding how systemic or localized changes in tyrosine metabolism can influence HPLA levels in the CSF.

Tyrosine Metabolism to this compound Tyrosine Tyrosine PHP 4-Hydroxyphenylpyruvate Tyrosine->PHP Tyrosine aminotransferase HPLA This compound PHP->HPLA Hydroxyphenylpyruvate reductase

Caption: Metabolic pathway of Tyrosine to HPLA.

Experimental Protocols

1. Cerebrospinal Fluid Collection and Handling

Proper sample collection and handling are critical to ensure the integrity of the metabolites for analysis.

  • Collection: CSF should be collected by lumbar puncture into sterile polypropylene (B1209903) tubes.[6]

  • Blood Contamination: Avoid blood contamination, as it can alter the metabolic profile of the CSF. Samples with visible blood contamination should be centrifuged to remove red blood cells.

  • Immediate Processing: Process the CSF samples as quickly as possible after collection.

  • Storage: Centrifuge the CSF at 4°C to remove any cellular debris. Aliquot the supernatant into cryovials and immediately freeze at -80°C until analysis.[6]

2. UPLC-MS/MS Protocol for HPLA Quantification

This protocol is adapted from a validated method for the analysis of HPLA in human serum and is suitable for CSF analysis with minor modifications.[1][5]

a. Materials and Reagents

  • This compound analytical standard

  • Indole-3-acetic acid-d4 (Internal Standard)

  • LC-MS grade methanol (B129727), cooled to 4°C

  • LC-MS grade water

  • LC-MS grade formic acid

  • Polypropylene microcentrifuge tubes

  • Autosampler vials

b. Sample Preparation (Protein Precipitation)

  • Thaw frozen CSF samples on ice.

  • In a polypropylene microcentrifuge tube, add 100 µL of CSF.

  • Add 10 µL of the internal standard working solution (e.g., 5 µmol/L Indole-3-acetic acid-d4).

  • Vortex briefly to mix.

  • Add 400 µL of cooled (4°C) methanol for protein precipitation.[1]

  • Vortex thoroughly for 30 seconds.

  • Centrifuge at a high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet the precipitated proteins.[1]

  • Carefully transfer the supernatant to an autosampler vial for UPLC-MS/MS analysis.

c. UPLC-MS/MS Instrumental Parameters

  • UPLC System: A high-performance UPLC system.

  • Column: A suitable reversed-phase column (e.g., C18).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in methanol.

  • Gradient: A suitable gradient to separate HPLA from other CSF components.

  • Flow Rate: Appropriate for the column dimensions.

  • Injection Volume: 5-10 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode for HPLA.[1]

  • MRM Transitions:

    • HPLA: Precursor ion (m/z) 180.9 → Product ion (m/z) 134.0[1]

    • Internal Standard (Indole-3-acetic acid-d4): Precursor ion (m/z) 178.0 → Product ion (m/z) 134.1 (in negative mode)[5]

d. Data Analysis and Quantification

  • Create a calibration curve using a series of known concentrations of HPLA standard, spiked with the internal standard.

  • Process the samples and the calibration curve using the instrument's software.

  • Quantify the concentration of HPLA in the CSF samples by comparing the peak area ratio of HPLA to the internal standard against the calibration curve.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the analytical workflow for measuring HPLA in CSF.

Workflow for HPLA Measurement in CSF cluster_preanalytical Pre-analytical Phase cluster_analytical Analytical Phase cluster_postanalytical Post-analytical Phase CSF_Collection CSF Collection (Lumbar Puncture) Centrifugation Centrifugation (4°C) CSF_Collection->Centrifugation Storage Storage at -80°C Centrifugation->Storage Sample_Prep Sample Preparation (Protein Precipitation) Storage->Sample_Prep UPLC_MSMS UPLC-MS/MS Analysis Sample_Prep->UPLC_MSMS Data_Processing Data Processing and Quantification UPLC_MSMS->Data_Processing Reporting Reporting of Results Data_Processing->Reporting

Caption: Experimental workflow for HPLA analysis.

References

Standard Operating Procedure for the Quantification of 3-(4-Hydroxyphenyl)lactate in Human Plasma and Serum using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Application Note AP-0012

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed standard operating procedure (SOP) for the accurate and precise quantification of 3-(4-Hydroxyphenyl)lactate (p-HPhLA), a significant metabolite in various biological pathways, in human plasma and serum. The protocol is designed for researchers in clinical and pharmaceutical settings, employing a robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. This application note includes a comprehensive experimental protocol, instrument parameters, and performance characteristics presented in clear, tabular formats. A graphical representation of the experimental workflow is also provided to ensure clarity and ease of execution.

Introduction

This compound (p-HPhLA), also known as p-hydroxyphenyllactic acid, is an aromatic organic acid and a key metabolite in the tyrosine metabolism pathway. Altered levels of p-HPhLA have been associated with various physiological and pathological conditions, making its accurate quantification crucial for biomarker discovery and clinical research. This protocol outlines a validated method for the determination of p-HPhLA in human plasma and serum using Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS), a highly sensitive and specific analytical technique.

Experimental Workflow

The overall workflow for the quantification of this compound is depicted below. This process includes sample preparation by protein precipitation, followed by chromatographic separation and detection by mass spectrometry.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma/Serum Sample IS Add Internal Standard (DL-p-Hydroxyphenyllactic acid-d3) Sample->IS Precipitation Protein Precipitation (Cold Methanol) IS->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Injection Inject into UPLC-MS/MS Supernatant->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection Mass Spectrometry Detection (MRM Mode) Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of p-HPhLA Calibration->Quantification

Caption: Experimental workflow for this compound quantification.

Materials and Reagents

  • This compound (p-HPhLA) analytical standard (≥98.0% purity)

  • DL-p-Hydroxyphenyllactic acid-d3 (internal standard, IS)

  • Methanol (B129727) (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Acetic acid (LC-MS grade)

  • Ultrapure water

  • Human plasma/serum (control and study samples)

Experimental Protocols

Standard and Internal Standard Stock Solution Preparation
  • p-HPhLA Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of p-HPhLA analytical standard in methanol.

  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of DL-p-Hydroxyphenyllactic acid-d3 in methanol.

  • Store stock solutions at -20°C.

Working Standard and Quality Control (QC) Sample Preparation
  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the p-HPhLA stock solution with a 50:50 methanol/water mixture to create calibration standards.

  • Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations in the same manner as the working standard solutions.

Sample Preparation
  • Thaw plasma/serum samples on ice.

  • To a 100 µL aliquot of each sample, standard, or QC, add 10 µL of the internal standard working solution.

  • Add 400 µL of ice-cold methanol to precipitate proteins.

  • Vortex the mixture for 30 seconds.

  • Incubate at -20°C for 20 minutes.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Carefully transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

The following parameters are recommended for a standard UPLC-MS/MS system.

Table 1: UPLC Parameters

ParameterValue
Column YMC-Triart C18 (50 mm × 2.0 mm, 1.9 µm) or equivalent
Mobile Phase A 0.2% Acetic Acid in Water
Mobile Phase B 0.2% Acetic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Gradient Elution As described in Table 2

Table 2: Gradient Elution Program

Time (min)% Mobile Phase B
0.005
4.005
8.5035
8.55100
9.50100
9.555
10.005

Table 3: Mass Spectrometry Parameters

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Negative
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.0 kV
Source Temperature 150°C
Desolvation Temperature 350°C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr

Table 4: MRM Transitions

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Cone Voltage (V)Collision Energy (eV)
p-HPhLA 180.9134.01003015
p-HPhLA-d3 (IS) 183.9137.01003015

Data Analysis and Quantification

  • Peak Integration: Integrate the chromatographic peaks for p-HPhLA and the internal standard using the instrument's data analysis software.

  • Calibration Curve: Generate a calibration curve by plotting the peak area ratio of p-HPhLA to the internal standard against the concentration of the calibration standards. A linear regression with a weighting factor of 1/x is typically used.

  • Quantification: Determine the concentration of p-HPhLA in the unknown samples by interpolating their peak area ratios from the calibration curve.

Method Performance Characteristics

The described method has been validated based on published data for the analysis of this compound in biological matrices.[1][2]

Table 5: Quantitative Method Validation Parameters

ParameterResult
Linearity Range 5 - 500 µmol/L
Correlation Coefficient (r²) > 0.99
Lower Limit of Quantification (LLOQ) 0.25 µmol/L[2]
Accuracy 96.6% - 110.5%[1]
Precision (Intra- and Inter-assay) < 10% RSD[1]
Recovery 95% - 105%

Signaling Pathway Context

This compound is a key metabolite in the tyrosine metabolism pathway. An imbalance in this pathway can be indicative of certain metabolic disorders.

tyrosine_pathway Tyrosine Tyrosine PHPPA 4-Hydroxyphenylpyruvate Tyrosine->PHPPA HGA Homogentisate PHPPA->HGA HPhLA This compound PHPPA->HPhLA Maleylacetoacetate Maleylacetoacetate HGA->Maleylacetoacetate Fumarylacetoacetate Fumarylacetoacetate Maleylacetoacetate->Fumarylacetoacetate Fumarate_Acetoacetate Fumarate + Acetoacetate Fumarylacetoacetate->Fumarate_Acetoacetate

Caption: Simplified tyrosine metabolism pathway showing the formation of this compound.

Conclusion

This application note provides a robust and reliable LC-MS/MS method for the quantification of this compound in human plasma and serum. The detailed protocol and performance characteristics demonstrate the suitability of this method for clinical research and drug development applications, enabling the accurate assessment of this important metabolite.

References

Application Notes and Protocols: 3-(4-Hydroxyphenyl)lactate as a Biomarker for Gut Dysbiosis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gut dysbiosis, an imbalance in the composition and function of the intestinal microbiota, is increasingly recognized as a key contributor to a variety of human diseases, including inflammatory bowel disease (IBD), non-alcoholic fatty liver disease (NAFLD), and even neurological disorders. The metabolic products of the gut microbiota offer a functional readout of its status. Among these, 3-(4-hydroxyphenyl)lactate (4-HPLA), a metabolite of the amino acid tyrosine produced by certain gut bacteria, has emerged as a promising biomarker for assessing gut dysbiosis and its associated pathologies.[1][2][3] Elevated levels of 4-HPLA have been observed in several conditions linked to gut dysbiosis, making it a valuable tool for researchers and drug development professionals.[1][4]

These application notes provide a comprehensive overview of the role of 4-HPLA in gut dysbiosis and detailed protocols for its quantification in various biological samples.

Biological Significance of this compound

4-HPLA is a product of phenylalanine and tyrosine metabolism by gut bacteria.[5] An increased production of 4-HPLA can be indicative of an overgrowth of certain bacterial species or a disruption in the normal metabolic functions of the gut microbiota.[6] This alteration in microbial metabolism has been linked to several pathological conditions:

  • Liver Disease: Elevated levels of 4-HPLA have been associated with liver fibrosis and non-alcoholic fatty liver disease (NAFLD).[3][4][7] It is considered a potential non-invasive biomarker for the progression of liver disease.

  • Inflammatory Bowel Disease (IBD): Altered levels of microbial metabolites, including aromatic amino acid derivatives, are observed in IBD patients, suggesting a role for these compounds in the inflammatory process.[8]

  • Critical Illness and Sepsis: Increased serum concentrations of 4-HPLA have been identified as a prognostic marker in critically ill patients, potentially reflecting gut barrier dysfunction and altered microbial activity.[1][9]

  • Post-COVID-19 Syndrome: 4-HPLA has also been investigated as a potential biomarker in patients experiencing post-COVID-19 syndrome.[2]

Quantitative Data Summary

The concentration of 4-HPLA can vary significantly between healthy individuals and those with gut dysbiosis-associated conditions. The following tables summarize reported concentrations in different biological matrices.

Table 1: Serum this compound Concentrations

ConditionNumber of SubjectsMean Concentration (μmol/L)Fold Change vs. HealthyReference
Healthy Volunteers481.1 (Median)-[2]
Critically Ill PatientsNot SpecifiedElevatedNot Specified[9]
Post-COVID-19 SyndromeNot SpecifiedElevatedNot Specified[2]
NAFLD (Advanced Fibrosis)Not Specified-1.26[7]

Table 2: Urinary this compound Concentrations

ConditionNumber of SubjectsConcentration Range (mmol/mol creatinine)NotesReference
Healthy (Optimal Range)Not Specified0 - 2General reference range.[1]
TyrosinemiaNot SpecifiedIncreasedAssociated with genetic metabolic disorders.[1]
Phenylketonuria (PKU)Not SpecifiedIncreasedAssociated with genetic metabolic disorders.[6]
NAFLD (Hepatic Steatosis)133Positively associatedAssociation not independent of metabolic factors.[4][10]

Table 3: Fecal this compound Concentrations

ConditionNumber of SubjectsDetection StatusNotesReference
HealthyNot SpecifiedDetected but not QuantifiedDetected in fecal water using 1H NMR spectroscopy.
Colorectal CancerNot SpecifiedDetected but not Quantified-[11]

Experimental Protocols

Accurate quantification of 4-HPLA is crucial for its use as a biomarker. The following are detailed protocols for the analysis of 4-HPLA in serum/plasma, urine, and feces using Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), a highly sensitive and specific analytical technique.

Protocol 1: Quantification of 4-HPLA in Human Serum/Plasma by UPLC-MS/MS

This protocol is adapted from validated methods for the analysis of aromatic amino acid metabolites in human serum.[2][9]

1. Materials and Reagents:

  • 4-HPLA standard (Sigma-Aldrich or equivalent)

  • Internal Standard (IS): 4-HPLA-d3 or a similar stable isotope-labeled compound

  • LC-MS grade methanol (B129727), acetonitrile, and water

  • Formic acid

  • Protein precipitation plates or microcentrifuge tubes

  • UPLC-MS/MS system (e.g., Waters Acquity UPLC with a Xevo TQ-S mass spectrometer)

2. Sample Preparation (Protein Precipitation):

  • Thaw serum/plasma samples on ice.

  • To 100 µL of serum/plasma, add 400 µL of ice-cold methanol containing the internal standard.

  • Vortex for 30 seconds to precipitate proteins.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Transfer the supernatant to a new tube or a 96-well plate for UPLC-MS/MS analysis.

3. UPLC-MS/MS Conditions:

  • UPLC Column: A reverse-phase column suitable for polar compounds (e.g., Waters Acquity UPLC HSS T3, 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Elution:

    • 0-1 min: 5% B

    • 1-5 min: 5-95% B

    • 5-6 min: 95% B

    • 6-6.1 min: 95-5% B

    • 6.1-8 min: 5% B

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Mass Spectrometry (Negative Ion Mode):

    • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

    • MRM Transition for 4-HPLA: Precursor ion (m/z) 181.1 → Product ion (m/z) 119.1.

    • MRM Transition for IS: To be determined based on the specific internal standard used.

    • Optimize cone voltage and collision energy for maximum sensitivity.

4. Data Analysis and Quantification:

  • Generate a calibration curve using a series of known concentrations of 4-HPLA standard spiked into a surrogate matrix (e.g., charcoal-stripped serum).

  • Calculate the peak area ratio of the analyte to the internal standard.

  • Quantify the concentration of 4-HPLA in the samples by interpolating from the calibration curve.

Protocol 2: Quantification of 4-HPLA in Human Urine by UPLC-MS/MS

This protocol is based on established methods for urinary organic acid analysis.

1. Materials and Reagents:

2. Sample Preparation (Dilution):

  • Thaw urine samples on ice.

  • Centrifuge at 2,000 x g for 10 minutes at 4°C to remove cellular debris.

  • Dilute the urine supernatant 1:10 (or as appropriate) with LC-MS grade water containing the internal standard.

  • Vortex and transfer to a vial for UPLC-MS/MS analysis.

3. UPLC-MS/MS Conditions:

  • The same conditions as described for serum/plasma analysis can be used.

4. Data Analysis and Quantification:

  • Quantify 4-HPLA concentration as described for serum/plasma.

  • Measure creatinine concentration in the same urine sample using a standard clinical chemistry assay or a separate LC-MS method.

  • Normalize the 4-HPLA concentration to the creatinine concentration to account for variations in urine dilution (reported as mmol/mol creatinine).[1]

Protocol 3: Quantification of 4-HPLA in Human Feces

This protocol provides a general workflow for the extraction of polar metabolites from fecal samples.

1. Materials and Reagents:

  • Same as for serum/plasma analysis.

  • Phosphate-buffered saline (PBS), pH 7.4.

  • Lyophilizer (optional).

2. Sample Preparation (Extraction):

  • Homogenize the entire fecal sample to ensure uniformity.

  • Weigh approximately 50-100 mg of the homogenized feces into a microcentrifuge tube.

  • Add 1 mL of ice-cold extraction solvent (e.g., 80% methanol in water) containing the internal standard.

  • Homogenize the sample using a bead beater or a tissue homogenizer for 5 minutes.

  • Centrifuge at 16,000 x g for 20 minutes at 4°C.

  • Transfer the supernatant to a new tube.

  • The supernatant can be directly injected for UPLC-MS/MS analysis or dried down under a stream of nitrogen and reconstituted in a smaller volume of mobile phase A for increased sensitivity.

3. UPLC-MS/MS Conditions:

  • The same conditions as described for serum/plasma analysis can be used.

4. Data Analysis and Quantification:

  • Quantify 4-HPLA concentration as described for serum/plasma.

  • Results are typically reported as concentration per weight of feces (e.g., µg/g of wet or dry weight).

Signaling Pathways and Logical Relationships

The following diagrams illustrate the current understanding of the production of 4-HPLA and its potential involvement in pathological signaling pathways.

G cluster_gut Gut Lumen cluster_circulation Systemic Circulation Dietary Phenylalanine/Tyrosine Dietary Phenylalanine/Tyrosine Gut Microbiota Gut Microbiota Dietary Phenylalanine/Tyrosine->Gut Microbiota Metabolism 4-HPLA_gut This compound (4-HPLA) Gut Microbiota->4-HPLA_gut 4-HPLA_circ 4-HPLA 4-HPLA_gut->4-HPLA_circ Absorption

Caption: Production of this compound by gut microbiota.

G 4-HPLA This compound TGF-beta Receptor TGF-beta Receptor 4-HPLA->TGF-beta Receptor Potential Modulation (Mechanism unclear) SMAD2/3 SMAD2/3 TGF-beta Receptor->SMAD2/3 Phosphorylation p-SMAD2/3 Phosphorylated SMAD2/3 SMAD2/3->p-SMAD2/3 SMAD Complex SMAD2/3/4 Complex p-SMAD2/3->SMAD Complex SMAD4 SMAD4 SMAD4->SMAD Complex Nucleus Nucleus SMAD Complex->Nucleus Translocation Fibrosis-related genes Transcription of Fibrosis-related Genes Nucleus->Fibrosis-related genes Hepatic Stellate Cell Activation Hepatic Stellate Cell Activation Fibrosis-related genes->Hepatic Stellate Cell Activation Liver Fibrosis Liver Fibrosis Hepatic Stellate Cell Activation->Liver Fibrosis

Caption: Hypothesized role of 4-HPLA in TGF-β signaling in liver fibrosis.

G cluster_gut Gut cluster_brain Brain Gut Microbiota Gut Microbiota 4-HPLA_gut 4-HPLA Gut Microbiota->4-HPLA_gut Enteroendocrine Cells Enteroendocrine Cells 4-HPLA_gut->Enteroendocrine Cells Modulation? Vagal Afferent Nerves Vagal Afferent Nerves 4-HPLA_gut->Vagal Afferent Nerves Modulation? Neurotransmitter Regulation Neurotransmitter Regulation Enteroendocrine Cells->Neurotransmitter Regulation Hormonal Signaling Vagal Afferent Nerves->Neurotransmitter Regulation Neural Signaling

Caption: Potential involvement of 4-HPLA in the gut-brain axis.

Conclusion

This compound is a valuable biomarker for assessing gut dysbiosis and its systemic consequences. The provided protocols offer robust and sensitive methods for its quantification in various biological matrices, enabling researchers and clinicians to investigate its role in health and disease. Further research is warranted to fully elucidate the specific molecular mechanisms by which 4-HPLA exerts its biological effects and to establish its clinical utility in diagnosing and monitoring gut dysbiosis-related disorders.

References

Application of 3-(4-Hydroxyphenyl)lactate in Neurological Disorder Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(4-Hydroxyphenyl)lactate (HPLA), a phenolic acid metabolite, is emerging as a molecule of interest in the field of neurological disorder research. Its structural similarity to other neuroprotective compounds and its origin from both microbial and endogenous metabolism suggest its potential role in modulating key pathological processes in the brain, including oxidative stress and neuroinflammation. This document provides detailed application notes and experimental protocols for researchers investigating the therapeutic potential of HPLA in neurological disorders such as Alzheimer's disease, Parkinson's disease, and ischemic stroke.

I. Application Notes

Neuroprotective Effects

HPLA is hypothesized to confer neuroprotection through its antioxidant and anti-inflammatory properties. While direct quantitative data for HPLA is still emerging, studies on structurally similar compounds, such as β-(3,4-dihydroxyphenyl)lactic acid, have demonstrated significant protective effects against oxidative stress. In a study on human peritoneal mesothelial cells exposed to high glucose levels, β-(3,4-dihydroxyphenyl)lactic acid significantly decreased reactive oxygen species (ROS) levels in a dose- and time-dependent manner. This suggests that HPLA may protect neurons from oxidative damage, a common pathological feature in many neurological disorders.

Anti-inflammatory Activity

Neuroinflammation, primarily mediated by microglia and astrocytes, is a critical component in the progression of neurodegenerative diseases. HPLA may modulate neuroinflammatory responses by inhibiting the production of pro-inflammatory mediators. While specific data on HPLA's effect on microglial cytokine release is limited, the general class of phenolic acids has been shown to suppress the activation of key inflammatory signaling pathways, such as the NF-κB pathway. Research on the related compound, lactate, has shown it can modulate microglial inflammatory responses.

Antioxidant Properties
Modulation of Signaling Pathways

HPLA is likely to exert its neuroprotective and anti-inflammatory effects through the modulation of key intracellular signaling pathways. Based on the actions of similar compounds, two key pathways of interest are:

  • Nrf2/ARE Pathway: The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. Activation of Nrf2 leads to the expression of a suite of antioxidant and cytoprotective genes. Phenolic compounds are known to activate this pathway, suggesting HPLA may enhance the endogenous antioxidant capacity of neuronal cells.

  • NF-κB Pathway: The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central mediator of inflammation. Inhibition of NF-κB activation can reduce the expression of pro-inflammatory cytokines and enzymes. The anti-inflammatory effects of many natural compounds are mediated through the suppression of this pathway.

II. Quantitative Data Summary

The following tables summarize the available quantitative data for HPLA and related compounds.

Table 1: Effect of β-(3,4-dihydroxyphenyl)lactic Acid on Oxidative Stress Markers

MarkerTreatment ConcentrationIncubation TimeResult
Reactive Oxygen Species (ROS)0.625 - 20 mg/ml24 - 72 hoursSignificant dose- and time-dependent decrease
Endothelin-1 (EDN1) mRNA & Protein0.625 - 20 mg/ml24 - 72 hoursSignificant dose- and time-dependent decrease
Haem Oxygenase-1 (HMOX1) mRNA & Protein0.625 - 20 mg/ml24 hoursSignificant dose-dependent increase
Fibronectin-1 (FN1) mRNA & Protein0.625 - 20 mg/ml24 - 72 hoursSignificant dose- and time-dependent decrease
Collagen-I α(1) (COL1A1) mRNA & Protein0.625 - 20 mg/ml24 - 72 hoursSignificant dose- and time-dependent decrease

Note: This data is for β-(3,4-dihydroxyphenyl)lactic acid and serves as a proxy for HPLA due to limited direct data.

III. Experimental Protocols

Protocol 1: In Vitro Neuroprotection Assay against Oxidative Stress

This protocol outlines a general method to assess the neuroprotective effects of HPLA against hydrogen peroxide (H₂O₂)-induced oxidative stress in a neuronal cell line (e.g., SH-SY5Y).

Materials:

  • SH-SY5Y human neuroblastoma cells

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound (HPLA)

  • Hydrogen peroxide (H₂O₂)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • Plate reader

Procedure:

  • Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.

  • HPLA Pre-treatment: Prepare various concentrations of HPLA (e.g., 1, 10, 50, 100 µM) in DMEM. Remove the old medium and add 100 µL of the HPLA-containing medium to the respective wells. Incubate for 24 hours.

  • Induction of Oxidative Stress: Prepare a fresh solution of H₂O₂ in serum-free DMEM. After the HPLA pre-treatment, wash the cells with PBS and add 100 µL of H₂O₂ solution (e.g., 100 µM) to all wells except the control group. Incubate for 4 hours.

  • MTT Assay: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express cell viability as a percentage of the control group.

Protocol 2: In Vitro Anti-inflammatory Assay in Microglia

This protocol describes a method to evaluate the anti-inflammatory effects of HPLA on lipopolysaccharide (LPS)-stimulated microglial cells (e.g., BV-2).

Materials:

  • BV-2 murine microglial cells

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • HPLA

  • Lipopolysaccharide (LPS)

  • Griess Reagent

  • ELISA kits for TNF-α, IL-6, and IL-1β

  • 96-well plates

  • Plate reader

Procedure:

  • Cell Seeding: Seed BV-2 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere for 24 hours.

  • HPLA Pre-treatment: Treat the cells with various concentrations of HPLA (e.g., 1, 10, 50, 100 µM) for 1 hour.

  • LPS Stimulation: Add LPS (e.g., 1 µg/mL) to the wells to induce an inflammatory response. Incubate for 24 hours.

  • Nitric Oxide (NO) Measurement: Collect the cell culture supernatant. Mix 50 µL of supernatant with 50 µL of Griess Reagent and incubate for 15 minutes at room temperature. Measure the absorbance at 540 nm.

  • Cytokine Measurement: Use the collected supernatant to quantify the levels of TNF-α, IL-6, and IL-1β using commercially available ELISA kits according to the manufacturer's instructions.

  • Data Analysis: Compare the levels of NO and cytokines in HPLA-treated groups to the LPS-only treated group.

Protocol 3: DPPH Radical Scavenging Assay

This protocol is for determining the antioxidant capacity of HPLA.

Materials:

  • HPLA

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol (B129727)

  • Ascorbic acid (as a positive control)

  • 96-well plate

  • Plate reader

Procedure:

  • Sample Preparation: Prepare a stock solution of HPLA in methanol and create a series of dilutions (e.g., 10, 25, 50, 100, 200 µg/mL). Prepare similar dilutions for ascorbic acid.

  • DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.

  • Reaction: In a 96-well plate, add 100 µL of each HPLA dilution to the wells. Then, add 100 µL of the DPPH solution to each well.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm.

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100 Determine the IC50 value (the concentration of HPLA that inhibits 50% of the DPPH radicals).

Protocol 4: Western Blot for Nrf2 Activation

This protocol details the steps to assess the activation of the Nrf2 pathway by HPLA in neuronal cells.

Materials:

  • Neuronal cells (e.g., SH-SY5Y)

  • HPLA

  • RIPA buffer with protease and phosphatase inhibitors

  • Primary antibodies (Nrf2, Keap1, HO-1, β-actin)

  • HRP-conjugated secondary antibody

  • SDS-PAGE gels and electrophoresis apparatus

  • Western blot transfer system

  • Chemiluminescence detection reagents

Procedure:

  • Cell Treatment: Treat neuronal cells with HPLA at various concentrations and time points.

  • Protein Extraction: Lyse the cells with RIPA buffer and quantify the protein concentration.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C. Wash and incubate with the HRP-conjugated secondary antibody.

  • Detection: Detect the protein bands using a chemiluminescence substrate and an imaging system.

  • Data Analysis: Quantify the band intensities and normalize to the loading control (β-actin). An increase in nuclear Nrf2 and total HO-1 levels would indicate pathway activation.

IV. Visualizations

Experimental_Workflow_Neuroprotection cluster_0 In Vitro Neuroprotection Assay A Seed Neuronal Cells (e.g., SH-SY5Y) B Pre-treat with HPLA (24 hours) A->B C Induce Oxidative Stress (e.g., H₂O₂) B->C D Assess Cell Viability (MTT Assay) C->D

Caption: Workflow for in vitro neuroprotection assay of HPLA.

Signaling_Pathway_Nrf2 HPLA This compound (HPLA) Keap1_Nrf2 Keap1-Nrf2 Complex (Cytoplasm) HPLA->Keap1_Nrf2 promotes dissociation ROS Oxidative Stress (e.g., in Neurological Disorders) ROS->Keap1_Nrf2 induces dissociation Nrf2 Nrf2 (Nucleus) Keap1_Nrf2->Nrf2 translocation ARE Antioxidant Response Element (ARE) (DNA) Nrf2->ARE binds to Antioxidant_Genes Expression of Antioxidant Genes (e.g., HO-1, GCL) ARE->Antioxidant_Genes activates transcription Neuroprotection Neuroprotection Antioxidant_Genes->Neuroprotection

Caption: Proposed Nrf2-mediated antioxidant signaling of HPLA.

Signaling_Pathway_NFkB Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, Aβ) IKK IKK Complex Inflammatory_Stimuli->IKK activates HPLA This compound (HPLA) HPLA->IKK inhibits IkB_NFkB IκB-NF-κB Complex (Cytoplasm) IKK->IkB_NFkB phosphorylates IκB NFkB NF-κB (Nucleus) IkB_NFkB->NFkB releases & translocates Inflammatory_Genes Expression of Pro-inflammatory Genes (e.g., TNF-α, IL-6, iNOS) NFkB->Inflammatory_Genes activates transcription Neuroinflammation Neuroinflammation Inflammatory_Genes->Neuroinflammation

Caption: Proposed NF-κB-mediated anti-inflammatory signaling of HPLA.

Troubleshooting & Optimization

Improving sensitivity for 3-(4-Hydroxyphenyl)lactate detection in plasma

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to improve the sensitivity of 3-(4-Hydroxyphenyl)lactate (HPLA) detection in plasma samples using LC-MS/MS.

Frequently Asked Questions (FAQs)

Q1: What are the biggest challenges in accurately quantifying HPLA in plasma?

A1: The primary challenges in quantifying HPLA in plasma are its low endogenous concentration, interference from complex matrix components, and its chemical properties. Plasma is a complex matrix containing proteins, phospholipids (B1166683), and other metabolites that can co-extract with HPLA and cause ion suppression or enhancement in the mass spectrometer source, leading to inaccurate and irreproducible results.[1] Additionally, as a polar organic acid, HPLA can exhibit poor retention on standard reversed-phase chromatography columns and may have suboptimal ionization efficiency, further complicating sensitive detection.[2]

Q2: How can I fundamentally improve the sensitivity of my HPLA assay?

A2: Improving sensitivity requires a multi-faceted approach focusing on three main areas:

  • Efficient Sample Preparation: The goal is to effectively remove interfering matrix components like phospholipids while maximizing the recovery of HPLA. Techniques like protein precipitation are effective, and more advanced methods like solid-phase extraction (SPE) can provide even cleaner extracts.[3]

  • Chromatographic Optimization: Fine-tuning the liquid chromatography (LC) method to achieve good peak shape and separation from matrix interferences is crucial. Using columns designed to mitigate metal-analyte interactions or optimizing mobile phase additives can significantly improve peak shape and sensitivity for organic acids.[4][5]

  • Enhanced Mass Spectrometry Detection: Chemical derivatization is a powerful strategy to increase the ionization efficiency of HPLA. Derivatizing the carboxylic acid group can significantly boost the signal in the mass spectrometer.[6][7] For example, derivatization with 3-Nitrophenylhydrazine (3-NPH) is a well-established method for improving the detection sensitivity of organic acids.[6]

Q3: What is the most effective and straightforward sample preparation technique for HPLA in plasma?

A3: For routine analysis, protein precipitation (PPT) with a cold organic solvent like methanol (B129727) is a simple, fast, and effective method.[3][8] A recent study developing a sensitive UPLC-MS/MS method for HPLA found that protein precipitation with methanol resulted in nearly 100% analyte recovery and negligible matrix effects.[3][8] In contrast, liquid-liquid extraction (LLE) showed unsatisfactory results for HPLA in the same study.[3][8] For applications requiring the highest level of sensitivity and cleanliness, phospholipid removal plates (e.g., HybridSPE) or specific solid-phase extraction (SPE) protocols can be considered to further reduce matrix suppression.[9]

Q4: When should I consider chemical derivatization for HPLA analysis?

A4: You should consider derivatization when you are unable to achieve the required lower limit of quantitation (LLOQ) with your current sample preparation and LC-MS/MS method. Carboxylic acids like HPLA can have poor ionization efficiency.[7] Chemical derivatization converts the analyte into a product with superior ionization characteristics, which can increase sensitivity by orders of magnitude.[10] Derivatization with reagents like 3-Nitrophenylhydrazine (3-NPH) has been successfully used to improve the LC-MS/MS detection of various organic acids in serum.[6]

Troubleshooting Guide

SymptomPossible CauseRecommended Solution
Low Signal / Poor Sensitivity Ion Suppression from Matrix: Co-eluting compounds, especially phospholipids from plasma, compete with HPLA for ionization in the MS source, reducing its signal.[11]Improve Sample Cleanup: Switch from simple protein precipitation to a more rigorous method like solid-phase extraction (SPE) or use phospholipid removal plates.[9] Optimize Chromatography: Modify the LC gradient to better separate HPLA from the suppression zone.[1]
Suboptimal Ionization: HPLA is a carboxylic acid and may not ionize efficiently in standard ESI conditions. Phenyl-containing analytes like HPLA ionize well in negative mode.[3]Confirm MS Polarity: Ensure the mass spectrometer is operating in negative electrospray ionization (ESI-) mode for HPLA.[3] Mobile Phase Optimization: Add modifiers like 0.1-0.2% acetic or formic acid to the mobile phase to promote deprotonation.[3][5] Consider Derivatization: Use a derivatizing agent like 3-NPH to enhance ionization efficiency.[6]
High Background Noise Contaminated Solvents/System: Impurities in the mobile phase, vials, or the LC-MS system itself can contribute to high background.Use High-Purity Reagents: Always use LC-MS grade solvents and additives.[7] System Cleaning: Flush the LC system and column thoroughly. Check for and clean any contamination in the MS source.
Ineffective Sample Cleanup: Carryover of complex matrix components that were not removed during sample preparation.Re-evaluate Sample Prep: Ensure your protein precipitation or extraction protocol is being followed correctly. Increase solvent-to-plasma ratio if needed.[12] Consider a more selective SPE sorbent.
Poor Peak Shape (Tailing, Broadening) Secondary Interactions: HPLA's carboxyl and hydroxyl groups can interact with active metal sites in the LC system (e.g., column frits, tubing), causing peak tailing.[4]Use a High-Performance Column: Employ a modern, high-efficiency C18 column.[3] Use a Chelating Agent: Add a weak chelating agent to the mobile phase to block active sites. Consider Specialized Hardware: Use LC systems and columns with technology designed to mitigate metal interactions (e.g., Waters ACQUITY Premier with MaxPeak HPS).[4]
Inconsistent Results / Poor Reproducibility Variable Sample Preparation: Inconsistent protein precipitation efficiency, extraction recovery, or sample handling (e.g., time on ice, freeze-thaw cycles).[13]Standardize Protocols: Ensure precise and consistent execution of the sample preparation protocol for all samples, calibrators, and QCs. Use an internal standard to correct for variability.[3][13]
Matrix Effect Variability: The extent of ion suppression or enhancement can differ between individual plasma samples.[1][14]Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for HPLA is the best way to compensate for matrix variability, as it co-elutes and experiences similar matrix effects.[1] Matrix-Matched Calibration: If a SIL-IS is unavailable, prepare calibration standards in a blank matrix similar to the study samples.

Experimental Protocols & Data

Protocol 1: High-Recovery Protein Precipitation for HPLA

This protocol is adapted from a validated UPLC-MS/MS method that demonstrated high recovery and minimal matrix effects for HPLA in human serum.[3]

  • Aliquoting: To a 1.5 mL microcentrifuge tube, add 100 µL of plasma sample, calibrator, or QC.

  • Internal Standard Spiking: Add 10 µL of the working internal standard solution (if available).

  • Precipitation: Add 400 µL of ice-cold methanol to the tube.

  • Vortexing: Vortex the sample vigorously for 30-60 seconds to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the tubes at high speed (e.g., 14,000 x g or 2750 x g as cited) for 15 minutes at 4°C.[3][15]

  • Supernatant Transfer: Carefully transfer 200 µL of the clear supernatant to a new vial or 96-well plate for LC-MS/MS analysis.[3]

Protocol 2: Sensitivity Enhancement via 3-NPH Derivatization

This protocol is based on established methods for derivatizing organic acids in biological samples to improve LC-MS/MS sensitivity.[6][16]

  • Sample Preparation: Prepare the plasma sample supernatant as described in Protocol 1 and dry it under a stream of nitrogen or in a centrifugal evaporator.

  • Reconstitution: Reconstitute the dried extract in 20 µL of 50% methanol.[16]

  • Derivatization Reagent Preparation:

    • Reagent A: 200 mM 3-Nitrophenylhydrazine (3-NPH) in 50% methanol.

    • Reagent B: 120-200 mM 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with 6-9% pyridine (B92270) in 50% methanol.[6][16]

  • Reaction: To the reconstituted sample, add 20 µL of Reagent B (EDC/pyridine) followed by 20 µL of Reagent A (3-NPH).[16]

  • Incubation: Vortex the mixture and incubate at room temperature (~23°C) for 15-60 minutes.[6][16]

  • Injection: After incubation, the sample is ready for injection into the LC-MS/MS system.

Data Summary Tables

Table 1: Comparison of Sample Preparation Methods for HPLA Analysis[3]

ParameterProtein Precipitation (Methanol)Liquid-Liquid Extraction (Ethyl Acetate)
Analyte Recovery ~100%Unsatisfactory / Low
Matrix Effect Not ObservedSignificant
Recommendation Highly Recommended Not Recommended

Table 2: Representative UPLC-MS/MS Parameters for HPLA Detection[3]

ParameterSetting
LC Column YMC-Triart C18 (50 mm × 2.0 mm, 1.9 µm)
Mobile Phase A 0.2% Acetic Acid in Water
Mobile Phase B 0.2% Acetic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Ionization Mode Electrospray Ionization (ESI), Negative
MRM Transition Q1: 180.9 m/z

Visualizations

Experimental and Analytical Workflows

G cluster_sample_prep Sample Preparation cluster_derivatization Optional: Sensitivity Enhancement cluster_analysis Analysis start Plasma Sample Collection ppt Protein Precipitation (Cold Methanol) start->ppt centrifuge Centrifugation (4°C, 15 min) ppt->centrifuge supernatant Collect Supernatant centrifuge->supernatant dry Dry Down Supernatant supernatant->dry If needed lcms UPLC-MS/MS Analysis (C18, ESI-) supernatant->lcms Direct Injection deriv Derivatize with 3-NPH dry->deriv deriv->lcms data Data Processing & Quantification lcms->data

Caption: General workflow for HPLA analysis in plasma.

Troubleshooting Low Sensitivity

G start Start: Low HPLA Signal check_ms Is MS in ESI Negative Mode? start->check_ms check_cleanup Is Sample Cleanup Sufficient? check_ms->check_cleanup Yes fix_ms Action: Switch to ESI- check_ms->fix_ms No check_recovery Is Analyte Recovery >85%? check_cleanup->check_recovery Yes improve_cleanup Action: Use SPE or Phospholipid Removal check_cleanup->improve_cleanup No consider_deriv Sensitivity still too low? check_recovery->consider_deriv Yes optimize_prep Action: Optimize Prep Protocol Use Internal Standard check_recovery->optimize_prep No implement_deriv Action: Implement 3-NPH Derivatization Protocol consider_deriv->implement_deriv Yes end End: Sensitivity Improved consider_deriv->end No fix_ms->check_ms improve_cleanup->check_cleanup optimize_prep->check_recovery implement_deriv->end

Caption: Decision tree for troubleshooting low HPLA sensitivity.

HPLA Derivatization Pathway

G cluster_reactants cluster_reagents cluster_product HPLA This compound (contains -COOH group) Deriv HPLA-NPH Derivative (Hydrazone Product) HPLA->Deriv NPH 3-Nitrophenylhydrazine (3-NPH) NPH->Deriv EDC EDC (Carbodiimide) + Pyridine EDC->Deriv Reaction Catalyst lab Enhanced Ionization Efficiency for LC-MS/MS Detection

Caption: Chemical derivatization of HPLA with 3-NPH.

References

Technical Support Center: 3-(4-Hydroxyphenyl)lactate Sample Integrity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on the stability and storage of 3-(4-Hydroxyphenyl)lactate (4-HPLA) samples. Adherence to these guidelines is critical for ensuring sample integrity and generating reliable experimental data.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for pure, solid this compound?

A1: Pure, solid this compound should be stored at 4°C, protected from moisture and light. Following these conditions, the compound is reported to be stable for at least four years.

Q2: How should I store this compound once it is dissolved in a solvent?

A2: For solutions of this compound, storage at -80°C is recommended for up to 6 months, and at -20°C for up to 1 month.[1] It is crucial to use tightly sealed containers to prevent solvent evaporation and exposure to moisture.[1]

Q3: My experiment involves analyzing this compound in human serum. What are the key stability considerations for these samples?

A3: A validated UPLC-MS/MS study has established the following stability parameters for this compound in human serum[2]:

  • Autosampler Stability: Stable for up to 336 hours (14 days) at +4°C.

  • Short-Term Stability: Stable for at least 24 hours at room temperature.

  • Freeze-Thaw Stability: Stable for at least three freeze-thaw cycles.

  • Long-Term Stability: Stable for up to 175 days when stored at -80°C.

Q4: Are there any specific recommendations for handling urine samples for this compound analysis?

A4: While specific long-term stability data for this compound in urine is not extensively documented, general best practices for urinary metabolite analysis suggest that analytes are often stable for up to 8 weeks when stored at -20°C. For longer-term storage, -80°C is recommended to minimize potential degradation. It is advisable to minimize the time between collection and freezing and to avoid repeated freeze-thaw cycles.

Q5: Could the pH of my sample affect the stability of this compound?

Troubleshooting Guide

Issue Potential Cause Recommended Action
Low or no detectable this compound in samples. Sample degradation due to improper storage.Review storage conditions. Ensure samples were promptly frozen and stored at the correct temperature (-80°C for long-term). Verify that the number of freeze-thaw cycles did not exceed three.
Instability in solvent.If working with stock solutions, ensure they were stored at the recommended temperatures and for the appropriate duration (-80°C for up to 6 months, -20°C for up to 1 month).[1]
High variability between replicate measurements of the same sample. Inconsistent sample handling.Standardize sample thawing and processing times. Ensure complete thawing and thorough mixing before analysis.
Partial degradation during sample processing.Minimize the time samples are kept at room temperature. Process samples on ice where possible.
Unexpected peaks or altered retention time in chromatography. Degradation products.Review sample storage history. Consider the possibility of pH-induced or photo-degradation if samples were exposed to high pH or prolonged light.
Matrix effects.Optimize sample preparation method (e.g., protein precipitation, solid-phase extraction) to remove interfering substances from the biological matrix.

Stability Data Summary

The following tables summarize the known stability data for this compound in various conditions.

Table 1: Stability of this compound in Human Serum

Condition Temperature Duration Outcome Reference
Autosampler+4°C336 hoursStable[2]
Short-TermRoom Temperature24 hoursStable[2]
Freeze-Thaw-80°C to Room Temp.3 cyclesStable[2]
Long-Term-80°C175 daysStable[2]

Table 2: General Storage Recommendations for this compound

Form Storage Temperature Recommended Duration Key Considerations
Solid (Pure Compound)4°C≥ 4 yearsProtect from moisture and light.
In Solvent-80°CUp to 6 monthsUse tightly sealed containers.[1]
-20°CUp to 1 monthUse tightly sealed containers.[1]
Urine (General Guideline)-20°CUp to 8 weeksFor longer storage, -80°C is preferable.

Experimental Protocols

Protocol for Assessing Freeze-Thaw Stability of this compound in a Biological Matrix (e.g., Plasma, Serum)

This protocol is designed to determine the stability of this compound when subjected to repeated freezing and thawing cycles.

1. Materials:

  • Pooled biological matrix (e.g., human plasma)
  • This compound analytical standard
  • Appropriate solvent (e.g., methanol, DMSO) for stock solution
  • Calibrated pipettes
  • Microcentrifuge tubes
  • -80°C freezer and a standard refrigerator/benchtop for thawing
  • Validated analytical method (e.g., LC-MS/MS)

2. Procedure:

  • Prepare Spiked Samples:
  • Prepare a stock solution of this compound at a known high concentration.
  • Spike the pooled biological matrix with the stock solution to achieve a final concentration within the range of your analytical assay. Prepare a sufficient volume for all freeze-thaw cycles and baseline analysis.
  • Gently mix and allow it to equilibrate for a short period (e.g., 15-30 minutes) at 4°C.
  • Aliquoting:
  • Aliquot the spiked matrix into multiple microcentrifuge tubes. The number of aliquots should be sufficient for baseline analysis and for each freeze-thaw cycle to be tested (e.g., 3 replicates per cycle).
  • Baseline Analysis (Cycle 0):
  • Immediately after aliquoting, take a set of aliquots (e.g., n=3) for immediate analysis. This will serve as your baseline (T0) concentration.
  • Freeze-Thaw Cycles:
  • Place the remaining aliquots in a -80°C freezer for at least 12-24 hours to ensure complete freezing.
  • Cycle 1: Remove a set of aliquots from the freezer and allow them to thaw completely at room temperature. Once thawed, vortex gently and return them to the -80°C freezer.
  • Cycle 2 & 3 (and subsequent): Repeat the thawing and freezing process for the desired number of cycles. After each completed cycle, a set of aliquots is taken for analysis.
  • Sample Analysis:
  • Analyze the samples from each freeze-thaw cycle along with the baseline samples using your validated analytical method.
  • Data Evaluation:
  • Calculate the mean concentration of this compound for each cycle.
  • Compare the mean concentration of each cycle to the baseline concentration. The analyte is considered stable if the mean concentration is within a predefined acceptance criterion (e.g., ±15% of the baseline).

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_cycles Freeze-Thaw Cycles start Start: Pooled Biological Matrix spike Spike with 3-(4-HPLA) Standard start->spike aliquot Aliquot into Replicates spike->aliquot baseline Baseline Analysis (Cycle 0) aliquot->baseline freeze1 Freeze at -80°C aliquot->freeze1 data_eval Data Evaluation (Compare to Baseline) baseline->data_eval cycle1_analysis Analysis after Cycle 1 cycle1_analysis->data_eval cycle2_analysis Analysis after Cycle 2 cycle2_analysis->data_eval cycle3_analysis Analysis after Cycle 3 cycle3_analysis->data_eval thaw1 Thaw at Room Temp freeze1->thaw1 thaw1->cycle1_analysis freeze2 Freeze at -80°C thaw1->freeze2 thaw2 Thaw at Room Temp freeze2->thaw2 thaw2->cycle2_analysis freeze3 Freeze at -80°C thaw2->freeze3 thaw3 Thaw at Room Temp freeze3->thaw3 thaw3->cycle3_analysis

Caption: Freeze-Thaw Stability Experimental Workflow.

storage_logic cluster_solid Solid Form cluster_solution In Solution cluster_matrix In Biological Matrix (Serum) compound This compound Sample solid_storage Store at 4°C (Away from light & moisture) compound->solid_storage long_term Long-Term Storage (> 1 month) compound->long_term short_term Short-Term Storage (≤ 1 month) compound->short_term matrix_storage Long-Term Storage compound->matrix_storage solid_stability Stable for ≥ 4 years solid_storage->solid_stability storage_neg80 Store at -80°C long_term->storage_neg80 storage_neg20 Store at -20°C short_term->storage_neg20 matrix_storage_neg80 Store at -80°C matrix_storage->matrix_storage_neg80 matrix_stability Stable for 175 days matrix_storage_neg80->matrix_stability

References

Technical Support Center: LC-MS Analysis of 3-(4-Hydroxyphenyl)lactate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and Frequently Asked Questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to matrix effects in the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of 3-(4-Hydroxyphenyl)lactate.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they impact the analysis of this compound?

A1: Matrix effects are the alteration of ionization efficiency for an analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix.[1] The "matrix" comprises all components in the sample other than the analyte itself, including proteins, lipids, salts, and endogenous metabolites.[2] These effects can manifest as either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), leading to inaccurate and imprecise quantification.[1]

Q2: Is this compound analysis in biological samples typically prone to matrix effects?

A2: The susceptibility to matrix effects is highly dependent on the sample type (e.g., plasma, urine, tissue extract) and the sample preparation method used. One study on the analysis of this compound in human serum using a simple protein precipitation method with methanol (B129727) reported that no significant matrix effects were observed.[3][4] However, this may not be universally true for all matrices and LC-MS conditions. Therefore, assessing for matrix effects during method development and validation is crucial.

Q3: How can I determine if my analysis is affected by matrix effects?

A3: The presence of matrix effects can be assessed both qualitatively and quantitatively. A common qualitative method is post-column infusion , where a constant flow of a this compound standard solution is introduced into the LC eluent after the analytical column.[5] Injection of a blank matrix extract will show a dip or rise in the baseline signal if ion suppression or enhancement occurs at the retention time of co-eluting matrix components.[5] For a quantitative assessment, the post-extraction spike method is widely used.[1] This involves comparing the peak area of the analyte spiked into a blank matrix extract to the peak area of the analyte in a neat solution at the same concentration.[1]

Q4: What are the most effective strategies to minimize or compensate for matrix effects?

A4: A multi-faceted approach is often the most effective. This includes:

  • Optimized Sample Preparation: Employing techniques like liquid-liquid extraction (LLE), solid-phase extraction (SPE), or more thorough protein precipitation methods to remove interfering matrix components.[6][7]

  • Chromatographic Separation: Modifying the LC method (e.g., gradient, column chemistry) to separate this compound from co-eluting interferences.[8]

  • Use of an Internal Standard (IS): A stable isotope-labeled (SIL) internal standard for this compound is the gold standard for compensating for matrix effects, as it co-elutes and experiences similar ionization effects as the analyte.[9]

  • Matrix-Matched Calibration: Preparing calibration standards in a blank matrix that is representative of the study samples to account for consistent matrix effects.[10]

  • Standard Addition: This involves adding known amounts of the analyte to the sample itself and is useful when a suitable blank matrix is unavailable.[9]

Troubleshooting Guide

This guide addresses specific issues that may arise during the LC-MS analysis of this compound.

Issue 1: Poor sensitivity and low signal intensity for this compound.

This is a primary indicator of ion suppression.

Possible Cause Troubleshooting Steps
Co-eluting Matrix Components Optimize Chromatographic Separation: Adjust the mobile phase gradient to better resolve this compound from interfering peaks. Consider trying a different column chemistry (e.g., phenyl-hexyl instead of C18) to alter selectivity.[8]
High Concentration of Matrix Components (e.g., Phospholipids) Improve Sample Preparation: If using protein precipitation, try a different solvent (e.g., acetonitrile (B52724) vs. methanol) or a combination.[6] Implement a more rigorous sample cleanup method like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE).[7] Sample Dilution: Diluting the sample extract can reduce the concentration of interfering components, but this may compromise the limit of quantification.[11]
Suboptimal Ion Source Conditions Tune and Optimize MS Parameters: Re-optimize ion source parameters such as spray voltage, gas flows, and temperature for this compound in the presence of the matrix.

Issue 2: High variability and poor reproducibility in quantitative results.

This suggests that the matrix effect is inconsistent across different samples.

Possible Cause Troubleshooting Steps
Inconsistent Sample Preparation Standardize and Validate the Sample Preparation Protocol: Ensure that the sample preparation procedure is highly consistent for all samples, standards, and quality controls. Automated liquid handlers can improve precision.
Variable Matrix Composition Between Samples Incorporate a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to correct for sample-to-sample variations in matrix effects. The SIL-IS will co-elute with the analyte and experience the same ionization suppression or enhancement, allowing for accurate ratiometric quantification.[9]
Carryover from Previous Injections Optimize Injector Wash: Ensure the needle wash solution is effective at removing any residual this compound or matrix components from the injector. A strong organic solvent may be necessary.[12]

Quantitative Data Summary

The following tables illustrate the potential impact of matrix effects on the quantification of this compound and the effectiveness of different mitigation strategies. The data is representative and intended for illustrative purposes.

Table 1: Assessment of Matrix Effect Using the Post-Extraction Spike Method

The Matrix Factor (MF) is calculated as: (Peak Area in Spiked Extract / Peak Area in Neat Solution). An MF < 1 indicates ion suppression, while an MF > 1 indicates ion enhancement.

Sample Preparation Method Mean Peak Area (Neat Solution) Mean Peak Area (Post-Spiked Plasma Extract) Matrix Factor (MF) Interpretation
Protein Precipitation (Methanol)1,520,000851,2000.56Significant Ion Suppression
Liquid-Liquid Extraction (Ethyl Acetate)1,535,0001,320,1000.86Minor Ion Suppression
Solid-Phase Extraction (Mixed-Mode)1,510,0001,464,7000.97Negligible Matrix Effect

Table 2: Comparison of Calibration Strategies for Quantification in the Presence of Matrix Effects

Calibration Method Nominal Concentration (ng/mL) Calculated Concentration (ng/mL) Accuracy (%)
External Calibration (in solvent) 50.028.557.0%
500.0295.059.0%
Matrix-Matched Calibration 50.048.997.8%
500.0508.5101.7%
Internal Standard (SIL-IS) Calibration 50.051.2102.4%
500.0495.599.1%

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effects (Post-Extraction Spike Method)

  • Prepare three sets of samples:

    • Set A (Neat Solution): Spike this compound into the initial mobile phase or reconstitution solvent at low, medium, and high concentrations representative of the calibration curve.

    • Set B (Post-Spiked Matrix): Prepare at least six different lots of blank matrix (e.g., plasma) using your established sample preparation method. After the final extraction step, spike this compound into these extracts at the same concentrations as Set A.

    • Set C (Blank Matrix): Analyze the extracted blank matrix without any spiked analyte to check for interferences.

  • Analyze all samples using the developed LC-MS method.

  • Calculate the Matrix Factor (MF):

    • MF = (Mean Peak Area of Set B) / (Mean Peak Area of Set A)

    • An MF between 0.85 and 1.15 is generally considered acceptable, indicating minimal matrix effect.

Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE)

This is a general protocol and should be optimized for this compound and the specific matrix.

  • Sample Pre-treatment: To 200 µL of plasma, add an internal standard solution. Acidify the sample by adding 200 µL of 2% formic acid in water and vortex.

  • Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge by washing sequentially with 1 mL of methanol followed by 1 mL of 0.1 M HCl.

  • Equilibration: Equilibrate the cartridge with 1 mL of 2% formic acid in water.

  • Sample Loading: Load the pre-treated plasma sample onto the SPE cartridge.

  • Washing: Wash the cartridge sequentially with 1 mL of 2% formic acid in water, followed by 1 mL of methanol to remove interfering substances.

  • Elution: Elute this compound with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the initial mobile phase for LC-MS analysis.

Visualizations

MatrixEffect_Troubleshooting cluster_symptoms Observed Issue cluster_causes Potential Causes cluster_solutions Solutions Poor_Sensitivity Poor Sensitivity / Low Signal Ion_Suppression Ion Suppression Poor_Sensitivity->Ion_Suppression likely due to High_Variability High Variability / Poor Reproducibility Inconsistent_ME Inconsistent Matrix Effect High_Variability->Inconsistent_ME often caused by Carryover Sample Carryover High_Variability->Carryover can be Optimize_LC Optimize Chromatography Ion_Suppression->Optimize_LC mitigate by Improve_SP Improve Sample Preparation (SPE/LLE) Ion_Suppression->Improve_SP mitigate by Inconsistent_ME->Improve_SP reduce by Use_SIL_IS Use Stable Isotope-Labeled Internal Standard Inconsistent_ME->Use_SIL_IS compensate with Optimize_Wash Optimize Injector Wash Carryover->Optimize_Wash resolve with

Caption: Troubleshooting workflow for matrix effects in LC-MS.

MatrixEffect_Assessment cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_calc Calculation & Interpretation Prep_A Set A: Analyte in Neat Solution LCMS_A Acquire Peak Area (Area_A) Prep_A->LCMS_A Prep_B Set B: Analyte Spiked in Extracted Blank Matrix LCMS_B Acquire Peak Area (Area_B) Prep_B->LCMS_B Calc_MF Calculate Matrix Factor (MF): MF = Area_B / Area_A LCMS_A->Calc_MF LCMS_B->Calc_MF Interpret Interpret Result Calc_MF->Interpret Suppression MF < 0.85 Ion Suppression Interpret->Suppression Enhancement MF > 1.15 Ion Enhancement Interpret->Enhancement OK 0.85 ≤ MF ≤ 1.15 No Significant Effect Interpret->OK

Caption: Workflow for quantitative assessment of matrix effects.

References

Overcoming analytical interference in 3-(4-Hydroxyphenyl)lactate assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-(4-Hydroxyphenyl)lactate (4-HPLA) assays.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical platforms for quantifying 4-HPLA?

A1: The most common and robust analytical platforms for the quantification of 4-HPLA are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).[1][2] LC-MS/MS is often preferred for its high sensitivity and specificity, particularly when analyzing complex biological matrices like plasma, serum, and urine.[1][2] GC-MS is also a powerful technique, especially for metabolomics studies, but typically requires a derivatization step to increase the volatility and thermal stability of 4-HPLA.[3]

Q2: What are the main sources of analytical interference in 4-HPLA assays?

A2: The primary sources of analytical interference in 4-HPLA assays include:

  • Matrix Effects (LC-MS/MS): Co-eluting endogenous compounds from the biological matrix (e.g., plasma, urine) can suppress or enhance the ionization of 4-HPLA, leading to inaccurate quantification.[4][5][6][7]

  • Structurally Similar Compounds: Metabolites with similar chemical structures to 4-HPLA, such as other phenolic acids or isomers, may co-elute and interfere with the analysis. Examples include 4-hydroxyphenylacetic acid and phenyllactic acid.[2][8]

  • Contamination: Contamination from solvents, collection tubes, or lab equipment can introduce interfering peaks.

  • Sample Integrity: Improper sample handling and storage can lead to the degradation of 4-HPLA.

Q3: How can I minimize matrix effects in my LC-MS/MS assay?

A3: Several strategies can be employed to minimize matrix effects:

  • Effective Sample Preparation: Use robust sample preparation techniques like protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE) to remove a significant portion of the matrix components.[9] Protein precipitation with methanol (B129727) has been shown to be effective in reducing matrix effects for 4-HPLA analysis in serum.[1][10]

  • Chromatographic Separation: Optimize the chromatographic method to separate 4-HPLA from co-eluting matrix components. This can involve adjusting the mobile phase composition, gradient, or selecting a different column chemistry.[11]

  • Use of an Internal Standard (IS): A stable isotope-labeled internal standard (SIL-IS) is the gold standard for correcting matrix effects, as it co-elutes with the analyte and experiences similar ionization suppression or enhancement.

  • Standard Addition: This method can be used to quantify the analyte in the presence of matrix effects but is more time-consuming.[11]

Q4: Is derivatization necessary for GC-MS analysis of 4-HPLA?

A4: Yes, derivatization is a crucial step for the successful analysis of non-volatile and thermally labile compounds like 4-HPLA by GC-MS.[3] The derivatization process replaces active hydrogens in the hydroxyl and carboxyl groups with less polar and more volatile groups (e.g., trimethylsilyl (B98337) groups).[3] This improves chromatographic peak shape and thermal stability. Common derivatization reagents include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA).

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Poor Peak Shape (Tailing or Fronting) LC-MS/MS: - Column degradation - Inappropriate mobile phase pH - Strong injection solvent GC-MS: - Incomplete derivatization - Active sites in the GC systemLC-MS/MS: - Replace the column or use a guard column. - Adjust the mobile phase pH to ensure 4-HPLA is in a single ionic state. - Ensure the injection solvent is similar in composition to the initial mobile phase. GC-MS: - Optimize derivatization conditions (time, temperature, reagent concentration). - Deactivate the GC liner and column.
Low Signal Intensity / Poor Sensitivity LC-MS/MS: - Ion suppression due to matrix effects - Suboptimal ionization source parameters GC-MS: - Inefficient derivatization - Analyte degradation in the injectorLC-MS/MS: - Improve sample cleanup (see Q3). - Optimize source parameters (e.g., capillary voltage, gas flow, temperature). GC-MS: - Optimize derivatization. - Use a lower injector temperature.
High Background Noise / Ghost Peaks - Contaminated solvents, reagents, or glassware - Carryover from previous injections- Use high-purity solvents (e.g., LC-MS grade). - Thoroughly clean all glassware. - Implement a robust needle wash protocol in the autosampler.[12]
Inaccurate Quantification - Significant matrix effects - Co-eluting interferences - Improper calibration curve- Use a stable isotope-labeled internal standard. - Modify the chromatographic method to resolve interfering peaks.[9][11] - Prepare calibrators in a matrix similar to the samples or use a surrogate matrix.
Retention Time Shift - Changes in mobile phase composition - Column aging - Fluctuations in column temperature- Prepare fresh mobile phase daily. - Equilibrate the column thoroughly before each run. - Use a column oven to maintain a stable temperature.

Experimental Protocols

Protocol 1: LC-MS/MS Analysis of 4-HPLA in Human Serum

This protocol is based on a validated method for the sensitive detection of 4-HPLA in human serum.[1][10]

1. Sample Preparation (Protein Precipitation):

  • To 100 µL of serum, add 10 µL of an internal standard working solution.
  • Add 400 µL of ice-cold methanol to precipitate proteins.
  • Vortex the sample for 1 minute.
  • Centrifuge at 14,000 x g for 15 minutes at 4°C.
  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
  • Reconstitute the residue in 100 µL of the initial mobile phase.

2. LC-MS/MS Conditions:

  • Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).
  • Mobile Phase A: 0.1% Formic acid in water.
  • Mobile Phase B: 0.1% Formic acid in acetonitrile.
  • Gradient: A suitable gradient to separate 4-HPLA from other metabolites. For example, starting at 5% B and increasing to 95% B over several minutes.
  • Flow Rate: 0.4 mL/min.
  • Column Temperature: 40°C.
  • Mass Spectrometry: Use a triple quadrupole mass spectrometer in negative electrospray ionization (ESI) mode. Monitor the appropriate precursor and product ion transitions for 4-HPLA and the internal standard.

Table 1: Example LC-MS/MS Parameters for 4-HPLA

ParameterValue
Precursor Ion (m/z) 181.1
Product Ion (m/z) 107.1
Collision Energy (eV) -15
Ionization Mode Negative ESI
Protocol 2: GC-MS Analysis of 4-HPLA in Urine

This protocol outlines a general procedure for the analysis of 4-HPLA in urine by GC-MS, which requires a derivatization step.

1. Sample Preparation (Solid-Phase Extraction & Derivatization):

  • Acidify the urine sample to approximately pH 2 with HCl.
  • Apply the sample to a C18 SPE cartridge pre-conditioned with methanol and water.
  • Wash the cartridge with water to remove salts and polar interferences.
  • Elute 4-HPLA with methanol.
  • Evaporate the eluate to dryness.
  • Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.
  • Heat at 70°C for 60 minutes to complete the derivatization.

2. GC-MS Conditions:

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
  • Carrier Gas: Helium at a constant flow rate.
  • Injector Temperature: 250°C.
  • Oven Temperature Program: Start at a lower temperature (e.g., 80°C), hold for 2 minutes, then ramp to a higher temperature (e.g., 280°C) at a rate of 10°C/min.
  • Mass Spectrometry: Use electron ionization (EI) at 70 eV. Scan a mass range of m/z 50-550 or use selected ion monitoring (SIM) for target ions of the derivatized 4-HPLA.

Table 2: Expected Mass Fragments for Derivatized 4-HPLA (TMS derivative)

Fragment DescriptionExpected m/z
Molecular Ion [M]+ 326
[M-15]+ 311
Fragment from cleavage of C-C bond 209
Trimethylsilyl group 73

Signaling Pathways and Workflows

Metabolic Pathway of 4-HPLA from Tyrosine

4-HPLA is a metabolite of the amino acid tyrosine. In humans, tyrosine is converted to 4-hydroxyphenylpyruvate, which can then be reduced to 4-HPLA. Gut microbiota also play a significant role in the metabolism of aromatic amino acids, including tyrosine, to produce 4-HPLA.[10]

Tyrosine_Metabolism Tyrosine Tyrosine HPP 4-Hydroxyphenylpyruvate Tyrosine->HPP Tyrosine Aminotransferase Gut_Microbiota Gut Microbiota Tyrosine->Gut_Microbiota HPLA This compound (4-HPLA) HPP->HPLA Hydroxyphenylpyruvate Reductase Gut_Microbiota->HPLA

Caption: Metabolic conversion of Tyrosine to 4-HPLA in humans and by gut microbiota.

General Experimental Workflow for 4-HPLA Quantification

The following diagram illustrates a typical workflow for the quantification of 4-HPLA from biological samples.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Measurement cluster_data Data Processing Sample_Collection Biological Sample (Serum, Urine, etc.) Extraction Extraction (PPT, LLE, or SPE) Sample_Collection->Extraction Derivatization Derivatization (for GC-MS) Extraction->Derivatization Optional Analysis LC-MS/MS or GC-MS Analysis Extraction->Analysis Derivatization->Analysis Data_Processing Data Acquisition & Processing Analysis->Data_Processing Quantification Quantification & Reporting Data_Processing->Quantification

Caption: A generalized workflow for the quantification of 4-HPLA.

Troubleshooting Logic Flow for Co-eluting Peaks

This diagram provides a logical approach to troubleshooting co-eluting peaks in your chromatogram.

Troubleshooting_Logic Start Co-eluting Peak Observed Check_Purity Assess Peak Purity (Diode Array or MS Scan) Start->Check_Purity Is_Pure Is Peak Pure? Check_Purity->Is_Pure Modify_Mobile_Phase Modify Mobile Phase (pH, Organic Solvent) Is_Pure->Modify_Mobile_Phase No Resolved Peak Resolved Is_Pure->Resolved Yes Modify_Gradient Adjust Gradient Slope Modify_Mobile_Phase->Modify_Gradient Not_Resolved Still Not Resolved Change_Column Change Column Chemistry (e.g., Phenyl-Hexyl, HILIC) Modify_Gradient->Change_Column Change_Column->Resolved End Interference Identified Resolved->End

Caption: A decision-making workflow for resolving co-eluting chromatographic peaks.

References

Technical Support Center: Optimizing 3-(4-Hydroxyphenyl)lactate (HPLA) Extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction of 3-(4-Hydroxyphenyl)lactate (HPLA) from biological fluids.

Troubleshooting Guide

This section addresses specific issues that may arise during the extraction of HPLA from biological matrices like plasma, serum, and urine.

Issue 1: Low HPLA Recovery After Extraction

Q: My recovery of HPLA is significantly lower than expected after performing Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE). What are the potential causes and solutions?

A: Low recovery is a common problem in sample preparation.[1][2] The key is to identify which step of the process is responsible for the analyte loss.[3] Below are common causes and their respective solutions for both SPE and LLE methods.

For Solid-Phase Extraction (SPE):

  • Potential Cause 1: Incorrect Sorbent Selection.

    • HPLA is a polar, weakly acidic compound.[4] Using a sorbent with an inappropriate retention mechanism (e.g., a very nonpolar sorbent that doesn't retain HPLA, or one that binds it too strongly) is a primary cause of low recovery.[1]

    • Solution: Select a sorbent based on the physicochemical properties of HPLA. A reversed-phase sorbent (like C18 or a polymer-based one like HLB) is often a good starting point for polar analytes from aqueous matrices.[1][5] If retention is poor, consider a mixed-mode or ion-exchange sorbent.

  • Potential Cause 2: Insufficient Elution Solvent Strength.

    • The elution solvent may not be strong enough to desorb HPLA completely from the sorbent.[1][6]

    • Solution: Increase the strength of your elution solvent.[3] For reversed-phase SPE, this typically means increasing the percentage of the organic solvent (e.g., methanol (B129727) or acetonitrile).[2] Adjusting the pH of the elution solvent to neutralize HPLA (making it less polar) can also significantly improve elution.[1]

  • Potential Cause 3: Inadequate Sample Loading Conditions.

    • The pH of the sample may prevent HPLA from being retained on the sorbent. Also, a high flow rate during sample loading can prevent proper equilibration and binding.[1][6]

    • Solution: Adjust the sample pH to ensure HPLA is in a state that favors retention. For reversed-phase SPE, a slightly acidic pH can improve the retention of acidic compounds. Reduce the sample loading flow rate to allow sufficient time for the analyte to interact with the sorbent.[1]

  • Potential Cause 4: Cartridge Drying.

    • If the sorbent bed dries out after conditioning and equilibration but before sample loading, the retention mechanism can be compromised, leading to poor recovery.[1]

    • Solution: Ensure the sorbent bed remains wetted throughout the conditioning and equilibration steps and immediately before loading the sample. If it dries, re-wet the cartridge.[2]

For Liquid-Liquid Extraction (LLE):

  • Potential Cause 1: Incorrect Solvent Polarity and pH.

    • The polarity of the extraction solvent may not be suitable for partitioning HPLA from the aqueous biological fluid. Furthermore, the pH of the aqueous phase dictates the ionization state of HPLA, which dramatically affects its solubility in organic solvents.[7]

    • Solution: Choose an organic solvent that is immiscible with water and has an appropriate polarity to extract HPLA. Ethyl acetate (B1210297) is often a good choice for moderately polar compounds.[8] Critically, adjust the pH of the biological sample to be acidic (e.g., pH 2-3) to protonate the carboxylic acid group of HPLA, making it more neutral and more readily extracted into an organic solvent.

  • Potential Cause 2: Insufficient Phase Mixing or Separation.

    • Inadequate vortexing or mixing can lead to incomplete partitioning of HPLA into the organic phase. The formation of emulsions can also trap the analyte and lead to poor recovery after phase separation.

    • Solution: Ensure thorough mixing of the aqueous and organic phases by vortexing for an adequate amount of time (e.g., 1-2 minutes). To break emulsions, try adding salt (salting out), gentle centrifugation, or filtering through a glass wool plug.

Issue 2: Poor Reproducibility or High Variability Between Replicates

Q: I am observing high variability in HPLA concentrations between my replicate samples. What could be causing this poor reproducibility?

A: Poor reproducibility is often caused by inconsistent execution of the extraction protocol or by matrix effects.[5]

  • Potential Cause 1: Inconsistent Protocol Execution.

    • Minor variations in solvent volumes, incubation times, mixing intensity, or flow rates during SPE can lead to significant differences in recovery between samples.[1]

    • Solution: Standardize every step of the protocol. Use calibrated pipettes for accurate volume measurements. For SPE, consider using an automated or semi-automated system with a vacuum manifold to ensure consistent flow rates across all samples.

  • Potential Cause 2: Matrix Effects.

    • Matrix effects occur when co-eluting endogenous components from the biological sample (like salts, proteins, or phospholipids) interfere with the ionization of the target analyte (HPLA) in the mass spectrometer source, causing ion suppression or enhancement.[9][10] This effect can vary from sample to sample, leading to poor reproducibility.[5][11]

    • Solution: Improve the sample cleanup to remove interfering matrix components.[5] This can be achieved by optimizing the wash steps in your SPE protocol or by using a more selective extraction technique.[1] The use of a suitable internal standard, ideally a stable isotope-labeled version of HPLA, is crucial as it will be subjected to the same matrix effects and can compensate for variations.[12]

Issue 3: Presence of Interfering Peaks in Final Analysis

Q: My final chromatogram shows many interfering peaks around the retention time of HPLA. How can I get a cleaner extract?

A: Interfering peaks are typically co-extracted endogenous compounds from the biological matrix.

  • Potential Cause 1: Ineffective SPE Wash Step.

    • The wash solvent may not be strong enough to remove weakly retained interferences, or it may be too strong and cause premature elution of HPLA.[3]

    • Solution: Optimize the wash step. The goal is to use the strongest possible wash solvent that does not elute the analyte of interest. Test a series of wash solvents with increasing organic content to find the optimal composition that removes the maximum amount of interferences without losing HPLA.

  • Potential Cause 2: Non-Selective Extraction Method.

    • Methods like simple protein precipitation are fast but not very selective, often leaving many matrix components in the final extract.[8][12] LLE can also co-extract compounds with similar solubility properties.

    • Solution: Switch to a more selective sample preparation technique. SPE is generally more selective than protein precipitation or LLE.[1] Consider using an SPE sorbent with a mixed-mode or ion-exchange mechanism for higher selectivity. Additionally, optimizing the chromatographic separation (e.g., adjusting the gradient) can help resolve HPLA from interfering peaks.

Frequently Asked Questions (FAQs)

Q1: What are the best practices for sample collection and storage to ensure HPLA stability?

A: The stability of metabolites can be affected by pre-analytical factors like temperature and processing delays.[13][14][15] For plasma and serum, processing delays at room temperature and repeated freeze/thaw cycles can alter metabolomic profiles.[16] Urine samples are also sensitive to storage temperature and multiple freeze/thaw cycles.[17]

  • Collection: Use appropriate anticoagulant tubes for plasma (e.g., EDTA). For serum, allow blood to clot completely (e.g., 30-60 minutes at room temperature).[18]

  • Processing: Process samples as quickly as possible after collection. Centrifuge according to a validated protocol (e.g., 10-20 minutes at 2000 x g).[14][18] Delays before processing should be minimized and kept consistent for all samples.[16]

  • Storage: Immediately after processing, store aliquots of plasma, serum, or urine at -80°C for long-term stability. Avoid multiple freeze-thaw cycles by creating single-use aliquots.[17] Shipping samples on dry ice is recommended.

Q2: Which extraction method, Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE), is better for HPLA?

A: Both methods can be effective, and the choice depends on factors like required sample cleanliness, throughput, and available resources. SPE often provides higher recoveries and cleaner extracts compared to LLE.[1] LLE is simpler and can be cost-effective but may be less efficient and selective.[7] See the comparison table below for more details.

Q3: How can I quantitatively assess and minimize matrix effects in my LC-MS analysis of HPLA?

A: Matrix effects, which are the alteration of ionization efficiency by co-eluting compounds, are a major challenge in LC-MS bioanalysis.[9][12]

  • Assessment: The most common method is the post-extraction spike analysis.[12] You compare the peak area of HPLA in a neat solution to the peak area of HPLA spiked into a blank, extracted biological matrix. A ratio of less than 100% indicates ion suppression, while a ratio greater than 100% indicates ion enhancement.[9]

  • Minimization Strategies:

    • Improve Sample Cleanup: Use a more rigorous or selective extraction protocol (e.g., SPE) to remove interfering components like phospholipids.[5][12]

    • Optimize Chromatography: Adjust the LC gradient to separate HPLA from the region where matrix components elute.

    • Use an Internal Standard: A stable isotope-labeled (SIL) internal standard is the gold standard. It co-elutes with HPLA and experiences the same degree of ion suppression or enhancement, allowing for accurate quantification.[12]

    • Dilute the Sample: Diluting the extract can reduce the concentration of matrix components, but may also reduce the HPLA signal below the limit of quantification.

Data Presentation

Table 1: Comparison of SPE and LLE for HPLA Extraction
FeatureSolid-Phase Extraction (SPE)Liquid-Liquid Extraction (LLE)
Selectivity High; can be tuned with different sorbents.Moderate; based on analyte partitioning.
Recovery Generally high and reproducible (>80-90%).[1]Variable, can be lower than SPE.
Sample Cleanliness Excellent; effectively removes proteins, salts, phospholipids.[5]Good; removes proteins but may co-extract other lipids.
Throughput High with 96-well plates and automation.Lower, can be labor-intensive.
Solvent Consumption Lower volumes of organic solvents.Higher volumes of organic solvents.
Ease of Automation Easily automated.More difficult to automate.
Recommendation Recommended for high-sensitivity, validated bioanalysis (e.g., clinical trials).Suitable for initial discovery, method development, or when high throughput is not required.
Table 2: Common SPE Sorbent Types for Polar Analytes like HPLA
Sorbent TypeRetention MechanismRecommended Use for HPLA
Reversed-Phase (C18, C8) Hydrophobic interactionsGood starting point. Retains HPLA from aqueous samples. Elute with organic solvent (e.g., Methanol).
Polymeric Reversed-Phase (e.g., HLB) Hydrophobic and polar interactionsExcellent choice. High capacity and stable across a wide pH range, allowing for method optimization.
Mixed-Mode Anion Exchange (MAX) Anion exchange & reversed-phaseHighly selective. Retains HPLA via ion exchange (at neutral/basic pH). Wash with organic, elute with acid.
Weak Anion Exchange (WAX) Anion exchangeSelective for acidic compounds. Retains ionized HPLA. Elute by lowering the pH.

Experimental Protocols

Disclaimer: These are generalized protocols and must be optimized and validated for your specific biological matrix and analytical instrumentation.

Protocol 1: Solid-Phase Extraction (SPE) for HPLA from Plasma/Serum

This protocol uses a generic polymeric reversed-phase SPE cartridge.

  • Sample Pre-treatment:

    • Thaw plasma/serum sample on ice.

    • To 200 µL of plasma, add 600 µL of 2% formic acid in water.

    • Add an internal standard (if used).

    • Vortex for 30 seconds. Centrifuge at 10,000 x g for 5 minutes to pellet proteins.

  • SPE Cartridge Conditioning:

    • Condition a polymeric SPE cartridge (e.g., 30 mg/1 mL) with 1 mL of methanol.

    • Equilibrate the cartridge with 1 mL of water. Do not let the sorbent bed go dry.

  • Sample Loading:

    • Load the supernatant from the pre-treated sample onto the SPE cartridge at a slow, consistent flow rate (e.g., 1 mL/min).

  • Washing:

    • Wash the cartridge with 1 mL of 5% methanol in water to remove salts and other polar interferences.

  • Elution:

    • Elute HPLA from the cartridge with 1 mL of methanol into a clean collection tube. A second elution may be performed to ensure complete recovery.

  • Dry-down and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at ~40°C.

    • Reconstitute the dried extract in 100 µL of the mobile phase used for LC-MS analysis.

    • Vortex, centrifuge, and transfer the supernatant to an autosampler vial.

Protocol 2: Liquid-Liquid Extraction (LLE) for HPLA from Urine
  • Sample Pre-treatment:

    • Thaw urine sample on ice. Centrifuge at 2000 x g for 5 minutes to remove particulates.

    • To 500 µL of urine supernatant, add an internal standard (if used).

    • Acidify the sample to ~pH 3 by adding 50 µL of 1M HCl. Vortex to mix.

  • Liquid-Liquid Extraction:

    • Add 2 mL of ethyl acetate to the acidified urine sample.

    • Cap the tube and vortex vigorously for 2 minutes to ensure thorough mixing.

    • Centrifuge at 3000 x g for 10 minutes to separate the aqueous and organic layers.

  • Collection of Organic Phase:

    • Carefully transfer the upper organic layer (ethyl acetate) to a new clean tube, avoiding the aqueous layer and any interfacial precipitate.

  • Dry-down and Reconstitution:

    • Evaporate the collected organic phase to dryness under a gentle stream of nitrogen at ~40°C.

    • Reconstitute the residue in 100 µL of the mobile phase for LC-MS analysis.

    • Vortex, centrifuge, and transfer to an autosampler vial.

Visualizations

Experimental Workflows

SPE_Workflow General Solid-Phase Extraction (SPE) Workflow cluster_prep 1. Preparation cluster_extraction 2. Extraction cluster_post 3. Post-Extraction Pretreat Sample Pre-treatment (Acidify, Precipitate Proteins) Load Load Sample Pretreat->Load Condition Cartridge Conditioning (e.g., Methanol) Equilibrate Cartridge Equilibration (e.g., Water) Wash Wash Interferences (e.g., 5% Methanol) Load->Wash Elute Elute Analyte (HPLA) (e.g., 100% Methanol) Wash->Elute Dry Evaporate to Dryness Elute->Dry Reconstitute Reconstitute in Mobile Phase Dry->Reconstitute Analysis LC-MS Analysis Reconstitute->Analysis

Caption: A step-by-step workflow for HPLA extraction using SPE.

LLE_Workflow General Liquid-Liquid Extraction (LLE) Workflow cluster_prep 1. Preparation cluster_extraction 2. Extraction cluster_post 3. Post-Extraction Pretreat Sample Pre-treatment (Acidify to pH ~3) AddSolvent Add Immiscible Organic Solvent Pretreat->AddSolvent Mix Vortex Vigorously AddSolvent->Mix Separate Centrifuge to Separate Phases Mix->Separate Collect Collect Organic Layer Separate->Collect Dry Evaporate to Dryness Collect->Dry Reconstitute Reconstitute in Mobile Phase Dry->Reconstitute Analysis LC-MS Analysis Reconstitute->Analysis

Caption: A step-by-step workflow for HPLA extraction using LLE.

Troubleshooting Logic

Troubleshooting_Low_Recovery Troubleshooting Low HPLA Recovery in SPE Start Problem: Low HPLA Recovery CheckFractions Step 1: Analyze all fractions (Load, Wash, Elution) Start->CheckFractions InLoad Analyte found in LOAD fraction? CheckFractions->InLoad InWash Analyte found in WASH fraction? InLoad->InWash No Sol_Load Causes: - Incorrect sorbent - Wrong sample pH - Cartridge dried out - High flow rate InLoad->Sol_Load Yes NotInElution Analyte NOT found in ANY fraction? InWash->NotInElution No Sol_Wash Cause: - Wash solvent is too strong InWash->Sol_Wash Yes Sol_Elution Cause: - Elution solvent is too weak - Insufficient elution volume NotInElution->Sol_Elution No (Low in Elution) Sol_Degrade Possible Cause: - Analyte degraded on cartridge - Irreversibly bound NotInElution->Sol_Degrade Yes

Caption: A decision tree for troubleshooting low HPLA recovery in SPE.

References

Impact of sample collection methods on 3-(4-Hydroxyphenyl)lactate levels

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-(4-Hydroxyphenyl)lactate. Proper sample collection and handling are critical for accurate quantification of this metabolite. This guide addresses common issues that can arise during these pre-analytical steps.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the primary difference between using serum and plasma for this compound analysis?

A1: The choice between serum and plasma can impact your results. Serum is generally considered "cleaner" and more stable for metabolomics studies. However, its preparation requires a 30-60 minute clotting time at room temperature, which can lead to the degradation of some metabolites.[1][2] Plasma processing is faster, but the sample can be less stable during storage and contains anticoagulants and clotting factors that may interfere with analysis.[1]

Q2: I'm seeing unexpectedly high or low levels of this compound in my samples. What could be the cause?

A2: Several pre-analytical factors can influence this compound levels:

  • Delayed Processing: Leaving whole blood at room temperature for extended periods before centrifugation can alter metabolite concentrations. For serum, a clotting time of 30-60 minutes is standard.[2][3] For plasma, centrifugation should occur as soon as possible, ideally within 30 minutes if at room temperature or within 1-2 hours if kept at 4°C.[3]

  • Incorrect Anticoagulant (for plasma): The type of anticoagulant used can affect metabolite stability and analytical results. While specific data for this compound is limited, studies on lactate (B86563) show that different anticoagulants can lead to variations.[4][5] Lithium heparin is a common choice for metabolomics.

  • Hemolysis: The rupture of red blood cells can release their contents into the serum or plasma, altering the metabolic profile. Visually inspect your samples for a reddish tint, which indicates hemolysis, and discard any affected samples.[3]

  • Storage Conditions: Improper storage is a major source of variability. Both serum and plasma samples should be snap-frozen in liquid nitrogen and stored at -80°C for long-term stability.[1][2][6]

Q3: Can I use samples that have been stored at -20°C?

A3: For long-term storage, -80°C is strongly recommended to ensure the stability of metabolites.[6][7] Storage at -20°C may be acceptable for very short periods, but it can lead to degradation of less stable compounds over time. For critical studies, it is best to adhere to the -80°C storage guideline.

Q4: What are the best practices for shipping samples to a collaborator or a core facility?

A4: To maintain sample integrity during transit, samples should be shipped on dry ice to ensure they remain frozen.[1] It is crucial to coordinate with the receiving facility to ensure prompt receipt and proper storage upon arrival. Use a reliable courier that offers overnight shipping with temperature monitoring if possible.[1]

Data Summary

The following table summarizes the key differences between serum and plasma collection for metabolomics studies, which are relevant for the analysis of this compound.

ParameterSerumPlasmaReference
Anticoagulant NoneRequired (e.g., Heparin, EDTA)[3]
Processing Time Slower (requires 30-60 min clotting)Faster (immediate centrifugation)[1][2][3]
Composition Cleaner, no clotting factorsContains clotting factors[1]
Stability Generally more stableCan be less stable long-term[1]

Experimental Protocols

Protocol 1: Serum Collection and Processing
  • Blood Collection: Collect whole blood into a serum separator tube (SST) without any anticoagulant.[2]

  • Clotting: Allow the blood to clot at room temperature for 30-60 minutes.[2][3]

  • Centrifugation: Centrifuge the tube at 1300-3000 x g for 10 minutes at 4°C.[1][2]

  • Aliquoting: Carefully transfer the supernatant (serum) to a new, labeled cryovial.

  • Storage: Snap-freeze the aliquots in liquid nitrogen and store them at -80°C until analysis.[1][2]

Protocol 2: Plasma Collection and Processing
  • Blood Collection: Collect whole blood into a tube containing an appropriate anticoagulant (e.g., lithium heparin). Gently invert the tube several times to mix.

  • Centrifugation: Centrifuge the tube at 1300 x g for 10 minutes at 4°C as soon as possible after collection.[1]

  • Aliquoting: Transfer the supernatant (plasma) to a new, labeled cryovial.

  • Storage: Snap-freeze the aliquots in liquid nitrogen and store them at -80°C until analysis.[1]

Protocol 3: Sample Preparation for LC-MS/MS Analysis

This protocol is adapted from a validated method for the analysis of 4-hydroxyphenyllactic acid in serum.[8][9]

  • Thawing: Thaw frozen serum or plasma samples on ice.

  • Protein Precipitation: To deproteinize the sample, add cold methanol (B129727) to the serum in a 1:3 or 1:4 volume ratio (serum:methanol).[2]

  • Incubation: Briefly incubate the mixture at a low temperature to enhance protein precipitation.

  • Centrifugation: Centrifuge the mixture to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully collect the supernatant for analysis.

  • Analysis: Analyze the sample using a validated LC-MS/MS method.[8][9]

Visual Guides

experimental_workflow cluster_collection Sample Collection cluster_serum Serum Processing cluster_plasma Plasma Processing cluster_storage_analysis Storage & Analysis blood_draw Whole Blood Collection clotting Clotting (30-60 min) blood_draw->clotting Serum Tube plasma_centrifuge Centrifugation (1300g, 10 min, 4°C) blood_draw->plasma_centrifuge Plasma Tube (e.g., Heparin) serum_centrifuge Centrifugation (1300-3000g, 10 min, 4°C) clotting->serum_centrifuge serum_supernatant Collect Serum serum_centrifuge->serum_supernatant aliquot Aliquot Supernatant serum_supernatant->aliquot plasma_supernatant Collect Plasma plasma_centrifuge->plasma_supernatant plasma_supernatant->aliquot storage Snap-freeze & Store at -80°C aliquot->storage analysis LC-MS/MS Analysis storage->analysis

Caption: Blood sample processing workflow for serum and plasma.

troubleshooting_logic start Inaccurate this compound Results check_collection Review Sample Collection Protocol start->check_collection check_processing Examine Sample Processing Steps start->check_processing check_storage Verify Storage Conditions start->check_storage hemolysis Hemolysis? check_collection->hemolysis delay Processing Delay? check_processing->delay anticoagulant Correct Anticoagulant? check_processing->anticoagulant temp Storage at -80°C? check_storage->temp action_hemolysis Discard hemolyzed samples hemolysis->action_hemolysis Yes action_delay Ensure timely processing delay->action_delay Yes action_anticoagulant Use appropriate tubes anticoagulant->action_anticoagulant No action_temp Maintain cold chain temp->action_temp No

Caption: Troubleshooting logic for inaccurate results.

References

Quality control measures for 3-(4-Hydroxyphenyl)lactate analysis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 3-(4-Hydroxyphenyl)lactate Analysis

Welcome to the technical support center for the analysis of this compound (HPLA). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the general properties and storage conditions for this compound?

A1: this compound (HPLA) is a metabolite with the following properties:

PropertyValue
CAS Number 306-23-0[1][2]
Molecular Formula C₉H₁₀O₄[1][2]
Molecular Weight 182.17 g/mol [1][2]
Melting Point 140°C (in water)[1][2]
Solubility Soluble in DMF (25 mg/ml), DMSO (25 mg/ml), and Ethanol (25 mg/ml).[1][2][3]
Appearance White to almost white powder or crystal.[1][2]

For long-term stability, HPLA should be stored at -20°C, where it is stable for at least four years.[3] For short-term storage, 4°C is recommended, away from moisture and light.[1][2]

Q2: What is a typical analytical method for the quantification of HPLA in biological samples?

A2: A common and sensitive method for HPLA quantification is Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).[4][5][6][7] This method offers high selectivity and sensitivity for detecting HPLA in complex matrices like serum and urine.[6][7]

Q3: What are the key validation parameters to consider for an HPLA analytical method?

A3: Method validation ensures that the analytical procedure is suitable for its intended purpose.[8][9] Key parameters for HPLA analysis include:

Validation ParameterAcceptance Criteria
Accuracy The mean value should be within ±15% of the nominal value, except at the LLOQ, where it should not deviate by more than ±20%.[8]
Precision (Intra- and Inter-assay) The coefficient of variation (CV) should be <10%.[6][7]
Linearity and Range A linear regression should be established with a correlation coefficient (r²) > 0.99.
Lower Limit of Quantitation (LLOQ) The lowest concentration on the calibration curve that can be quantitatively determined with acceptable precision and accuracy. LLOQs for HPLA have been reported in the range of 0.02 to 0.25 µmol/L.[4][5][10]
Specificity/Selectivity The ability to differentiate and quantify the analyte in the presence of other components in the sample.[8]
Stability Analyte stability should be evaluated under various conditions (e.g., freeze-thaw, short-term benchtop, long-term storage).[6][7]

Troubleshooting Guide

This guide addresses common issues encountered during the analysis of HPLA using LC-MS/MS.

Problem 1: Poor Peak Shape (Tailing or Splitting)

Potential Cause Troubleshooting Step
Column Contamination or Degradation Flush the column with a strong solvent or replace it if flushing does not resolve the issue.[11]
Inappropriate Injection Solvent Ensure the injection solvent is of similar or weaker strength than the initial mobile phase to prevent peak distortion.[11]
Secondary Interactions with Column Adjust the mobile phase pH or try a different column chemistry to minimize secondary interactions.[11]
High Sample Load Reduce the injection volume or sample concentration.[11]

Problem 2: High Backpressure

Potential Cause Troubleshooting Step
System Blockage Check for blockages in the tubing, fittings, or guard column.[11]
Particulate Matter from Sample Filter all samples and standards before injection.[11] Install an in-line filter between the autosampler and the column.[11]
Precipitation in Mobile Phase Ensure mobile phase components are fully dissolved and miscible. Replace buffers every 24-48 hours.[11]

Problem 3: Low Signal Intensity or Poor Sensitivity

Potential Cause Troubleshooting Step
Inefficient Ionization Optimize mass spectrometer source parameters (e.g., spray voltage, gas temperatures). Acidic mobile phases can aid in the protonation of HPLA for positive ion mode.[12]
Matrix Effects Improve sample clean-up to remove interfering substances.[12] Protein precipitation is often effective.[10] Consider using an isotopically labeled internal standard to compensate for matrix effects.
Analyte Degradation Ensure proper storage and handling of samples and standards. Keep samples on ice during preparation.[13]

Problem 4: Inconsistent or Irreproducible Results

Potential Cause Troubleshooting Step
Inconsistent Sample Preparation Follow a standardized and validated sample preparation protocol. Use automated liquid handlers for improved precision if available.
Carryover from Previous Injections Inject a blank solvent after a high concentration sample to check for carryover.[14] If observed, optimize the needle wash method on the autosampler.
Unstable LC-MS System Allow the system to equilibrate sufficiently before starting the analysis. Monitor system suitability samples throughout the analytical run.

Experimental Protocols

Protocol 1: HPLA Analysis in Human Serum using UPLC-MS/MS

This protocol is a composite based on validated methods described in the literature.[4][5][6][7]

1. Preparation of Standards and Quality Control (QC) Samples:

  • Prepare a stock solution of HPLA (1.0 mg/mL) in dimethyl sulfoxide (B87167) (DMSO).[4] Store at -80°C.

  • Prepare working solutions by serially diluting the stock solution with deionized water to create calibration standards and QC samples.[4]

2. Sample Preparation (Protein Precipitation):

  • To 100 µL of serum sample, standard, or QC, add 10 µL of an internal standard working solution (e.g., a stable isotope-labeled HPLA).

  • Add 400 µL of ice-cold methanol (B129727) for protein precipitation.[4]

  • Vortex the mixture thoroughly.

  • Centrifuge at 2750 x g for 15 minutes at 4°C.[4]

  • Transfer 200 µL of the supernatant to a new plate or vial for UPLC-MS/MS analysis.[4]

3. UPLC-MS/MS Conditions:

ParameterTypical Setting
Column Atlantis C18 or equivalent reversed-phase column[6][7]
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Optimized for separation of HPLA from other metabolites.
Flow Rate 0.4 - 0.6 mL/min
Injection Volume 5 - 10 µL
Ionization Mode Negative Electrospray Ionization (ESI-)[6][7]
MRM Transition 181.1 > 135.1 (Precursor > Product)

Visualizations

HPLA_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Serum Sample Add_IS Add Internal Standard Sample->Add_IS Precipitation Protein Precipitation (Cold Methanol) Add_IS->Precipitation Centrifuge Centrifugation Precipitation->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Injection Inject into UPLC-MS/MS Supernatant->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection (MRM) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification using Calibration Curve Integration->Quantification Report Generate Report Quantification->Report

Caption: Workflow for HPLA analysis from sample preparation to data reporting.

Troubleshooting_Logic Start Poor Analytical Result CheckPeakShape Check Peak Shape Start->CheckPeakShape CheckPressure Check System Pressure Start->CheckPressure CheckIntensity Check Signal Intensity Start->CheckIntensity TailingSplitting Tailing or Splitting? CheckPeakShape->TailingSplitting HighPressure High Backpressure? CheckPressure->HighPressure LowIntensity Low Intensity? CheckIntensity->LowIntensity CheckColumn Flush/Replace Column TailingSplitting->CheckColumn Yes CheckSolvent Adjust Injection Solvent TailingSplitting->CheckSolvent Yes Resolved Issue Resolved CheckColumn->Resolved CheckSolvent->Resolved CheckForBlockage Check for Blockages HighPressure->CheckForBlockage Yes FilterSamples Filter Samples HighPressure->FilterSamples Yes CheckForBlockage->Resolved FilterSamples->Resolved OptimizeSource Optimize MS Source LowIntensity->OptimizeSource Yes ImproveCleanup Improve Sample Cleanup LowIntensity->ImproveCleanup Yes OptimizeSource->Resolved ImproveCleanup->Resolved

Caption: Logical troubleshooting flow for common HPLA analysis issues.

References

Technical Support Center: Enhancing Chromatographic Separation of 3-(4-Hydroxyphenyl)lactate Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the chromatographic separation of 3-(4-Hydroxyphenyl)lactate isomers. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: Why is the separation of this compound (HPhLA) isomers critical?

A1: this compound, a metabolite of tyrosine, exists as two enantiomers (D-HPhLA and L-HPhLA) due to a chiral center. These isomers can have different biological origins and metabolic fates. For instance, the L-form is a known human metabolite, while the D-form is often of bacterial origin and can be associated with unusual gut microflora or bacterial overgrowth.[1] Therefore, accurate enantioselective separation is crucial for applications in clinical diagnostics, biomarker discovery, and understanding metabolic pathways.[1][2]

Q2: What are the primary chromatographic techniques for separating HPhLA isomers?

A2: High-Performance Liquid Chromatography (HPLC) is the most powerful and widely used technique for resolving enantiomers of HPhLA and related lactate (B86563) compounds.[3][4] The most effective approach is direct chiral HPLC, which employs a Chiral Stationary Phase (CSP) to differentiate between the enantiomers.[2][3]

Q3: What are the main strategies to enhance the separation of HPhLA isomers?

A3: The three primary strategies for enhancing separation are:

  • Chiral Stationary Phase (CSP) Selection: Choosing a column with a chiral selector that interacts differently with each enantiomer is the most critical step. Polysaccharide-based, macrocyclic antibiotic-based, and Pirkle-type CSPs are commonly used.[5][6]

  • Mobile Phase Optimization: Systematically adjusting the composition of the mobile phase—including the type and ratio of organic solvents, buffer pH, and the use of additives—can significantly impact retention and selectivity.[7][8][9]

  • Chemical Derivatization: In some cases, chemically modifying the HPhLA molecule before (pre-column) or after (post-column) the chromatographic run can improve separation or enhance detector response.[10][11]

Troubleshooting and Optimization Guide

This guide addresses specific issues users may encounter during the separation of this compound isomers.

Issue 1: Poor Resolution or Complete Co-elution of Isomers

Question: My chromatogram shows a single broad peak or two overlapping peaks for the HPhLA isomers. How can I improve the separation?

Answer: Poor resolution is the most common challenge in chiral separations. It indicates that the chromatographic system is not adequately differentiating between the two enantiomers. The following steps provide a logical workflow for troubleshooting this issue.

Start Poor or No Resolution CSP 1. Evaluate Chiral Stationary Phase (CSP) Start->CSP MobilePhase 2. Optimize Mobile Phase Start->MobilePhase Temp 3. Adjust Column Temperature Start->Temp Deriv 4. Consider Derivatization Start->Deriv CSP_Sol1 Switch to alternative CSP type (e.g., Polysaccharide vs. Macrocyclic) CSP->CSP_Sol1 MobilePhase_Sol1 Modify organic solvent type (ACN vs. MeOH) & percentage MobilePhase->MobilePhase_Sol1 MobilePhase_Sol2 Adjust mobile phase pH (Crucial for acidic HPhLA) MobilePhase->MobilePhase_Sol2 Temp_Sol1 Decrease temperature to enhance enthalpic differences (check van't Hoff plot) Temp->Temp_Sol1 Deriv_Sol1 Use pre-column derivatization to form diastereomers, separable on achiral columns Deriv->Deriv_Sol1

Caption: Troubleshooting workflow for poor isomer resolution.

  • Possible Cause 1: Inappropriate Chiral Stationary Phase (CSP). The selectivity of the column is insufficient for HPhLA.

    • Solution: The choice of CSP is paramount. Polysaccharide-based columns (e.g., amylose (B160209) or cellulose (B213188) derivatives) and macrocyclic antibiotic columns (e.g., teicoplanin or ristocetin-based) have shown high efficiency for separating lactic acid and its derivatives.[3][5] If one type does not provide separation, trying a column from a different class is a standard approach.[4]

  • Possible Cause 2: Suboptimal Mobile Phase Composition. The mobile phase conditions are not creating sufficient differential interaction with the stationary phase.

    • Solution:

      • Organic Modifier: Switch between common reversed-phase organic solvents like acetonitrile (B52724) and methanol (B129727). These solvents have different properties; methanol is more acidic, while acetonitrile can engage in dipole-dipole interactions, which can alter selectivity.[9] A 10% change in the organic modifier concentration can change retention by a factor of 2-3.[9]

      • pH Control: HPhLA is an ionizable compound with both a carboxylic acid and a phenolic hydroxyl group. The pH of the mobile phase is critical as it affects the ionization state of the analyte.[8] For robust methods, adjust the mobile phase pH to be at least 1-2 units away from the analyte's pKa. Using a buffer (e.g., ammonium (B1175870) acetate, phosphate (B84403) buffer) is essential for stable retention times.[9][12]

  • Possible Cause 3: Inadequate Temperature. Temperature affects the thermodynamics of the chiral recognition process.

    • Solution: Use a column thermostat to maintain a stable temperature. Lowering the temperature often improves resolution for enantiomeric separations that are enthalpically driven, though it will increase analysis time and backpressure.[3][13][14] Running separations at different temperatures (e.g., 10°C, 25°C, 40°C) can help determine the optimal condition.

Issue 2: Excessive Peak Tailing

Question: My isomer peaks are asymmetrical with a pronounced tail. What is causing this and how can I fix it?

Answer: Peak tailing is often caused by unwanted secondary interactions between the analyte and the stationary phase or by column overload.

  • Possible Cause 1: Secondary Silanol (B1196071) Interactions. Residual silanol groups on the silica (B1680970) support of the column can interact strongly with the carboxyl group of HPhLA, causing tailing.

    • Solution:

      • Use an End-Capped Column: Modern, high-quality columns are typically end-capped to minimize free silanols.

      • Adjust Mobile Phase pH: Operating at a lower pH (e.g., using 0.1% formic or acetic acid) can suppress the ionization of both the analyte's carboxyl group and the residual silanols, reducing this unwanted interaction.[15]

      • Add a Competing Base: For some applications, adding a small amount of a competing base like triethylamine (B128534) (TEA) to the mobile phase can mask the active silanol sites.[15]

  • Possible Cause 2: Column Overload. Injecting too much sample can saturate the stationary phase, leading to peak distortion.

    • Solution: Reduce the concentration of the sample or decrease the injection volume. Perform a loading study by injecting progressively smaller amounts to see if peak shape improves.

Issue 3: Irreproducible Retention Times

Question: The retention times for my HPhLA peaks are shifting between runs. Why is this happening?

Answer: Retention time variability compromises the reliability of your analysis. The primary causes are instability in the mobile phase or temperature fluctuations.

  • Possible Cause 1: Mobile Phase Instability. The composition or pH of the mobile phase is changing over time.

    • Solution:

      • Use a Buffer: As HPhLA is ionizable, an unbuffered mobile phase is highly susceptible to pH shifts, which will drastically alter retention times. Use a buffer within its effective buffering range (pKa ± 1).[12]

      • Prepare Fresh Mobile Phase: Prepare mobile phases daily and ensure components are fully dissolved and mixed.

      • Degas the Mobile Phase: Dissolved gases can form bubbles in the pump, leading to pressure fluctuations and variable flow rates. Degas the mobile phase before use.[16]

  • Possible Cause 2: Temperature Fluctuations. Ambient temperature changes can affect mobile phase viscosity and separation thermodynamics.

    • Solution: Always use a thermostatically controlled column compartment to maintain a constant temperature.[16]

Data Presentation

Table 1: Performance of Different Chiral Stationary Phases for Lactate Analogs

Chiral Stationary Phase (CSP) TypeCSP NameAnalyteMobile PhaseResolution (Rₛ)Selectivity (α)Reference
Macrocyclic GlycopeptideChirobiotic TLactic AcidACN / 0.03 M Ammonium Acetate (85:15)1.9-[3][5][17]
Macrocyclic GlycopeptideChirobiotic RLactic AcidACN / 0.03 M Ammonium Acetate (85:15)1.7-[3][5][17]
Polysaccharide-BasedChiralpak IA2-Nitrobenzyl Lactaten-Hexane / 2-Propanol (80:20)3.571.13[5]
Pirkle-Type(R,R)-Whelk-O22-Nitrobenzyl Lactaten-Hexane / 2-Propanol--[5]

Data for lactic acid and its derivative are presented as a proxy for HPhLA, illustrating the effectiveness of these CSP classes.

Experimental Protocols

Protocol 1: Chiral HPLC using a Macrocyclic Antibiotic-Based CSP

This protocol is based on established methods for separating lactic acid enantiomers, which can be adapted for HPhLA.[2][3]

  • Column: Astec® CHIROBIOTIC® T or R, 250 x 4.6 mm, 5 µm.

  • Mobile Phase: Acetonitrile and 30 mM Ammonium Acetate. Start with a ratio of 85:15 (v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection: UV at 210 nm or Mass Spectrometry (MS) for higher sensitivity and specificity.[2][3]

  • Sample Preparation: Dissolve the HPhLA standard or extracted sample in the mobile phase to a concentration of approximately 0.1-1 mg/mL. Filter through a 0.22 µm syringe filter before injection.

  • Optimization: If resolution is insufficient, systematically vary the percentage of acetonitrile (e.g., from 90% down to 80%) and the column temperature (e.g., from 15°C to 35°C).

Protocol 2: Pre-column Derivatization for Fluorescence Detection

If UV sensitivity is low or if separation on available chiral columns is unsuccessful, derivatization can be employed. This creates a fluorescent derivative for enhanced detection and may alter chromatographic properties to improve separation.[10]

Start Start: HPhLA Sample Step1 Add Derivatization Reagent (e.g., 9-CMA in ACN) Start->Step1 Step 1 Step2 Incubate (e.g., 30 min at 70°C) Step1->Step2 Step 2 Step3 Inject Derivatized Sample into HPLC System Step2->Step3 Step 3 Step4 Separation on Chiral or Achiral RP Column Step3->Step4 Step 4 Step5 Fluorescence Detection (e.g., Ex: 365 nm, Em: 410 nm) Step4->Step5 Step 5 End End: Quantified Peaks Step5->End

References

Minimizing degradation of 3-(4-Hydroxyphenyl)lactate during sample preparation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with practical solutions for minimizing the degradation of 3-(4-Hydroxyphenyl)lactate (HPLA) during sample preparation. The information is presented in a question-and-answer format to directly address common issues encountered in the laboratory.

Troubleshooting Guide

This guide addresses specific issues that can lead to inaccurate HPLA measurements due to degradation.

Issue 1: Low or Inconsistent Recovery of HPLA

Potential CauseRecommended Solution
Oxidative Degradation As a phenolic compound, HPLA is highly susceptible to oxidation, which can be catalyzed by exposure to air (oxygen), light, or trace metal impurities.[1][2] This often results in the formation of colored species like quinones.[1] To mitigate this: • Work with degassed solvents to remove dissolved oxygen.[2] • Consider adding an antioxidant such as ascorbic acid (0.1-1% w/v) or butylated hydroxytoluene (BHT) (0.01-0.1% w/v) to your samples and solvents.[2] • Minimize exposure to air by working under an inert atmosphere (e.g., nitrogen or argon) whenever possible.[1]
Photodegradation Exposure to light can accelerate the degradation of phenolic compounds.[3] • Protect samples from light by using amber-colored vials or by wrapping sample containers in aluminum foil.[2][3] • Conduct sample preparation steps in a dimly lit area when feasible.[2]
Thermal Degradation Elevated temperatures can increase the rate of chemical degradation.[4][5] • Keep samples on ice or at 4°C throughout the entire sample preparation process.[2] • Avoid any prolonged exposure of samples to room temperature.[2] For long-term storage, freezing samples at -80°C is recommended to maintain stability.[3][6]
Unfavorable pH The stability of HPLA is pH-dependent. Neutral or alkaline conditions can promote the degradation of phenolic compounds.[2] • Maintain samples and solutions in an acidic environment (e.g., pH 2-4) to enhance stability.[2][7] Acidification also helps ensure HPLA is in an uncharged state, which can improve extraction efficiency.[7]
Enzymatic Degradation For biological samples (e.g., plasma, serum, tissue), endogenous enzymes can metabolize HPLA. • For plasma or serum samples, consider adding a broad-spectrum enzyme inhibitor cocktail immediately after collection.[2] • Process biological samples as quickly as possible after collection to minimize enzymatic activity.[8]
Adsorption to Labware HPLA can adsorb to the surfaces of standard glass or plastic labware, leading to lower recovery. • Use silanized glassware or polypropylene (B1209903) tubes to minimize the non-specific binding of the analyte to container surfaces.[2]

Issue 2: Appearance of Unknown Peaks in Chromatograms

Potential CauseRecommended Solution
Formation of Degradation Products The appearance of new or unexpected peaks in your chromatogram may indicate the formation of byproducts from the oxidation or hydrolysis of HPLA.[2] • Review the entire sample handling and preparation workflow to identify and address potential causes of degradation as detailed in "Issue 1".[2]
Matrix Effects In complex biological samples, interfering substances from the sample matrix can co-elute with HPLA or appear as distinct peaks. • Optimize the sample clean-up procedure. Techniques such as protein precipitation followed by solid-phase extraction (SPE) can effectively remove interfering substances.[2][9]

Frequently Asked Questions (FAQs)

Q1: Why is this compound so susceptible to degradation? A1: As a phenolic compound, this compound contains a hydroxyl group attached to an aromatic ring.[1] This structure is prone to oxidation, a process that can be accelerated by factors such as elevated temperature, exposure to light and oxygen, and neutral or alkaline pH conditions.[1][2]

Q2: What are the ideal storage conditions for HPLA stock solutions and biological samples? A2: For long-term stability, HPLA stock solutions and biological samples should be stored at -80°C in airtight containers that are protected from light.[2][3][6] For short-term storage during sample preparation, samples should be kept on ice or refrigerated at 4°C.[2]

Q3: Which antioxidants are recommended and at what concentration? A3: Ascorbic acid (0.1-1% w/v) and butylated hydroxytoluene (BHT) (0.01-0.1% w/v) are commonly used antioxidants that can be added to samples and solvents to prevent oxidative degradation.[2]

Q4: What is the optimal pH range for maintaining HPLA stability during sample preparation? A4: Acidic conditions are generally recommended to minimize the degradation of phenolic compounds.[2] For analytical procedures involving extraction from biological fluids, adjusting the sample pH to approximately 2 can improve both stability and extraction efficiency.[7]

Q5: How can I confirm that my analytical method is "stability-indicating" for HPLA? A5: A stability-indicating method is one that can accurately quantify the analyte in the presence of its degradation products.[2] To validate your method, you should perform forced degradation studies. This involves intentionally subjecting HPLA samples to stress conditions (e.g., acid, base, oxidation, heat, light) and then analyzing the stressed samples to ensure that any degradation products are chromatographically separated from the parent HPLA peak.[2]

Experimental Protocols

Protocol 1: Recommended General Sample Preparation Workflow

This protocol provides a step-by-step guide for processing samples while minimizing HPLA degradation.

  • Reagent Preparation:

    • Prepare all aqueous solutions using HPLC-grade water that has been degassed.

    • Ensure all organic solvents are of high purity and are degassed prior to use.[2]

    • Consider adding an antioxidant like ascorbic acid to a final concentration of 0.1% (w/v) to all buffers and solutions used for sample processing.[2]

  • Sample Handling:

    • Perform all sample handling steps on ice or in a refrigerated environment (4°C).[2]

    • Use amber-colored microcentrifuge tubes or wrap clear tubes in aluminum foil to protect samples from light.[2][3]

    • If working with biological tissues, perform homogenization quickly in a pre-chilled, acidic buffer containing antioxidants.

  • Extraction (for Biological Samples):

    • Follow a validated extraction protocol, such as protein precipitation or liquid-liquid extraction (see Protocol 2).

    • Ensure all centrifugation steps are carried out in a refrigerated centrifuge (4°C).[7]

  • Solvent Evaporation (if applicable):

    • If the extraction solvent needs to be evaporated, use a gentle stream of nitrogen gas at a low temperature (e.g., <40°C).[7]

  • Reconstitution and Analysis:

    • Reconstitute the dried extract in a pre-chilled, acidic mobile phase.

    • Transfer the reconstituted sample to an amber autosampler vial for analysis.

    • Maintain the autosampler at a low temperature (e.g., 4°C) during the analytical run.[7]

Protocol 2: Protein Precipitation for HPLA Extraction from Serum/Plasma

This protocol is adapted from validated methods for analyzing HPLA in serum.[7]

  • Aliquot 100 µL of serum or plasma into a pre-chilled 1.5 mL polypropylene microcentrifuge tube.

  • Add 10 µL of an internal standard working solution (if used).

  • Add 400 µL of ice-cold methanol (B129727) to precipitate proteins.[7]

  • Vortex the sample vigorously for 30 seconds to ensure thorough mixing.

  • Incubate the sample at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifuge the sample at a high speed (e.g., 14,000 x g) for 15 minutes at 4°C.[7][10]

  • Carefully transfer the supernatant to a new, pre-chilled amber tube for analysis or further processing.[7]

Visualizations

G cluster_collection Sample Collection & Initial Handling cluster_extraction Extraction cluster_analysis Analysis Preparation Sample Collect Sample (e.g., Plasma, Urine) Chill Immediately Place on Ice (4°C) Sample->Chill Protect Use Amber Vials or Foil (Protect from Light) Chill->Protect Antioxidant Add Antioxidant & Enzyme Inhibitors (if needed) Protect->Antioxidant Precipitation Protein Precipitation (e.g., Cold Methanol) Antioxidant->Precipitation Centrifuge Centrifuge at 4°C Precipitation->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Evaporate Evaporate Solvent (Nitrogen, <40°C) Supernatant->Evaporate Reconstitute Reconstitute in Cold Mobile Phase Evaporate->Reconstitute Analyze Transfer to Autosampler (4°C) for LC-MS/MS Analysis Reconstitute->Analyze

Caption: Recommended workflow for sample preparation to minimize HPLA degradation.

G Lactate (B86563) Lactate / HPLA MCT MCT Transporter Lactate->MCT Intracellular Entry GPR81 GPR81 Receptor Lactate->GPR81 Extracellular Binding NFkB NF-κB Pathway MCT->NFkB HIF HIF-1α Stability MCT->HIF Inflammation Modulation of Inflammation GPR81->Inflammation Angiogenesis Angiogenesis NFkB->Angiogenesis HIF->Angiogenesis

Caption: Generalized signaling pathways influenced by lactate and its derivatives.

References

Validation & Comparative

Validating 3-(4-Hydroxyphenyl)lactate as a Biomarker for Post-Neurosurgical Meningitis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The early and accurate diagnosis of post-neurosurgical meningitis (PNM) is a critical challenge in clinical practice. Differentiating bacterial from aseptic meningitis is often complex due to overlapping clinical presentations and the limitations of conventional cerebrospinal fluid (CSF) analysis. This guide provides an objective comparison of a novel biomarker, 3-(4-Hydroxyphenyl)lactate (HPLA), with established and alternative biomarkers for the diagnosis of PNM, supported by experimental data and detailed methodologies.

Comparative Analysis of Diagnostic Biomarkers

The diagnostic performance of a biomarker is crucial for its clinical utility. The following table summarizes the key performance indicators for HPLA and other commonly used or investigated biomarkers in the context of post-neurosurgical meningitis.

BiomarkerMethodCut-off ValueSensitivity (%)Specificity (%)Area Under the Curve (AUC)Key Findings & Limitations
This compound (HPLA) HPLC-MS/MS≥ 0.9 µmol/L66.6782.690.734A microbial metabolite, suggesting specificity for bacterial infection. A concentration ≥ 0.9 µmol/L was associated with a 9.6 times higher risk of bacterial complications.[1][2] Further validation in larger cohorts is needed.
CSF Lactate (B86563) Enzymatic/Colorimetric3.45 - 4.0 mmol/L90 - 9778 - 91.60.96 - 0.98Widely used and readily available. A meta-analysis showed high sensitivity and specificity.[3][4][5] Can be elevated in other non-infectious neurological conditions.
Procalcitonin (PCT) in CSF Immunoassay (ECLIA)0.075 - 0.12 ng/mL68 - 85.751.6 - 730.746 - 0.767More specific for bacterial infections than other inflammatory markers.[6][7] Lower sensitivity compared to CSF lactate. Cut-off values vary across studies.[7]
Interleukin-6 (IL-6) in CSF Immunoassay (ELISA/ECLIA)>270 pg/mL92.3 - 96.354.17 - 89.50.785 - 0.962A sensitive marker of inflammation.[1] However, it is a non-specific biomarker and can be elevated in various inflammatory conditions of the central nervous system.[1]

Experimental Protocols

Detailed and standardized experimental protocols are essential for the reproducibility and comparison of biomarker studies.

Measurement of this compound (HPLA) in CSF by HPLC-MS/MS

This protocol describes a general method for the quantification of HPLA in cerebrospinal fluid using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).

a. Sample Preparation (Protein Precipitation):

  • Thaw frozen CSF samples on ice.

  • To 100 µL of CSF in a microcentrifuge tube, add 400 µL of ice-cold methanol (B129727) or acetonitrile (B52724) (containing an appropriate internal standard, e.g., a stable isotope-labeled HPLA).

  • Vortex the mixture for 30 seconds to precipitate proteins.

  • Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube for analysis.

b. Chromatographic Separation:

  • HPLC System: A high-performance liquid chromatography system.

  • Column: A C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over a specified time (e.g., 10 minutes).

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5-10 µL.

c. Mass Spectrometric Detection:

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray ionization (ESI) in negative ion mode.

  • Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for HPLA and the internal standard.

    • Example Transition for HPLA: m/z 181.05 -> 135.04

  • Data Analysis: Quantify HPLA concentration by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of HPLA.

Measurement of CSF Lactate

This is a widely available automated clinical chemistry assay.

a. Sample Handling:

  • Collect CSF in a sterile tube.

  • Transport the sample to the laboratory immediately on ice to minimize metabolic changes.

  • Centrifuge the sample at 2000 x g for 10 minutes at 4°C to remove any cells or debris.

b. Measurement:

  • Method: Enzymatic or colorimetric assay.

  • Analyzer: Automated clinical chemistry analyzer.

  • Principle: Lactate is oxidized by lactate oxidase to produce pyruvate (B1213749) and hydrogen peroxide. The hydrogen peroxide is then used in a colorimetric reaction that is measured spectrophotometrically.

Measurement of Procalcitonin (PCT) in CSF

a. Sample Handling:

  • Collect CSF in a sterile tube.

  • Centrifuge the sample at 2000 x g for 10 minutes at 4°C.

  • The supernatant can be used for immediate analysis or stored at -80°C.

b. Measurement:

  • Method: Electrochemiluminescence immunoassay (ECLIA) or a similar sensitive immunoassay.

  • Analyzer: Automated immunoassay analyzer (e.g., Roche Cobas series).

  • Principle: A sandwich immunoassay format where PCT in the sample binds to two different antibodies, one of which is labeled for detection. The signal generated is proportional to the concentration of PCT.

Measurement of Interleukin-6 (IL-6) in CSF

a. Sample Handling:

  • Collect CSF in a sterile tube.

  • Centrifuge the sample at 2000 x g for 10 minutes at 4°C.

  • The supernatant should be aliquoted and stored at -80°C until analysis to avoid freeze-thaw cycles.

b. Measurement:

  • Method: Enzyme-Linked Immunosorbent Assay (ELISA) or Electrochemiluminescence immunoassay (ECLIA).

  • Principle (ELISA):

    • A microplate is coated with a capture antibody specific for IL-6.

    • The CSF sample is added, and any IL-6 present binds to the capture antibody.

    • A detection antibody, conjugated to an enzyme, is added and binds to the captured IL-6.

    • A substrate for the enzyme is added, and the resulting color change is measured spectrophotometrically. The intensity of the color is proportional to the IL-6 concentration.

Visualizations

Diagnostic Workflow and Signaling Pathway

The following diagrams illustrate the diagnostic workflow for post-neurosurgical meningitis and the proposed microbial origin of HPLA.

Diagnostic_Workflow cluster_0 Initial Clinical Suspicion cluster_1 Initial Investigations cluster_2 Biomarker Analysis cluster_3 Diagnosis and Treatment Clinical_Signs Clinical Signs of Meningitis (Fever, Headache, Nuchal Rigidity) Lumbar_Puncture Lumbar Puncture (CSF Collection) Clinical_Signs->Lumbar_Puncture CSF_Analysis Routine CSF Analysis (Cell Count, Glucose, Protein) Lumbar_Puncture->CSF_Analysis Biomarkers Biomarker Measurement CSF_Analysis->Biomarkers HPLA This compound (HPLC-MS/MS) Biomarkers->HPLA Lactate CSF Lactate (Enzymatic Assay) Biomarkers->Lactate PCT Procalcitonin (Immunoassay) Biomarkers->PCT IL6 Interleukin-6 (Immunoassay) Biomarkers->IL6 Diagnosis Differential Diagnosis HPLA->Diagnosis Lactate->Diagnosis PCT->Diagnosis IL6->Diagnosis Bacterial Bacterial Meningitis Diagnosis->Bacterial Aseptic Aseptic Meningitis Diagnosis->Aseptic Treatment Initiate Appropriate Treatment Bacterial->Treatment Aseptic->Treatment

Caption: Diagnostic workflow for post-neurosurgical meningitis.

HPLA_Pathway cluster_0 Host Environment (CSF) cluster_1 Bacterial Metabolism cluster_2 Biomarker Detection Tyrosine Tyrosine (from host) Bacteria Invading Bacteria (e.g., Staphylococci) Tyrosine->Bacteria uptake Metabolism Bacterial Enzymatic Conversion Bacteria->Metabolism HPLA_product This compound (HPLA) Metabolism->HPLA_product produces Detection Elevated HPLA in CSF (Detected by HPLC-MS/MS) HPLA_product->Detection Diagnosis Indication of Bacterial Meningitis Detection->Diagnosis

Caption: Proposed microbial origin of this compound.

Conclusion

This compound is a promising biomarker for the diagnosis of post-neurosurgical bacterial meningitis, offering good specificity due to its microbial origin. While its sensitivity may be lower than that of CSF lactate, its combination with other markers like the highly sensitive IL-6 could improve overall diagnostic accuracy. Further large-scale validation studies are warranted to establish a definitive role for HPLA in the clinical management of post-neurosurgical meningitis. The detailed protocols and comparative data provided in this guide aim to facilitate such research and aid in the development of more precise diagnostic strategies.

References

3-(4-Hydroxyphenyl)lactate versus procalcitonin for sepsis diagnosis

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to 3-(4-Hydroxyphenyl)lactate and Procalcitonin (B1506340) for Sepsis Diagnosis

For researchers, scientists, and drug development professionals, the early and accurate diagnosis of sepsis is a critical challenge. This guide provides an objective comparison of two potential biomarkers: this compound (HPL), an emerging metabolic marker, and Procalcitonin (PCT), a widely studied and utilized biomarker for sepsis.

Performance Data

The diagnostic performance of HPL and PCT in sepsis diagnosis is summarized in the table below. It is important to note that while PCT has been extensively studied in large cohorts and meta-analyses, the data for HPL is currently more limited.

BiomarkerParameterValuePatient Cohort
This compound (HPL) Sensitivity75%Post-cardiosurgery patients with severe sepsis[1]
Specificity66.4%Post-cardiosurgery patients with severe sepsis[1]
Procalcitonin (PCT) Sensitivity (mean)77%Critically ill patients[2]
Specificity (mean)79%Critically ill patients[2]
Area Under the Curve (AUC)0.85Adult patients with sepsis[2]

Experimental Protocols

Measurement of this compound (HPL)

HPL is typically measured in blood samples using mass spectrometry-based techniques, which are common in metabolomics studies.

Patient Cohort and Sample Collection: In a key study, blood samples were collected from adult patients who had undergone cardiosurgery. The study included groups with severe sepsis, local infection complications, non-infectious complications, smooth recovery, and healthy volunteers.[1]

Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)

  • Sample Preparation: Blood serum is deproteinized.

  • Extraction: Phenylcarboxylic acids, including HPL, are extracted from the serum.

  • Derivatization: The extracted acids are derivatized to make them volatile for GC-MS analysis.

  • Quantification: The concentration of HPL is determined by GC-MS, which separates the compounds and detects them based on their mass-to-charge ratio.[3]

A more recent method using ultra-high-pressure liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) has also been developed for the sensitive measurement of HPL and other metabolites in human serum. This method involves protein precipitation with methanol (B129727) followed by UPLC-MS/MS analysis.[4][5]

Measurement of Procalcitonin (PCT)

PCT is a well-established biomarker, and various commercial assays are available for its measurement in clinical practice.

Patient Cohort and Sample Collection: PCT levels are typically measured in serum or plasma from patients with suspected infections or sepsis.[6]

Analytical Method: Immunoassays PCT is commonly measured using automated immunoassays, such as immunoluminometric, enzyme-linked immunofluorescent, or chemiluminescent assays. These assays utilize antibodies that specifically bind to PCT. The signal generated from the antibody-antigen interaction is proportional to the concentration of PCT in the sample.[6] These assays are widely available on various clinical chemistry analyzers.

Signaling Pathways and Experimental Workflow

Procalcitonin Synthesis Pathway in Sepsis

In healthy individuals, the production of PCT is primarily restricted to the C-cells of the thyroid gland and is suppressed in other tissues.[2][6] During a bacterial infection, microbial toxins like lipopolysaccharide (LPS) and pro-inflammatory cytokines such as IL-6 and TNF-α trigger the widespread expression of the CALC-1 gene in multiple tissues throughout the body.[2][6][7] This leads to a significant increase in the synthesis and release of PCT into the bloodstream.[2][6]

PCT_Pathway cluster_infection Bacterial Infection cluster_host_response Host Immune Response cluster_gene_expression Systemic Gene Expression cluster_synthesis Protein Synthesis Bacterial Toxins (LPS) Bacterial Toxins (LPS) Inflammatory Cytokines (IL-6, TNF-α) Inflammatory Cytokines (IL-6, TNF-α) Bacterial Toxins (LPS)->Inflammatory Cytokines (IL-6, TNF-α) Stimulates CALC-1 Gene Expression (Multiple Tissues) CALC-1 Gene Expression (Multiple Tissues) Bacterial Toxins (LPS)->CALC-1 Gene Expression (Multiple Tissues) Direct Induction Inflammatory Cytokines (IL-6, TNF-α)->CALC-1 Gene Expression (Multiple Tissues) Indirect Induction Procalcitonin (PCT) Synthesis Procalcitonin (PCT) Synthesis CALC-1 Gene Expression (Multiple Tissues)->Procalcitonin (PCT) Synthesis

Caption: Procalcitonin (PCT) induction pathway during bacterial infection.

General Experimental Workflow for Sepsis Biomarker Comparison

The workflow for comparing the diagnostic accuracy of sepsis biomarkers like HPL and PCT typically involves several key steps, from patient recruitment to statistical analysis.

Biomarker_Workflow cluster_patient Patient Cohort cluster_lab Laboratory Analysis cluster_analysis Data Analysis Patient Recruitment Patient Recruitment Clinical Assessment Clinical Assessment Patient Recruitment->Clinical Assessment Sample Collection (Blood) Sample Collection (Blood) Clinical Assessment->Sample Collection (Blood) Biomarker Measurement (HPL & PCT) Biomarker Measurement (HPL & PCT) Sample Collection (Blood)->Biomarker Measurement (HPL & PCT) Statistical Analysis (ROC, Sensitivity, Specificity) Statistical Analysis (ROC, Sensitivity, Specificity) Biomarker Measurement (HPL & PCT)->Statistical Analysis (ROC, Sensitivity, Specificity) Comparison of Diagnostic Performance Comparison of Diagnostic Performance Statistical Analysis (ROC, Sensitivity, Specificity)->Comparison of Diagnostic Performance

Caption: Experimental workflow for comparing sepsis biomarkers.

Logical Relationship in Diagnostic Comparison

The comparison between HPL and PCT for sepsis diagnosis is based on evaluating their respective abilities to accurately identify patients with sepsis.

Diagnostic_Comparison Sepsis Diagnosis Sepsis Diagnosis HPL Measurement HPL Measurement Sepsis Diagnosis->HPL Measurement Evaluated by PCT Measurement PCT Measurement Sepsis Diagnosis->PCT Measurement Evaluated by Diagnostic Accuracy Diagnostic Accuracy HPL Measurement->Diagnostic Accuracy PCT Measurement->Diagnostic Accuracy

Caption: Logical relationship in HPL vs. PCT diagnostic comparison.

References

The Tale of Two Lactates: A Comparative Analysis of 3-(4-Hydroxyphenyl)lactate and Lactate in Sepsis

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the comparative prognostic value and underlying biology of lactate (B86563) and 3-(4-Hydroxyphenyl)lactate in septic patients, offering insights for researchers and clinicians in critical care.

Sepsis, a life-threatening organ dysfunction caused by a dysregulated host response to infection, remains a major challenge in critical care medicine. Early diagnosis and accurate risk stratification are paramount for improving patient outcomes. In the quest for reliable biomarkers, both lactate and, more recently, this compound (HPLA) have emerged as significant indicators of metabolic derangement and disease severity in sepsis. This guide provides a comprehensive comparison of these two metabolites, summarizing available quantitative data, detailing experimental protocols for their measurement, and illustrating their associated signaling pathways.

While extensive research has established lactate as a cornerstone of sepsis management, emerging evidence from metabolomics studies has highlighted HPLA as a novel biomarker associated with mortality in septic patients.[1][2] This comparison aims to provide a clear, data-driven overview for researchers, scientists, and drug development professionals.

Quantitative Data Summary

MetaboliteHealthy Control (Serum/Plasma)Sepsis (Serum/Plasma)Septic Shock (Serum/Plasma)Prognostic Significance
Lactate 1-2 mmol/L> 2 mmol/L> 2 mmol/L (often > 4 mmol/L)Levels > 4 mmol/L are associated with a significantly increased risk of mortality.[3][4][5] Lactate clearance is a key prognostic indicator.[3]
This compound (HPLA) 1.2-1.7 µmol/LSignificantly elevated, can reach 5-10 µmol/L or higher (in some cases up to 100 µmol/L)Elevated, associated with non-survivorsIncreased levels are associated with 28-day mortality in critically ill patients.[1][2]

Experimental Protocols

Accurate measurement of lactate and HPLA is crucial for their clinical and research applications. The following are detailed methodologies for their quantification in biological samples.

Measurement of Lactate

Method: Enzymatic-Colorimetric Assay

Principle: Lactate dehydrogenase (LDH) catalyzes the oxidation of lactate to pyruvate, with the concomitant reduction of NAD+ to NADH. The resulting NADH is then used to reduce a probe, generating a colored product that can be measured spectrophotometrically.

Procedure:

  • Sample Collection and Preparation:

    • Collect whole blood in tubes containing a glycolysis inhibitor (e.g., sodium fluoride/potassium oxalate).

    • Centrifuge at 2,000-3,000 x g for 10 minutes at 4°C to separate plasma.

    • Alternatively, serum can be used, but plasma is preferred to minimize lactate production by red blood cells.

    • Deproteinize samples using a 10 kDa molecular weight cut-off spin filter to remove LDH, which can interfere with the assay.

  • Assay:

    • Prepare a standard curve using known concentrations of lactate.

    • Add plasma/serum samples and standards to a 96-well plate.

    • Add a reaction mix containing lactate dehydrogenase, NAD+, and a colorimetric probe.

    • Incubate at room temperature for 30 minutes, protected from light.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Quantification:

    • Calculate the lactate concentration in the samples by comparing their absorbance to the standard curve.

Measurement of this compound (HPLA)

Method: Ultra-High-Pressure Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

Principle: This method offers high sensitivity and specificity for the quantification of HPLA. The sample is first deproteinized, and then HPLA is separated from other components by UPLC and detected by a mass spectrometer.

Procedure:

  • Sample Collection and Preparation:

    • Collect serum or plasma samples.

    • To 100 µL of serum/plasma, add 400 µL of a precipitation agent (e.g., methanol (B129727) containing an internal standard like 4-hydroxyphenylpropionic acid).

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C.

    • Collect the supernatant for analysis.

  • UPLC-MS/MS Analysis:

    • Chromatographic Separation:

      • Inject the supernatant onto a reverse-phase UPLC column (e.g., C18).

      • Use a gradient elution with a mobile phase consisting of two solvents (e.g., A: 0.1% formic acid in water, B: 0.1% formic acid in acetonitrile).

    • Mass Spectrometric Detection:

      • Utilize a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in negative ion mode.

      • Monitor the specific precursor-to-product ion transition for HPLA (e.g., m/z 181.05 -> 135.04).

      • Monitor the transition for the internal standard.

  • Quantification:

    • Construct a calibration curve using known concentrations of HPLA standards.

    • Determine the concentration of HPLA in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Signaling Pathways and Biological Roles

The elevation of lactate and HPLA in sepsis reflects distinct yet interconnected pathophysiological processes.

Lactate Signaling in Sepsis

Lactate is no longer considered merely a waste product of anaerobic metabolism but a key signaling molecule that modulates immune responses. In sepsis, elevated lactate levels are driven by both tissue hypoxia and accelerated aerobic glycolysis.

Lactate_Signaling_in_Sepsis cluster_extracellular Extracellular cluster_cell Immune Cell Lactate_ext Lactate MCT MCT Transporter Lactate_ext->MCT Lactate_int Lactate MCT->Lactate_int Lactate_int->Lactate_ext NFkB NF-κB Lactate_int->NFkB Modulates JAK_STAT JAK/STAT Pathway Lactate_int->JAK_STAT Modulates Immunosuppression Immunosuppression Lactate_int->Immunosuppression Glycolysis Aerobic Glycolysis Pyruvate Pyruvate Glycolysis->Pyruvate Pyruvate->Lactate_int HIF1a HIF-1α HIF1a->Glycolysis Upregulates Inflammation Inflammatory Response NFkB->Inflammation JAK_STAT->Inflammation Sepsis Sepsis (Infection, Hypoxia) Sepsis->HIF1a

Lactate signaling pathways in sepsis.
This compound (HPLA) in Sepsis

HPLA is a metabolite of the amino acid tyrosine and is produced by both host and microbial metabolic pathways. Its elevation in sepsis is thought to be linked to increased oxidative stress and alterations in amino acid metabolism. HPLA has been shown to possess antioxidant properties by reducing the generation of reactive oxygen species (ROS).

HPLA_Pathway_in_Sepsis cluster_sepsis Sepsis-induced Stress cluster_metabolism Metabolic Pathway cluster_effect Cellular Effect Sepsis Sepsis Oxidative_Stress Oxidative Stress (Increased ROS) Sepsis->Oxidative_Stress Tissue_Damage Tissue Damage Oxidative_Stress->Tissue_Damage Tyrosine Tyrosine Oxidative_Stress->Tyrosine Alters Metabolism HPLA This compound (HPLA) Tyrosine->HPLA Metabolized to Antioxidant Antioxidant Effect (Decreased ROS) HPLA->Antioxidant Exerts Antioxidant->Oxidative_Stress Mitigates

Proposed role of HPLA in sepsis.

Experimental Workflow Diagrams

The following diagrams illustrate the typical workflows for the analysis of lactate and HPLA.

Lactate_Workflow cluster_sample Sample Processing cluster_analysis Analysis cluster_data Data Analysis Blood_Collection Blood Collection (Fluoride/Oxalate Tube) Centrifugation Centrifugation Blood_Collection->Centrifugation Plasma_Separation Plasma Separation Centrifugation->Plasma_Separation Deproteinization Deproteinization (10 kDa Filter) Plasma_Separation->Deproteinization Assay_Plate 96-well Plate Setup (Samples & Standards) Deproteinization->Assay_Plate Reaction_Mix Add Reaction Mix (LDH, NAD+, Probe) Assay_Plate->Reaction_Mix Incubation Incubation (30 min, RT) Reaction_Mix->Incubation Measurement Absorbance Reading (570 nm) Incubation->Measurement Standard_Curve Standard Curve Generation Measurement->Standard_Curve Quantification Lactate Quantification Standard_Curve->Quantification

Experimental workflow for lactate measurement.

HPLA_Workflow cluster_sample Sample Processing cluster_analysis UPLC-MS/MS Analysis cluster_data Data Analysis Serum_Collection Serum/Plasma Collection Protein_Precipitation Protein Precipitation (Methanol + IS) Serum_Collection->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Collection Supernatant Collection Centrifugation->Supernatant_Collection Injection Injection into UPLC-MS/MS Supernatant_Collection->Injection Chromatography Chromatographic Separation (C18) Injection->Chromatography Ionization Electrospray Ionization (ESI-) Chromatography->Ionization Detection Tandem Mass Spectrometry (MRM) Ionization->Detection Calibration_Curve Calibration Curve Generation Detection->Calibration_Curve Quantification HPLA Quantification Calibration_Curve->Quantification

Experimental workflow for HPLA measurement.

Comparative Conclusion

Both lactate and this compound serve as important indicators of metabolic distress in sepsis. Lactate is a well-established, readily measurable biomarker that reflects tissue hypoperfusion and the severity of the systemic inflammatory response. Its clearance is a critical therapeutic target. HPLA, on the other hand, is an emerging biomarker identified through advanced metabolomic techniques. Its elevation appears to be linked to oxidative stress and alterations in amino acid metabolism, and it may also have a protective antioxidant role.

While lactate provides a broad picture of systemic metabolic dysfunction, HPLA may offer more specific insights into the interplay between oxidative stress and metabolic reprogramming in sepsis. The lack of direct comparative studies, however, makes it difficult to definitively state whether one is superior to the other in terms of prognostic accuracy. Future research should focus on the simultaneous measurement of both metabolites in large cohorts of septic patients to elucidate their complementary or independent prognostic value. For now, lactate remains the clinical standard, while HPLA represents a promising avenue for future research and the development of more nuanced diagnostic and prognostic tools for sepsis.

References

Cross-validation of different analytical methods for 3-(4-Hydroxyphenyl)lactate

Author: BenchChem Technical Support Team. Date: December 2025

An Essential Guide to the Cross-Validation of Analytical Methods for 3-(4-Hydroxyphenyl)lactate

For researchers, scientists, and professionals in drug development, the accurate quantification of this compound (HPLA), a key metabolite in tyrosine metabolism, is crucial. This guide provides a comprehensive comparison of leading analytical methods, offering objective performance data and detailed experimental protocols to aid in the selection of the most appropriate technique for your research needs.

Comparative Analysis of Quantitative Performance

The selection of an analytical method is often dictated by its performance characteristics. Below is a summary of quantitative data for High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection, Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of HPLA.

ParameterHPLC with Fluorescence DetectionUPLC-MS/MSGC-MS with Isotope-Dilution
Matrix Urine[1]Serum[2][3][4]Plasma[5]
Sample Preparation Solid-Phase Extraction[1]Protein Precipitation[3]Derivatization (tert-butyldimethylsilyl)[5]
Limit of Detection (LOD) 8.80 x 10⁻³ mg/L[1]Not explicitly statedNot explicitly stated
Lower Limit of Quantitation (LLOQ) Not explicitly stated0.02 to 0.25 µmol/L[3][4]Not explicitly stated
Linearity Range Not explicitly stated0.25–25 µmol/L[3]Not explicitly stated
Recovery (%) 85.0-120.0[1]Approximately 100%[3][4]Not explicitly stated
Precision (RSD %) 1.5-3.1[1]<10% (Intra- and inter-assay)[6]Not explicitly stated

Experimental Protocols: A Detailed Overview

Replicable and robust methodologies are the bedrock of sound scientific research. This section provides detailed protocols for the key experiments cited in this guide.

HPLC with Fluorescence Detection

A reliable method for the simultaneous determination of HPLA and other phenolic acids in human urine.[1]

  • Sample Preparation: Solid-Phase Extraction

    • Urine samples are processed using solid-phase extraction to eliminate potential interferences before analysis.[1]

  • Chromatographic Conditions

  • Detection

    • Fluorescence detection is utilized for the quantification of the analytes.[1]

UPLC-MS/MS

A highly sensitive and specific method developed for the analysis of HPLA in human serum.[3][4]

  • Sample Preparation: Protein Precipitation [3]

    • To 100 µL of a serum sample, add 10 µL of the analyte working solution and 10 µL of the internal standard working solution.

    • Vortex the mixture.

    • Add 400 µL of chilled methanol (B129727) (4 °C) to precipitate the proteins.

    • Vortex the sample again and then centrifuge at 2750 × g for 15 minutes at 4 °C.

    • Collect 200 µL of the resulting supernatant for analysis.

  • UPLC Conditions [3]

    • Column: YMC-Triart C18 (50 mm × 2.0 mm, 1.9 µm).

    • Mobile Phase: A gradient elution using 0.2% acetic acid in water (A) and 0.2% acetic acid in acetonitrile (B).

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

  • MS/MS Conditions [3]

    • Ionization: Negative mode Electrospray Ionization (ESI).

    • Detection: Multiple Reaction Monitoring (MRM) on a QTRAP mass spectrometer.

    • MRM Transition: For HPLA, the transition monitored is 180.9 > 134.0.

GC-MS with Isotope-Dilution Assay

An established method for the determination of HPLA in normal human plasma.[5]

  • Sample Preparation: Derivatization

    • HPLA and other target analytes in the plasma are derivatized using tert-butyldimethylsilyl to increase their volatility for GC analysis.[5]

  • Internal Standard

    • The assay utilizes [13C2]p-hydroxyphenyllactic acid as an internal standard for accurate quantification.[5]

  • GC-MS Analysis

    • The derivatized samples are analyzed by GC-MS. In a study, this method determined a plasma HPLA level of 118 +/- 45 ng/ml in normal adults.[5]

Visualizing the Cross-Validation Workflow

To ensure the reliability and comparability of data from different analytical methods, a structured cross-validation process is essential. The following diagram illustrates a typical workflow.

CrossValidationWorkflow cluster_Methods Analytical Methodologies cluster_Validation Method Validation Parameters cluster_Comparison Cross-Validation & Selection HPLC HPLC-FLD Selectivity Selectivity HPLC->Selectivity UPLC_MS UPLC-MS/MS UPLC_MS->Selectivity GC_MS GC-MS GC_MS->Selectivity Linearity Linearity & Range Selectivity->Linearity LOD_LOQ LOD & LOQ Linearity->LOD_LOQ Accuracy Accuracy LOD_LOQ->Accuracy Precision Precision Accuracy->Precision SampleAnalysis Analysis of Standard Reference Material Precision->SampleAnalysis DataComparison Statistical Comparison of Results SampleAnalysis->DataComparison MethodSelection Selection of Optimal Method DataComparison->MethodSelection

A logical workflow for the cross-validation of analytical methods.

References

The Anti-Inflammatory Potential of 3-(4-Hydroxyphenyl)lactate: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced interactions between metabolites and inflammatory pathways is paramount. This guide provides a comparative analysis of 3-(4-Hydroxyphenyl)lactate and its potential correlation with key inflammatory markers, offering available experimental data and detailed methodologies to support further investigation.

While direct and extensive research on this compound's role in inflammation is still emerging, studies on structurally similar compounds, such as 3,4-dihydroxyphenyl lactic acid (DLA), provide significant insights into its potential anti-inflammatory properties. This guide synthesizes current knowledge, presenting data from related compounds as a predictive framework for the activity of this compound.

Comparative Analysis of 3,4-dihydroxyphenyl lactic acid (DLA) on Inflammatory Markers

Data from a study on the effects of 3,4-dihydroxyphenyl lactic acid (DLA), a compound closely related to this compound, in a rat model of spinal cord injury (SCI) demonstrates a significant reduction in a key pro-inflammatory cytokine.

Table 1: Effect of 3,4-dihydroxyphenyl lactic acid (DLA) on Interleukin-6 (IL-6) Levels in SCI Rats

Treatment GroupIL-6 Levels (pg/mL)Percentage Reduction vs. SCI Group
ShamNot reported-
SCI185.3 ± 21.7-
SCI + DLA (20 mg/kg)123.5 ± 15.433.3%
SCI + DLA (40 mg/kg)98.6 ± 12.146.8%

*Indicates a statistically significant difference compared to the SCI group.

Data derived from a study investigating the effects of DLA on inflammatory responses in spinal cord injury.[1]

Alternative Compounds and their Anti-Inflammatory Effects

Other related phenolic compounds have also been investigated for their anti-inflammatory activities, providing a broader context for the potential of this compound.

Table 2: Anti-Inflammatory Activity of a Structurally Related Phenylpropanoid (HHMP)

CompoundConcentrationInhibition of Nitric Oxide (NO) ProductionInhibition of Prostaglandin E2 (PGE2) Production
HHMP12.5 µM18.09%0.62%
HHMP25 µM33.2%24.06%
HHMP50 µM51.02%45.14%

HHMP: 4-((1R,2R)-3-hydroxy-1-(4-hydroxyphenyl)-1-methoxypropan-2-yl)-2-methoxyphenol. Data from a study on LPS-stimulated RAW 264.7 macrophages.[2]

Experimental Protocols

To facilitate further research, this section details the methodologies for key experiments relevant to assessing the anti-inflammatory properties of this compound.

In Vivo Model of Inflammation and Marker Analysis

This protocol is based on the methodology used to study the effects of 3,4-dihydroxyphenyl lactic acid (DLA) on spinal cord injury (SCI) in rats.[1]

1. Animal Model:

  • Adult male Wistar rats are used.

  • Spinal cord injury is induced at the T10 level using a weight-drop method to create a contusion injury.

  • A sham group undergoes laminectomy without the weight drop.

2. Treatment:

  • 3,4-dihydroxyphenyl lactic acid (DLA) is administered intraperitoneally immediately after SCI and then daily.

  • Control groups receive a vehicle (e.g., saline).

3. Sample Collection:

  • Blood samples are collected at specified time points post-injury.

  • Spinal cord tissue is harvested for histological and molecular analysis.

4. Measurement of Inflammatory Markers:

  • Interleukin-6 (IL-6) Quantification:

    • Blood is centrifuged to separate plasma.

    • Plasma IL-6 levels are quantified using a commercial Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.

  • NF-κB Activation Analysis (Western Blot):

    • Nuclear and cytoplasmic proteins are extracted from spinal cord tissue samples.

    • Protein concentrations are determined using a BCA protein assay.

    • Proteins are separated by SDS-PAGE and transferred to a PVDF membrane.

    • Membranes are blocked and then incubated with primary antibodies against the p65 subunit of NF-κB and a loading control (e.g., Lamin B for nuclear fraction, GAPDH for cytoplasmic fraction).

    • After washing, membranes are incubated with HRP-conjugated secondary antibodies.

    • Bands are visualized using an enhanced chemiluminescence (ECL) detection system.

In Vitro Anti-Inflammatory Assay

This protocol describes a general method for evaluating the anti-inflammatory effects of a compound on macrophage cells, a common model for inflammation studies.

1. Cell Culture:

  • RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified atmosphere.

2. Induction of Inflammation:

  • Cells are seeded in appropriate plates and allowed to adhere.

  • Inflammation is induced by treating the cells with lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria.

3. Treatment:

  • Cells are pre-treated with various concentrations of this compound for a specified time before LPS stimulation.

4. Measurement of Inflammatory Markers:

  • Nitric Oxide (NO) Production:

    • NO production in the culture supernatant is measured using the Griess reagent.

  • Pro-inflammatory Cytokine Quantification (ELISA):

    • Levels of TNF-α, IL-6, and IL-1β in the cell culture supernatant are measured using specific ELISA kits.

Signaling Pathways and Experimental Workflow

The anti-inflammatory effects of phenolic compounds are often mediated through the inhibition of key signaling pathways, such as the NF-κB pathway, which is a central regulator of the inflammatory response.

G Potential Anti-Inflammatory Signaling Pathway of this compound LPS LPS TLR4 TLR4 LPS->TLR4 Activates IKK IKK Complex TLR4->IKK HPLA This compound HPLA->IKK Inhibits (Predicted) IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, IL-1β) Nucleus->Inflammatory_Genes Induces Transcription Inflammation Inflammatory Response Inflammatory_Genes->Inflammation

Caption: Predicted inhibitory effect of this compound on the NF-κB signaling pathway.

G Experimental Workflow for In Vitro Anti-Inflammatory Assay cluster_preparation Preparation cluster_treatment Treatment cluster_analysis Analysis Cell_Culture Culture RAW 264.7 Macrophages Pre_treatment Pre-treat with This compound Cell_Culture->Pre_treatment LPS_Stimulation Stimulate with LPS Pre_treatment->LPS_Stimulation Supernatant_Collection Collect Supernatant LPS_Stimulation->Supernatant_Collection ELISA Measure Cytokines (TNF-α, IL-6, IL-1β) via ELISA Supernatant_Collection->ELISA Griess_Assay Measure NO via Griess Assay Supernatant_Collection->Griess_Assay

Caption: A generalized workflow for assessing the in vitro anti-inflammatory effects.

References

Altered Fecal 3-(4-Hydroxyphenyl)lactate Levels in Crohn's Disease: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A metabolomic analysis of fecal samples from patients with Crohn's disease (CD) has revealed significant alterations in the levels of 3-(4-hydroxyphenyl)lactate, a metabolite linked to gut microbiota activity. This guide provides a comparative overview of these findings, details the experimental protocols used for its quantification, and discusses the potential implications for researchers, scientists, and drug development professionals in the field of inflammatory bowel disease (IBD).

Quantitative Data Summary

A key study by Jansson et al. (2009) provides quantitative insights into the fecal concentrations of this compound in different cohorts of Crohn's disease patients compared to healthy controls. The data, obtained through non-targeted metabolic profiling, highlights a notable difference in the abundance of this metabolite.

CohortMean Amount (Daltons)p-value vs. Healthy
Healthy Controls4,363,208-
Crohn's Colitis (CCD)4,513,0000.001
Ileal Crohn's Disease (ICD)2,945,1780.001

Data extracted from Jansson et al. (2009). The mean amount is presented in Daltons as measured by Ion Cyclotron Resonance Fourier Transform Mass Spectrometry (ICR-FT/MS). The p-value indicates a significant difference in the levels of this compound between the respective Crohn's disease cohorts and the healthy control group.

Notably, a comprehensive search of the existing literature did not yield specific quantitative data for this compound levels in ulcerative colitis (UC) cohorts, indicating a gap in the current research landscape.

Experimental Protocols

The methodology employed in the Jansson et al. (2009) study for the analysis of fecal metabolites, including this compound, is detailed below.

Sample Preparation (Fecal Water):

  • Fecal samples were diluted 1:60 (weight:volume) in cold (4°C) 50 mM sodium phosphate (B84403) buffer (pH 8.0).[1]

  • The suspension was agitated on a gyratory shaker at 120 rpm for 10 minutes at 4°C.[1]

  • The mixture was then centrifuged at 200 x g for 10 minutes at 4°C to remove debris.[1]

  • The resulting supernatant was subjected to a second centrifugation step at 18,000 x g for 10 minutes to pellet bacteria.[1]

  • The final supernatant (fecal water) was collected, and the pH was adjusted to approximately 4.5 by adding 0.25 mL of 1% formic acid per 1 mL of supernatant.[1]

  • The prepared fecal water samples were stored at -70°C until analysis.[1]

Metabolomic Analysis:

  • Instrumentation: Non-targeted metabolic profiling was performed using Ion Cyclotron Resonance Fourier Transform Mass Spectrometry (ICR-FT/MS).[1] This high-resolution technique allows for the discernment of thousands of metabolites in a complex biological sample.[1]

Visualizing the Workflow and Potential Signaling

To further elucidate the experimental process and the potential biological context of this compound, the following diagrams are provided.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Metabolomic Analysis FecalSample Fecal Sample Dilution Dilution in Phosphate Buffer FecalSample->Dilution Shaking Shaking (120 rpm, 4°C) Dilution->Shaking Centrifuge1 Centrifugation (200 x g) Shaking->Centrifuge1 Supernatant1 Collect Supernatant Centrifuge1->Supernatant1 Centrifuge2 Centrifugation (18,000 x g) Supernatant1->Centrifuge2 FecalWater Collect Fecal Water Centrifuge2->FecalWater Acidification Acidification with Formic Acid FecalWater->Acidification Storage Storage at -70°C Acidification->Storage ICR_FT_MS ICR-FT/MS Analysis Storage->ICR_FT_MS DataProcessing Data Processing ICR_FT_MS->DataProcessing MetaboliteID Metabolite Identification (this compound) DataProcessing->MetaboliteID

Experimental workflow for fecal metabolomics.

Signaling_Pathway cluster_gut Gut Lumen cluster_epithelium Intestinal Epithelium DietaryTyrosine Dietary Tyrosine GutMicrobiota Gut Microbiota DietaryTyrosine->GutMicrobiota HPLA This compound (HPLA) GutMicrobiota->HPLA EpithelialCells Epithelial Cells HPLA->EpithelialCells Signaling Modulation of Inflammatory Signaling (e.g., NF-κB, MAPK) HPLA->Signaling Potential Effect ImmuneCells Immune Cells EpithelialCells->ImmuneCells ImmuneCells->Signaling

Potential role of HPLA in gut inflammation.

Discussion and Future Directions

The observed alterations in fecal this compound levels in Crohn's disease patients suggest a dysregulation in the metabolic activity of the gut microbiota.[1] This metabolite is a product of dietary tyrosine metabolism by gut bacteria. The lower levels seen in ileal Crohn's disease could indicate a shift in the microbial composition or function, potentially impacting host-microbe interactions and the inflammatory state of the gut.

The lack of data for ulcerative colitis highlights an important area for future research. Comparative studies including both CD and UC cohorts are necessary to determine if alterations in this compound are specific to Crohn's disease or a more general feature of IBD. Furthermore, mechanistic studies are warranted to elucidate the precise role of this metabolite in the pathogenesis of IBD and its potential as a biomarker for disease activity or a therapeutic target. Investigating the signaling pathways modulated by this compound in the gut mucosa could provide valuable insights into its contribution to intestinal inflammation.

References

The Clinical Utility of 3-(4-Hydroxyphenyl)lactate as a Prognostic Indicator: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the clinical utility of 3-(4-Hydroxyphenyl)lactate (HPLA) as a prognostic indicator against other established and alternative biomarkers. The information is supported by experimental data to aid in the evaluation of its potential in clinical and research settings.

Executive Summary

This compound (HPLA), a metabolite derived from the aromatic amino acid tyrosine, has emerged as a potential prognostic biomarker in critically ill patients. Elevated levels of HPLA have been associated with adverse outcomes, suggesting its utility in risk stratification and patient management. This guide compares the prognostic performance of HPLA with established markers such as lactate (B86563) and the APACHE II score, as well as other inflammatory and nutritional markers. While research is ongoing, HPLA shows promise as a valuable addition to the panel of prognostic indicators in critical care.

Comparative Analysis of Prognostic Performance

The prognostic utility of a biomarker is determined by its ability to accurately predict patient outcomes. The following tables summarize the available quantitative data comparing HPLA with other prognostic indicators.

Table 1: Prognostic Performance of HPLA in Critically Ill Patients

Biomarker/ScorePatient CohortEndpointAUC (95% CI)SensitivitySpecificityCut-off Value
HPLA (univariate model) Critically ill patients (n=79)ICU Outcome~1.0Not ReportedNot ReportedNot Reported
APACHE II Score Critically ill patients (n=79)ICU Outcome~1.0Not ReportedNot ReportedNot Reported

*AUC: Area Under the Receiver Operating Characteristic Curve. Data extracted from a study on critically ill patients in the ICU[1][2]. The study reported AUC values "close to one" for both HPLA and APACHE II score in predicting outcomes.

Table 2: Prognostic Performance of Lactate in Various Critical Illnesses

BiomarkerPatient CohortEndpointAUC (95% CI)SensitivitySpecificityCut-off Value
Lactate Sepsis/Septic Shock30-day Mortality0.720 (0.670-0.765)89.2%Not Reported≥2 mmol/L
Lactate Clearance (6-hour) Sepsis/Septic Shock30-day Mortality0.656 (0.605-0.705)Not ReportedNot Reported<24.4%
Lactate Critically ill with cirrhosis28-day Mortality0.72 (p < 0.001)Not ReportedNot ReportedNot Reported
Lactate Sepsis (with/without shock)In-hospital MortalityHigher in non-survivors (p=0.006)Not ReportedNot ReportedNot Reported

*Data compiled from multiple studies on patients with sepsis and liver cirrhosis[3][4][5].

Table 3: Prognostic Performance of Other Alternative Biomarkers

BiomarkerPatient CohortEndpointAUC (95% CI)SensitivitySpecificity
Procalcitonin (B1506340) (PCT) Pediatric SepsisSeverity/Outcome0.850 (at 72h)64.7%62.8%
Platelet-to-Lymphocyte Ratio (PLR) Ovarian CancerStaging0.689 (p < 0.05)Not Reported75.6%
Prognostic Nutritional Index (PNI) Hepatocellular CarcinomaOverall Survival0.65 (C-index)Not ReportedNot Reported
HALP Score Ovarian CancerStaging0.671 (p < 0.05)72.5%Not Reported

*Data from studies on pediatric sepsis, ovarian cancer, and hepatocellular carcinoma, showcasing a range of alternative prognostic markers[6][7][8].

Experimental Protocols

Accurate and reproducible measurement of biomarkers is crucial for their clinical application. This section details the methodologies for the quantification of HPLA and for the established comparator, lactate.

Measurement of this compound (HPLA)

1. Sample Preparation: Protein Precipitation

This method is commonly used for the analysis of small molecules in biological fluids like serum or plasma.

  • Objective: To remove proteins that can interfere with the analysis and damage the analytical instrumentation.

  • Procedure:

    • To 100 µL of serum or plasma, add 400 µL of a cold organic solvent such as methanol (B129727) or acetonitrile (B52724).

    • Vortex the mixture vigorously for at least 30 seconds to ensure thorough mixing and protein denaturation.

    • Centrifuge the mixture at a high speed (e.g., 10,000 x g) for 10-15 minutes at 4°C to pellet the precipitated proteins.

    • Carefully collect the supernatant, which contains the HPLA, for analysis.

2. Analytical Method: Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

UPLC-MS/MS is a highly sensitive and specific method for the quantification of small molecules.

  • Instrumentation: A UPLC system coupled to a tandem mass spectrometer.

  • Chromatographic Conditions:

    • Column: A reverse-phase column, such as a C18 column, is typically used.

    • Mobile Phase: A gradient of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile with 0.1% formic acid).

    • Flow Rate: Optimized for the specific column dimensions.

    • Injection Volume: Typically 1-10 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray ionization (ESI) in negative ion mode is often used for HPLA.

    • Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for HPLA and an internal standard.

A gas chromatography-mass spectrometry (GC-MS) method has also been described for the analysis of HPLA and other aromatic metabolites in serum[1][2].

Measurement of Lactate

Lactate is a standard clinical chemistry test, typically measured in whole blood, plasma, or serum using automated enzymatic assays on clinical chemistry analyzers.

Signaling Pathways and Logical Relationships

Understanding the biological pathways associated with a biomarker can provide insights into its prognostic significance.

HPLA and EGFR/PPAR-α Signaling Pathway

Recent research in the context of alcoholic liver injury has suggested a link between HPLA and the Epidermal Growth Factor Receptor (EGFR) and Peroxisome Proliferator-Activated Receptor-alpha (PPAR-α) signaling pathways. It is proposed that HPLA may exert protective effects by modulating these pathways, which are involved in cellular proliferation, inflammation, and metabolism. The activation of PPAR-α is known to regulate lipid metabolism and reduce inflammation, while EGFR signaling is involved in cell growth and survival. The interplay between these pathways and HPLA in the context of critical illness warrants further investigation.

HPLA_Signaling_Pathway cluster_critical_illness Critical Illness (e.g., Sepsis) cluster_hpla HPLA Production cluster_cellular_effects Potential Cellular Effects Metabolic Dysregulation Metabolic Dysregulation Tyrosine Metabolism Tyrosine Metabolism Metabolic Dysregulation->Tyrosine Metabolism Inflammation Inflammation Inflammation->Tyrosine Metabolism HPLA HPLA Tyrosine Metabolism->HPLA Gut Microbiota Gut Microbiota Gut Microbiota->HPLA EGFR_Signaling EGFR Signaling HPLA->EGFR_Signaling modulates PPARa_Signaling PPAR-α Signaling HPLA->PPARa_Signaling modulates Cellular_Outcome Modulation of Inflammation & Metabolism EGFR_Signaling->Cellular_Outcome PPARa_Signaling->Cellular_Outcome Prognosis Prognosis Cellular_Outcome->Prognosis

Caption: Putative signaling pathway of HPLA in critical illness.

Experimental Workflow for HPLA Prognostic Study

The following diagram illustrates a typical workflow for a study investigating the prognostic utility of HPLA.

HPLA_Prognostic_Workflow Patient_Cohort Enroll Critically Ill Patient Cohort Sample_Collection Collect Blood Samples (e.g., at ICU admission) Patient_Cohort->Sample_Collection Clinical_Data Collect Clinical Data (e.g., APACHE II, Lactate, Outcome) Patient_Cohort->Clinical_Data Sample_Processing Process Samples (e.g., Centrifugation, Storage) Sample_Collection->Sample_Processing HPLA_Quantification Quantify HPLA (e.g., UPLC-MS/MS) Sample_Processing->HPLA_Quantification Statistical_Analysis Statistical Analysis (e.g., ROC curves, Survival analysis) HPLA_Quantification->Statistical_Analysis Clinical_Data->Statistical_Analysis Prognostic_Evaluation Evaluate Prognostic Performance of HPLA Statistical_Analysis->Prognostic_Evaluation

Caption: Experimental workflow for HPLA prognostic marker evaluation.

Conclusion

This compound shows significant promise as a prognostic biomarker in critically ill patients, with preliminary data suggesting its performance may be comparable to established scoring systems like APACHE II. Its association with key metabolic and inflammatory pathways provides a strong biological rationale for its clinical utility. However, more extensive, direct head-to-head comparative studies against established biomarkers such as lactate and procalcitonin in large, well-defined patient cohorts are necessary to fully validate its role in clinical practice. The detailed analytical methodologies presented provide a robust framework for researchers to conduct such validation studies. For drug development professionals, HPLA could serve as a valuable pharmacodynamic or patient stratification biomarker in clinical trials for therapies targeting metabolic dysregulation and inflammation in critical illness.

References

Comparative Analysis of 3-(4-Hydroxyphenyl)lactate in Different Patient Populations

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive comparative analysis of 3-(4-Hydroxyphenyl)lactate (HPLA), a metabolite that has garnered increasing interest for its potential role as a biomarker in a variety of pathological conditions. HPLA levels have been shown to be altered in several patient populations, reflecting changes in metabolic pathways, gut microbiome activity, and oxidative stress. This document summarizes key findings on HPLA concentrations in various diseases, details the experimental protocols for its quantification, and illustrates its known signaling pathways.

Data Presentation: Quantitative Analysis of HPLA Levels

The following tables summarize the reported concentrations of this compound and related metabolites in different patient populations compared to healthy controls. It is important to note that methodologies and reporting units may vary between studies, and direct cross-study comparisons should be made with caution.

Table 1: Serum/Plasma Concentrations of this compound and Related Metabolites

Patient PopulationAnalyteConcentration in Patients (mean ± SD or range)Concentration in Healthy Controls (mean ± SD or range)Fold Change/CommentSample Type
Critically Ill / Sepsis This compoundElevated, diagnostic significance noted[1][2].Reference range established in healthy volunteers (n=48)[1][2].Levels are significantly higher in sepsis patients[1][2].Serum
Post-COVID-19 Syndrome This compoundElevated, diagnostic significance noted[1][2].Reference range established in healthy volunteers (n=48)[1][2].Levels are significantly higher in post-COVID-19 patients[1][2].Serum
Phenylketonuria (PKU) This compoundRelatively higher concentrations reported[3].Normal physiological levels.Elevated due to metabolic disruption[3].Cerebrospinal Fluid, Urine
Tyrosinemia This compoundRelatively higher concentrations reported[3].Normal physiological levels.Elevated due to enzymatic deficiency[3].Cerebrospinal Fluid, Urine
Nonalcoholic Fatty Liver Disease (NAFLD) This compound--1.26-fold increase in patients with advanced fibrosis vs. no advanced fibrosis[4].Serum
Multiple Sclerosis (RRMS) Lactate (B86563) (in CSF)1.52 ± 0.19 mmol/L (n=30, early stage)[4].1.89 ± 0.11 mmol/L (n=control group)[4].Significantly lower in early-stage MS[4].Cerebrospinal Fluid
Multiple Sclerosis (RRMS) Lactate (in CSF)Higher in RRMS patients (n=118) compared to controls[1].Lower than in RRMS patients (n=157)[1].Significantly higher (p=0.008)[1].Cerebrospinal Fluid

Table 2: Urinary Concentrations of this compound and Related Metabolites

Patient PopulationAnalyteConcentration in Patients (mean ± SD or range)Concentration in Healthy Controls (mean ± SD or range)Fold Change/CommentSample Type
Breast Cancer This compound--Significant differences observed between breast cancer patients and healthy controls[5].Urine
Phenylketonuria (PKU) This compoundHigher concentrations reported[6].0 - 3 mmol/mol creatinine[6].Elevated levels are a key diagnostic marker[6].Urine
Tyrosinemia This compoundHigher concentrations reported[6].0 - 3 mmol/mol creatinine[6].Elevated levels are a key diagnostic marker[6].Urine

Experimental Protocols

Accurate quantification of this compound is critical for its validation as a reliable biomarker. The following section details a validated method for the analysis of HPLA in human serum using Ultra-High-Pressure Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)[1][2].

Sample Preparation (Protein Precipitation)
  • Aliquoting: To a 100 µL aliquot of serum or deionized water (for blank), add 10 µL of the analyte working solution and 10 µL of the internal standard (IS) working solution (5 µmol/L)[1].

  • Vortexing: Vortex the sample to ensure homogeneity[1].

  • Precipitation: Add 400 µL of cooled (4°C) methanol (B129727) to the sample for protein precipitation[1].

  • Mixing and Centrifugation: Mix the sample well and then centrifuge at 2750 × g for 15 minutes at 4°C[1].

  • Supernatant Transfer: Transfer a 200 µL aliquot of the supernatant to a test plate for subsequent UPLC-MS/MS analysis[1].

UPLC-MS/MS Conditions
  • Chromatographic System: A high-performance liquid chromatography system coupled with a tandem mass spectrometer (e.g., Shimadzu LC-30 Nexera system with a SCIEX QTRAP 6500+ mass spectrometer)[1].

  • Column: A C18 reversed-phase column is suitable for separation[5].

  • Mobile Phase: A gradient elution using a mixture of solvents such as ammonium (B1175870) acetate (B1210297) buffer and acetonitrile (B52724) is commonly employed[5].

  • Flow Rate: A typical flow rate is 0.4 mL/min[1].

  • Injection Volume: 2 µL[1].

  • Column Temperature: 40°C[1].

  • Mass Spectrometry:

    • Ionization Mode: Electrospray ionization (ESI) operated in both positive and negative ion modes[1]. Phenyl-containing analytes like HPLA are typically detected in negative ion mode ([M-H]⁻)[1].

    • Ion Source Parameters:

      • Temperature: 600°C[1].

      • Ion Spray Voltage: -4000 V for negative mode[1].

      • Nebulizer and Heat Gas Pressure: 90 psi[1].

      • Curtain Gas Pressure: 40 psi[1].

    • Detection Mode: Multiple-Reaction Monitoring (MRM) is used for sensitive and specific quantification[1]. The MRM transition for HPLA is m/z 180.9 > 134.0[7].

Signaling Pathways and Logical Relationships

The biological functions of this compound are an active area of research. Current evidence suggests its involvement in antioxidant defense and modulation of key signaling pathways.

Antioxidant and Anti-inflammatory Signaling

This compound has been shown to possess antioxidant properties by reducing reactive oxygen species (ROS)[3]. One proposed mechanism for the hepatoprotective effects of a structurally similar compound, 3,4-dihydroxyphenyl lactic acid, involves the modulation of the EGFR/PPAR-α signaling axis, which in turn counteracts oxidative stress[7].

HPLA_Antioxidant_Pathway HPLA This compound (HPLA) EGFR EGFR HPLA->EGFR modulates PPARa PPAR-α HPLA->PPARa modulates Antioxidant_Enzymes Antioxidant Enzymes (SOD, GSH-Px) HPLA->Antioxidant_Enzymes enhances activity Lipid_Accumulation Lipid Accumulation HPLA->Lipid_Accumulation suppresses Cellular_Damage Hepatocyte Damage HPLA->Cellular_Damage alleviates Oxidative_Stress Oxidative Stress (e.g., from alcohol metabolism) ROS Reactive Oxygen Species (ROS) Oxidative_Stress->ROS generates ROS->Cellular_Damage causes EGFR->Cellular_Damage contributes to PPARa->Lipid_Accumulation regulates Antioxidant_Enzymes->ROS scavenges

Figure 1: Proposed mechanism of HPLA in alleviating alcohol-induced liver injury.

Experimental Workflow for HPLA Quantification

The following diagram illustrates a typical workflow for the quantification of HPLA in biological samples, from sample collection to data analysis.

HPLA_Quantification_Workflow Sample_Collection Sample Collection (Serum, Urine, CSF) Sample_Preparation Sample Preparation (Protein Precipitation) Sample_Collection->Sample_Preparation UPLC_Separation UPLC Separation (C18 Column) Sample_Preparation->UPLC_Separation MS_Detection Tandem Mass Spectrometry (ESI-, MRM) UPLC_Separation->MS_Detection Data_Analysis Data Analysis (Quantification, Statistical Analysis) MS_Detection->Data_Analysis Result_Interpretation Result Interpretation (Biomarker Assessment) Data_Analysis->Result_Interpretation

Figure 2: General workflow for UPLC-MS/MS-based quantification of HPLA.

Lactate-Induced EGFR Signaling

Recent studies have indicated that lactate, a related metabolite, can induce the activation of the Epidermal Growth Factor Receptor (EGFR) pathway. This is a crucial consideration as elevated lactate often accompanies changes in HPLA levels in various pathologies. The pathway involves lactate-induced release of urokinase-type plasminogen activator (uPA), which in turn promotes the shedding of Heparin-Binding EGF-like growth factor (HBEGF), a ligand for EGFR. This ligand-dependent activation of EGFR can lead to downstream signaling cascades that promote cell proliferation and survival[6][7].

Lactate_EGFR_Pathway Lactate Lactate uPA uPA Release Lactate->uPA induces proHBEGF pro-HBEGF (membrane-bound) uPA->proHBEGF cleaves sHBEGF Soluble HBEGF (shed) proHBEGF->sHBEGF EGFR EGFR sHBEGF->EGFR binds & activates ERK12 p-ERK1/2 EGFR->ERK12 phosphorylates Proliferation Cell Proliferation & Survival ERK12->Proliferation promotes

Figure 3: Lactate-induced activation of the EGFR signaling pathway.

References

Establishing Benchmark Concentrations of 3-(4-Hydroxyphenyl)lactate in Healthy Individuals: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of reference ranges for 3-(4-Hydroxyphenyl)lactate (HPLA), a metabolite of tyrosine, in healthy individuals. It details established analytical methodologies for its quantification in both serum and urine, offering a valuable resource for clinical and preclinical research. This document summarizes key experimental data, protocols, and relevant comparative biomarkers to aid in the interpretation of HPLA levels.

Introduction

This compound (also known as 4-Hydroxyphenyllactic acid or HPLA) is a phenolic acid produced from the metabolism of the amino acid tyrosine by gut microbiota. Its concentration in biological fluids is a potential biomarker for various physiological and pathological states, including gut dysbiosis, phenylketonuria, and tyrosinemia. Establishing accurate reference ranges in a healthy population is crucial for the clinical interpretation of HPLA measurements.

Reference Ranges for this compound and Comparative Biomarkers

The concentration of this compound can be determined in different biological matrices, primarily serum and urine. Below is a summary of established reference ranges for HPLA and other related metabolic biomarkers.

BiomarkerMatrixAnalytical MethodReference RangePopulation
This compound (HPLA) Serum UPLC-MS/MS1.22 - 1.73 µmol/L 48 healthy adult volunteers
This compound (HPLA) Urine Not Specified≤ 2.0 mmol/mol creatinine General population
4-Hydroxyphenylacetic AcidUrineNot Specified≤ 18 mmol/mol creatinineMales, age 13 and over
4-Hydroxyphenylacetic AcidUrineNot Specified1 - 27 mmol/mol creatinineGeneral population
4-Hydroxyphenylacetic AcidUrineNot Specified0 - 29 mmol/mol creatinineGeneral population
5-Hydroxyindoleacetic Acid (5-HIAA)Urine (24-hour)Not Specified2 - 8 mg/24 hGeneral population

Experimental Protocols

Accurate quantification of this compound is essential for establishing and utilizing reference ranges. Below are detailed methodologies for two common analytical techniques.

Analysis of this compound in Human Serum by UPLC-MS/MS

This method, adapted from Sobolev et al. (2023), provides high sensitivity and specificity for the quantification of HPLA in serum.[1]

Sample Preparation:

  • Protein Precipitation: To 100 µL of serum, add 400 µL of methanol.

  • Vortexing: Vortex the mixture for 1 minute.

  • Centrifugation: Centrifuge at 16,100 x g for 15 minutes at 4°C.

  • Supernatant Collection: Transfer the supernatant to a new tube.

  • Evaporation: Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase.

Chromatographic Conditions:

  • System: Ultra-High-Pressure Liquid Chromatography (UHPLC) system.

  • Column: YMC-Triart C18 (50 mm × 2.0 mm, 1.9 µm).[1]

  • Mobile Phase A: 0.2% acetic acid in water.[1]

  • Mobile Phase B: 0.2% acetic acid in acetonitrile.[1]

  • Flow Rate: 0.4 mL/min.[1]

  • Column Temperature: 40°C.[1]

  • Gradient Elution:

    • 0-4.00 min: 5% B

    • 4.00-8.50 min: 5-35% B

    • 8.50-8.55 min: 35-100% B

    • 8.55-9.50 min: 100% B

    • 9.50-9.55 min: 100-5% B

    • 9.55-10.00 min: 5% B[1]

Mass Spectrometry Conditions:

  • System: Tandem mass spectrometer.

  • Ionization Mode: Electrospray ionization (ESI), negative mode.

  • Multiple Reaction Monitoring (MRM) Transition for p-HPhLA: 180.9 > 134.0.[1]

Analysis of Urinary Organic Acids by Gas Chromatography-Mass Spectrometry (GC-MS)

While a specific validated protocol for the quantification of this compound in urine from a primary research article establishing a reference range in healthy adults was not identified in the search, a general and widely accepted methodology for the analysis of urinary organic acids by GC-MS is presented below. This method would be suitable for the determination of HPLA.

Sample Preparation:

  • Internal Standard Addition: Add an appropriate internal standard (e.g., a stable isotope-labeled version of HPLA or a structurally similar compound not present in urine) to a defined volume of urine.

  • Extraction: Perform a liquid-liquid extraction with an organic solvent such as ethyl acetate.

  • Derivatization: Evaporate the organic extract to dryness and derivatize the residue to increase volatility. A common method is two-step derivatization:

    • Oximation: React the sample with a solution of methoxyamine hydrochloride in pyridine (B92270) to protect keto-groups.

    • Silylation: React the oximated sample with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) to convert acidic protons to trimethylsilyl (B98337) ethers/esters.

Chromatographic and Mass Spectrometry Conditions:

  • System: Gas Chromatograph coupled to a Mass Spectrometer.

  • Column: A non-polar or semi-polar capillary column (e.g., 5% phenyl-methylpolysiloxane).

  • Carrier Gas: Helium.

  • Injection Mode: Splitless.

  • Oven Temperature Program: A temperature gradient is used to separate the various organic acids, typically starting at a low temperature (e.g., 70°C) and ramping up to a high temperature (e.g., 300°C).

  • Mass Spectrometry:

    • Ionization: Electron Ionization (EI).

    • Acquisition Mode: Full scan to identify all detectable organic acids, or Selected Ion Monitoring (SIM) for targeted quantification of specific compounds like HPLA for higher sensitivity.

Visualizing Methodologies and Pathways

To better illustrate the processes involved, the following diagrams have been generated.

experimental_workflow_serum_uplc_msms start Serum Sample (100 µL) precipitation Protein Precipitation (400 µL Methanol) start->precipitation vortex Vortex (1 min) precipitation->vortex centrifuge Centrifuge (16,100 x g, 15 min, 4°C) vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant evaporate Evaporate to Dryness (Nitrogen, 40°C) supernatant->evaporate reconstitute Reconstitute (100 µL Mobile Phase) evaporate->reconstitute analysis UPLC-MS/MS Analysis reconstitute->analysis

Caption: Serum sample preparation workflow for UPLC-MS/MS analysis.

experimental_workflow_urine_gc_ms start Urine Sample extraction Liquid-Liquid Extraction (Ethyl Acetate) start->extraction evaporate1 Evaporate to Dryness extraction->evaporate1 derivatization Two-Step Derivatization (Oximation then Silylation) evaporate1->derivatization analysis GC-MS Analysis derivatization->analysis tyrosine_metabolism_pathway tyrosine Tyrosine gut_microbiota Gut Microbiota tyrosine->gut_microbiota hpla This compound (HPLA) gut_microbiota->hpla hpaa 4-Hydroxyphenylacetic Acid gut_microbiota->hpaa

References

A Comparative Guide to Gut-Derived Metabolites: Focus on 3-(4-Hydroxyphenyl)lactate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The intricate interplay between the gut microbiota and host physiology is largely mediated by a vast array of microbially produced or modified small molecules known as gut-derived metabolites. These compounds represent a critical communication axis between the gut and distal organs, influencing health and disease. This guide provides a comparative analysis of 3-(4-hydroxyphenyl)lactate (4-HPLA) alongside other prominent gut-derived metabolites: Trimethylamine N-oxide (TMAO), Indole-3-propionic acid (IPA), and Butyrate (B1204436). We present quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to facilitate further research and drug development in this burgeoning field.

Quantitative Comparison of Gut-Derived Metabolites

The physiological and pathological effects of gut-derived metabolites are often concentration-dependent. The following tables summarize available quantitative data, offering a glimpse into the comparative levels and activities of these key molecules.

MetaboliteFold Change / ConcentrationContextReference
This compound 1.78 (higher-MRE vs. lower-MRE)Associated with liver fibrosis in a discovery cohort.[1]
1.26 (advanced vs. no advanced fibrosis)Associated with advanced liver fibrosis in a validation cohort.[1]
TMAO Elevated in Type 2 DiabetesPlasma levels are often elevated in individuals with Type 2 Diabetes.[2]
Associated with increased risk of major adverse cardiovascular events.Systematic review of 19 prospective studies.[3]
Butyrate Significantly greater AUC0-210 for NaB (144±214µg/mL/min) and LysB (189±306µg/mL/min) vs. TB (108±190µg/mL/min)Pharmacokinetic comparison of different butyrate formulations.[4]
Significantly greater Cmax for NaB (2.51±4.13µg/mL) and LysB (4.53±7.56µg/mL) vs. TB (0.91±1.65µg/mL)Pharmacokinetic comparison of different butyrate formulations.[4]
Indole-3-propionic acid Not available in a directly comparative format in the provided results.-

Table 1: Comparative Quantitative Data of Gut-Derived Metabolites. MRE: Magnetic Resonance Elastography; TMAO: Trimethylamine N-oxide; NaB: Sodium Butyrate; LysB: Lysine Butyrate; TB: Tributyrin; AUC: Area Under the Curve; Cmax: Maximum Concentration.

Signaling Pathways of Gut-Derived Metabolites

The biological activities of these metabolites are mediated through their interaction with specific host receptors and signaling pathways. The following diagrams, generated using Graphviz (DOT language), illustrate these complex interactions.

This compound and Intestinal Barrier Function

While the precise signaling pathway for 4-HPLA is still under investigation, evidence suggests its role in modulating intestinal barrier function, potentially through influencing the expression of tight junction proteins.

HPLA_Pathway HPLA This compound TJ_Proteins Tight Junction Proteins (e.g., Occludin, ZO-1) HPLA->TJ_Proteins Modulates Expression Barrier_Function Intestinal Barrier Function TJ_Proteins->Barrier_Function Maintains Integrity

This compound's potential role in gut barrier function.
Trimethylamine N-oxide (TMAO) Signaling via Farnesoid X Receptor (FXR)

TMAO has been implicated in cardiovascular disease and metabolic disorders, partly through its interaction with the Farnesoid X Receptor (FXR), a key regulator of bile acid and lipid metabolism.

TMAO_FXR_Pathway cluster_gut Gut Lumen cluster_liver Hepatocyte Dietary_Choline Dietary Choline, L-Carnitine Gut_Microbiota Gut Microbiota Dietary_Choline->Gut_Microbiota TMA TMA Gut_Microbiota->TMA FMO3 FMO3 TMA->FMO3 Enters Liver TMAO TMAO FMO3->TMAO Oxidation FXR FXR TMAO->FXR Modulates Bile_Acid_Synthesis Bile Acid Synthesis FXR->Bile_Acid_Synthesis Inhibits Cholesterol_Metabolism Cholesterol Metabolism FXR->Cholesterol_Metabolism Regulates

TMAO metabolic and signaling pathway.
Indole-3-propionic Acid (IPA) Signaling through PXR and AhR

IPA, a tryptophan metabolite, exhibits protective effects on the intestinal barrier and anti-inflammatory properties through the activation of the Pregnane X Receptor (PXR) and the Aryl Hydrocarbon Receptor (AhR).

IPA_Pathway cluster_gut Gut Lumen cluster_epithelium Intestinal Epithelial Cell Tryptophan Tryptophan Gut_Microbiota Gut Microbiota Tryptophan->Gut_Microbiota IPA Indole-3-propionic Acid (IPA) Gut_Microbiota->IPA PXR PXR IPA->PXR Activates AhR AhR IPA->AhR Activates TJ_Proteins Tight Junction Protein Expression PXR->TJ_Proteins Upregulates Anti_inflammatory Anti-inflammatory Responses AhR->Anti_inflammatory Promotes Barrier_Function Intestinal Barrier Function TJ_Proteins->Barrier_Function Enhances

IPA signaling through PXR and AhR.
Butyrate Signaling via G-protein Coupled Receptors (GPCRs)

Butyrate, a short-chain fatty acid, is a primary energy source for colonocytes and modulates gut health through G-protein coupled receptors like GPR43 and GPR109A.

Butyrate_Pathway cluster_gut Gut Lumen cluster_colonocyte Colonocyte Dietary_Fiber Dietary Fiber Gut_Microbiota Gut Microbiota Dietary_Fiber->Gut_Microbiota Butyrate Butyrate Gut_Microbiota->Butyrate GPR43 GPR43 Butyrate->GPR43 Activates GPR109A GPR109A Butyrate->GPR109A Activates Energy_Source Energy Source Butyrate->Energy_Source Utilized as Anti_inflammatory Anti-inflammatory Effects GPR43->Anti_inflammatory GPR109A->Anti_inflammatory

Butyrate signaling in colonocytes.

Experimental Protocols

Reproducible and robust experimental protocols are paramount for advancing our understanding of gut metabolites. Below are detailed methodologies for the quantification of these compounds and the assessment of intestinal barrier function.

Quantification of Gut-Derived Aromatic Metabolites (including 4-HPLA and IPA) in Fecal Samples using LC-MS/MS

This protocol outlines a common approach for the extraction and quantification of aromatic microbial metabolites from fecal samples.

1. Sample Preparation:

  • Homogenize 50 mg of frozen fecal sample in 1 mL of ice-cold methanol (B129727) containing internal standards (e.g., deuterated analogs of the target metabolites).

  • Vortex for 5 minutes, followed by sonication for 30 minutes in an ice-water bath.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Collect the supernatant and filter through a 0.22 µm PTFE filter.

2. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):

    • Column: A reverse-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A suitable gradient to separate the analytes of interest (e.g., start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and re-equilibrate).

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI) in both positive and negative modes to cover a broader range of metabolites.

    • Scan Type: Multiple Reaction Monitoring (MRM) for targeted quantification.

    • MRM Transitions: Specific precursor-to-product ion transitions for each analyte and internal standard must be optimized.

    • Data Analysis: Quantify analyte concentrations by comparing the peak area ratios of the analyte to its corresponding internal standard against a calibration curve.

Quantification of Butyrate in Fecal Samples using GC-MS

This protocol describes a standard method for the analysis of short-chain fatty acids like butyrate.

1. Sample Preparation and Derivatization:

  • Homogenize 50 mg of fecal sample in 1 mL of saturated NaCl solution.

  • Acidify the homogenate with sulfuric acid to a pH of 2-3.

  • Add 1 mL of diethyl ether containing an internal standard (e.g., 2-ethylbutyric acid) and vortex vigorously for 2 minutes.

  • Centrifuge at 3,000 x g for 10 minutes.

  • Transfer the ether layer to a new tube.

  • Add 50 µL of N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) and incubate at 60°C for 30 minutes to derivatize the fatty acids.

2. GC-MS Analysis:

  • Gas Chromatography (GC):

    • Column: A capillary column suitable for fatty acid analysis (e.g., DB-FFAP, 30 m x 0.25 mm, 0.25 µm).

    • Carrier Gas: Helium at a constant flow rate.

    • Oven Program: Start at 60°C, hold for 2 minutes, ramp to 240°C at 10°C/min, and hold for 5 minutes.

    • Injection Mode: Splitless.

  • Mass Spectrometry (MS):

    • Ionization Mode: Electron Ionization (EI).

    • Scan Mode: Selected Ion Monitoring (SIM) using characteristic ions for each derivatized SCFA and the internal standard.

    • Data Analysis: Quantify butyrate concentration based on the peak area ratio to the internal standard and a calibration curve.

Assessment of Intestinal Barrier Function using Transepithelial Electrical Resistance (TEER)

This method is a widely accepted in vitro assay to measure the integrity of epithelial cell monolayers.

1. Cell Culture:

  • Seed intestinal epithelial cells (e.g., Caco-2) on permeable Transwell® inserts and culture until a confluent monolayer is formed (typically 21 days).

2. TEER Measurement:

  • Use an epithelial voltohmmeter with a "chopstick" electrode pair (e.g., Millicell® ERS-2).

  • Before measurement, equilibrate the plates to room temperature for 15-20 minutes.

  • Place the shorter electrode in the apical (upper) chamber and the longer electrode in the basolateral (lower) chamber of the Transwell® insert. Ensure the electrodes do not touch the cell monolayer.

  • Record the resistance reading in ohms (Ω).

  • Measure the resistance of a blank Transwell® insert (without cells) containing the same medium to subtract the background resistance.

3. Calculation:

  • TEER (Ω·cm²) = (Resistance of cells [Ω] - Resistance of blank [Ω]) x Effective surface area of the membrane (cm²)

  • A higher TEER value indicates a more intact and less permeable epithelial barrier.

4. Experimental Application:

  • Treat the cell monolayers with the gut-derived metabolites of interest at various concentrations and measure TEER at different time points to assess their effect on barrier function.

This guide provides a foundational comparison of this compound with other key gut-derived metabolites. Further research is warranted to fully elucidate the specific mechanisms of action and therapeutic potential of 4-HPLA and to establish a more comprehensive quantitative understanding of its role in health and disease.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of 3-(4-Hydroxyphenyl)lactate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. Adherence to proper chemical handling and disposal protocols is a critical component of this responsibility. This guide provides essential, step-by-step procedures for the safe disposal of 3-(4-Hydroxyphenyl)lactate (HPLA), a compound recognized as a skin and eye irritant that may also cause respiratory irritation.[1][2] Under no circumstances should this chemical be disposed of down the drain.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated area, preferably within a chemical fume hood.

Recommended Personal Protective Equipment:

PPE CategoryItemSpecificationRationale
Eye Protection Safety GogglesChemical splash gogglesProtects against splashes and aerosols.
Hand Protection Chemical-resistant glovesNitrile or neoprene glovesPrevents skin contact and irritation.[3]
Body Protection Laboratory CoatStandard laboratory coatProtects clothing and skin from contamination.

In case of accidental contact with skin, wash the affected area with plenty of soap and water.[2] If it comes into contact with the eyes, rinse cautiously with water for several minutes.[2][3] For inhalation, move the individual to fresh air.[2] In all instances of exposure, seek medical attention.[2]

Step-by-Step Disposal Protocol

The disposal of this compound must comply with all local, state, and federal regulations. The following protocol outlines the necessary steps for its safe disposal as a hazardous waste.

1. Waste Identification and Segregation:

  • Clearly label a dedicated waste container as "Hazardous Waste: this compound".

  • To prevent dangerous reactions, do not mix with other chemical waste unless compatibility has been confirmed.

2. Waste Collection:

  • Collect all waste containing this compound, including unused product, contaminated solutions, and rinsates from cleaning glassware, in the designated hazardous waste container.

  • Ensure the container is made of a compatible material (e.g., glass or polyethylene) and is in good condition with a secure lid.

3. Storage:

  • Store the sealed hazardous waste container in a designated, well-ventilated, and secure area away from incompatible materials.[2]

4. Final Disposal:

  • Arrange for the collection and disposal of the hazardous waste through a licensed and approved waste disposal company. Adhered or collected material should be promptly disposed of, in accordance with appropriate laws and regulations.[3]

5. Empty Container Management:

  • Triple-rinse empty containers that held this compound with a suitable solvent (e.g., ethanol (B145695) or acetone).

  • Collect the rinsate as hazardous waste in the designated container.

  • After triple-rinsing, and once all labels are removed or defaced, the container can typically be disposed of as regular laboratory glass or plastic waste. Always confirm this procedure with your institution's environmental health and safety office.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of materials contaminated with this compound.

DisposalWorkflow Disposal Workflow for this compound start Start: Material to be Disposed is_empty Is it an empty container? start->is_empty collect_waste Collect in a labeled hazardous waste container is_empty->collect_waste No triple_rinse Triple-rinse with appropriate solvent is_empty->triple_rinse Yes store_waste Store waste container in a designated area collect_waste->store_waste collect_rinsate Collect rinsate as hazardous waste triple_rinse->collect_rinsate dispose_container Deface label and dispose of container as non-hazardous waste triple_rinse->dispose_container collect_rinsate->store_waste contact_disposal Contact licensed hazardous waste disposal company store_waste->contact_disposal end_process End of Process dispose_container->end_process contact_disposal->end_process

Caption: Disposal decision workflow for this compound.

By adhering to these procedural guidelines, laboratory professionals can ensure the safe handling and disposal of this compound, contributing to a secure research environment and environmental protection. Always consult your institution's specific safety protocols and comply with all applicable local, state, and federal regulations for hazardous waste disposal.

References

Essential Safety and Logistics for Handling 3-(4-Hydroxyphenyl)lactate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety and logistical information for the handling and disposal of 3-(4-Hydroxyphenyl)lactate. Our goal is to furnish you with procedural, step-by-step guidance to ensure safe laboratory practices and to answer your operational questions, solidifying our commitment to being your trusted partner in laboratory safety and chemical handling.

Hazard Identification and Personal Protective Equipment

This compound is classified as an irritant.[1][2] It can cause skin irritation, serious eye irritation, and respiratory irritation.[1] Adherence to proper safety protocols is crucial to minimize risk.

Table 1: GHS Hazard Information for this compound [1][2]

Hazard ClassGHS PictogramSignal WordHazard Statement
Skin Irritation (Category 2)GHS07WarningH315: Causes skin irritation
Eye Irritation (Category 2A)GHS07WarningH319: Causes serious eye irritation
Specific target organ toxicity — Single exposure (Category 3), Respiratory tract irritationGHS07WarningH335: May cause respiratory irritation

Table 2: Recommended Personal Protective Equipment (PPE) [2][3][4][5][6][7]

PPE CategoryItemSpecificationRationale
Eye Protection Safety GogglesANSI Z87.1-rated, chemical splash gogglesProtects eyes from dust particles and splashes.
Hand Protection Nitrile GlovesChemical-resistant, disposablePrevents skin contact and irritation.
Body Protection Laboratory CoatLong-sleevedProtects skin and clothing from contamination.
Respiratory Protection NIOSH-approved respiratorRequired when engineering controls are insufficient or when handling large quantities of powder.Prevents inhalation of dust and subsequent respiratory irritation.

Operational Plan: Step-by-Step Handling Procedures

This section details the procedural steps for the safe handling of this compound in a laboratory setting.

Preparation and Engineering Controls
  • Ventilation: All handling of solid this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[2]

  • Designated Area: Establish a designated area for handling the compound. This area should be clearly marked and equipped with the necessary safety and cleanup materials.

  • Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.

Weighing and Aliquoting the Compound
  • Avoid Dust Generation: Handle the solid material carefully to avoid creating dust.[2]

  • Weighing Procedure:

    • Place a weigh boat on an analytical balance within the fume hood.

    • Tare the balance.

    • Carefully transfer the desired amount of this compound to the weigh boat using a clean spatula.

    • If preparing a solution, carefully add the weighed solid to the solvent in a suitable container.

Spill and Emergency Procedures
  • Minor Spills:

    • Alert others in the vicinity.

    • Wearing appropriate PPE, gently cover the spill with an absorbent material to avoid raising dust.

    • Collect the material into a sealed container for disposal.

    • Clean the spill area with soap and water.[2]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[2] Remove contaminated clothing. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[2] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.

Disposal Plan: Waste Management Protocol

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.

Waste Characterization

Based on available safety data, this compound is not classified as a hazardous waste according to RCRA regulations. However, it should be handled as a chemical waste. Always consult your institution's specific waste disposal guidelines.

Solid Waste Disposal
  • Unused or Contaminated Solid: Collect any unused or contaminated solid this compound in a clearly labeled, sealed container.

  • Contaminated Materials: Any materials used to clean up spills (e.g., absorbent pads, paper towels) should also be placed in a sealed container for chemical waste disposal.

Liquid Waste Disposal
  • Solutions: Aqueous solutions of this compound should be collected in a designated, labeled waste container. Do not pour chemical waste down the drain unless specifically permitted by your institution's environmental health and safety department.[3]

Empty Container Disposal
  • Rinsing: Triple-rinse empty containers with a suitable solvent (e.g., water or ethanol).

  • Rinsate Collection: Collect the rinsate as chemical waste.

  • Final Disposal: Once triple-rinsed, the container can typically be disposed of in the regular trash, after defacing the label.[8]

Visual Workflow for Safe Handling

The following diagram illustrates the key decision points and steps for safely handling this compound.

SafeHandlingWorkflow Safe Handling Workflow for this compound start Start: Receive/Prepare to Handle This compound prep Preparation: - Work in Fume Hood - Don appropriate PPE - Prepare designated workspace start->prep weigh Weighing and Aliquoting: - Handle carefully to avoid dust - Use appropriate tools prep->weigh spill_check Spill Occurred? weigh->spill_check handle_spill Handle Spill: - Cover with absorbent - Collect in sealed container - Decontaminate area spill_check->handle_spill Yes use_in_experiment Proceed with Experimental Protocol spill_check->use_in_experiment No handle_spill->weigh Re-evaluate and restart waste_disposal Waste Disposal: - Segregate solid and liquid waste - Label containers clearly use_in_experiment->waste_disposal end End of Procedure waste_disposal->end

Caption: Workflow for handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(4-Hydroxyphenyl)lactate
Reactant of Route 2
3-(4-Hydroxyphenyl)lactate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.